9H-Carbazole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLDNRYSKNZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550614 | |
| Record name | 9H-Carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51094-28-1 | |
| Record name | 9H-Carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9H-Carbazole-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. First isolated from coal tar in 1872, its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties.[1] This core is present in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[2][3] In the realm of materials science, the high charge-carrier mobility and thermal stability of carbazole derivatives make them essential components in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.[4]
This guide focuses specifically on 9H-Carbazole-2-carboxylic acid , a key derivative that combines the foundational properties of the carbazole ring with the versatile reactivity of a carboxylic acid functional group. This combination makes it a critical building block for creating more complex molecules with tailored functions for drug discovery and advanced material design.
Molecular Structure and Physicochemical Properties
9H-Carbazole-2-carboxylic acid (CAS No: 51094-28-1) possesses a carbazole core with a carboxylic acid group substituted at the C2 position.[5] This substitution pattern influences the molecule's electronic distribution, solubility, and reactivity.
Below is a diagram illustrating the standard IUPAC numbering of the carbazole ring, which is fundamental for understanding its derivatization and spectroscopic analysis.
The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 51094-28-1 | [5] |
| Molecular Formula | C₁₃H₉NO₂ | [5][6] |
| Molecular Weight | 211.22 g/mol | [5][6] |
| Melting Point | 316-320 °C | [5] |
| Boiling Point | 497.2 ± 18.0 °C (Predicted) | [5] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.43 ± 0.30 (Predicted) | [5] |
| InChI Key | SNHLDNRYSKNZRC-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of substituted carbazoles often requires regioselective control, which can be challenging. A robust and widely applicable method for synthesizing carbazole carboxylic acids involves a Suzuki-Miyaura cross-coupling reaction followed by a Cadogan reductive cyclization.[1] This strategy offers excellent control over substituent placement and is tolerant of various functional groups.
The causality behind this two-stage approach is clear: the Suzuki coupling efficiently constructs the necessary 2-nitrobiphenyl intermediate with the desired substitution pattern, while the subsequent Cadogan cyclization, typically using a phosphine reagent like triphenylphosphine, facilitates the key C-N bond formation to build the carbazole ring system.[1]
Experimental Protocol: Synthesis via Suzuki Coupling and Cadogan Cyclization
This protocol is a representative workflow for the synthesis of carbazole carboxylic acids, adapted from established methodologies.[1]
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reactants: Combine 2-bromonitrobenzene (1.0 eq), the appropriately substituted boronic acid (e.g., 3-(methoxycarbonyl)phenylboronic acid) (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) in a reaction vessel.
-
Solvent & Base: Add a solvent mixture, typically toluene and water, and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-nitrobiphenyl intermediate.
Step 2: Cadogan Reductive Cyclization
-
Reactants: Dissolve the crude 2-nitrobiphenyl intermediate from Step 1 in a high-boiling solvent like o-dichlorobenzene.
-
Reagent: Add triphenylphosphine (PPh₃) (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 180 °C) for 4-8 hours. The deoxygenative cyclization is visually monitored by color change and TLC.
-
Purification: Cool the reaction mixture and purify directly via column chromatography on silica gel to isolate the methyl 9H-carbazole-2-carboxylate.
Step 3: Saponification (Hydrolysis)
-
Reactants: Dissolve the isolated ester in a mixture of ethanol and water.
-
Reagent: Add an excess of a strong base, such as potassium hydroxide (KOH).
-
Reaction: Heat the mixture to reflux for 4-6 hours until the ester is fully consumed (monitored by TLC).
-
Work-up & Validation: Cool the reaction, filter if necessary, and acidify the filtrate with a strong acid (e.g., 6N HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. The final product, 9H-Carbazole-2-carboxylic acid, should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR). Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 9H-Carbazole-2-carboxylic acid. The key features expected in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are outlined below.
| Technique | Expected Features | Rationale |
| ¹H NMR | - N-H Proton: A broad singlet in the range of δ 11.0-12.0 ppm. - Carboxylic Acid Proton: A very broad singlet, often > δ 12.0 ppm. - Aromatic Protons: A series of doublets and multiplets between δ 7.0-8.8 ppm, with distinct coupling patterns indicating the substitution. The proton at C1 is often the most deshielded. | The acidic protons (N-H, COOH) are highly deshielded and often exchangeable with D₂O. The specific splitting patterns of the aromatic protons confirm the C2 substitution.[1] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 167-170 ppm. - Aromatic Carbons: Multiple signals between δ 110-145 ppm. The carbons attached to nitrogen (C4a, C5a, C8a, C9a) and the carboxyl group (C2) will have characteristic shifts. | The carbonyl carbon is a key downfield indicator. The number and position of aromatic signals confirm the tricyclic structure and substituent position.[1] |
| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch: A sharp to medium band around 3300-3450 cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp band around 1670-1700 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region. | These characteristic vibrational frequencies provide direct evidence for the presence of the key functional groups: the carboxylic acid dimer (broad O-H), the secondary amine (N-H), and the conjugated carbonyl (C=O).[1][7] |
Chemical Reactivity and Derivatization Potential
9H-Carbazole-2-carboxylic acid offers three primary sites for chemical modification: the acidic N-H proton of the pyrrole ring, the carboxylic acid group, and the electron-rich aromatic system. This versatility makes it a valuable precursor for a wide range of derivatives.
-
N-H Site (Position 9): The nitrogen proton is moderately acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the carbazolide anion. This nucleophile readily undergoes reactions like N-alkylation with alkyl halides or N-arylation via coupling reactions.[8][9] This is a primary method for tuning solubility and modifying the electronic properties of the core structure for applications in organic electronics.[10] Microwave-assisted synthesis has been shown to significantly accelerate these N-alkylation reactions, providing a rapid and efficient method.[8][11]
-
Carboxylic Acid Site (Position 2): The -COOH group is the most versatile handle for derivatization. It can be readily converted into:
-
Esters: Through Fischer esterification (acid-catalyzed reaction with an alcohol) or by conversion to an acyl chloride followed by reaction with an alcohol. Methyl esters are common intermediates in synthesis.[12]
-
Amides: By activating the carboxylic acid (e.g., with DCC, EDC, or conversion to an acyl chloride) and reacting it with a primary or secondary amine. This is a cornerstone of medicinal chemistry for building complex bioactive molecules.
-
Other Derivatives: The group can also be reduced to an alcohol or participate in various named reactions.
-
-
Aromatic Ring System: The carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[13] The directing effects of the existing substituents will influence the position of new functional groups, typically at positions C3, C6, and C8.
Applications in Research and Development
The unique structural and electronic features of 9H-Carbazole-2-carboxylic acid and its derivatives make them valuable in several high-tech and pharmaceutical fields.
Medicinal Chemistry and Drug Development
The carbazole scaffold is a key pharmacophore in many clinically relevant drugs.[3] The ability to derivatize 9H-Carbazole-2-carboxylic acid at both the nitrogen and the carboxyl group allows for the systematic exploration of structure-activity relationships (SAR).
-
Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity by mechanisms such as DNA intercalation and inhibition of key enzymes like topoisomerases.[2] The carboxylic acid handle can be used to attach side chains that improve cell permeability, target specific receptors, or enhance cytotoxic effects.
-
Antimicrobial Agents: N-substituted carbazole derivatives have shown significant activity against various bacterial and fungal strains.[3] The synthesis of novel amide and ester derivatives from 9H-Carbazole-2-carboxylic acid is a promising strategy for developing new antibiotics to combat drug-resistant pathogens.
-
Neuroprotective Agents: Certain carbazole structures have demonstrated antioxidative and neuroprotective properties, making them interesting candidates for treating neurodegenerative diseases.[3]
Organic Electronics and Materials Science
Carbazole's excellent hole-transporting properties, high thermal stability, and strong luminescence make it a foundational building block for organic electronic materials.
-
OLEDs: Carbazole derivatives are widely used as host materials for phosphorescent emitters or as hole-transport layers (HTLs) in OLEDs. The carboxylic acid can be used to link the carbazole core to other chromophores or to anchor the molecule to electrode surfaces.
-
Organic Photovoltaics (OPVs): As electron-donating units, carbazoles are incorporated into conjugated polymers and small molecules used in the active layer of solar cells.
-
Metal-Organic Frameworks (MOFs): Dicarboxylic acid derivatives of carbazole, such as 9H-carbazole-2,7-dicarboxylic acid, serve as rigid, fluorescent organic linkers for constructing MOFs.[14][15][16] These materials have applications in gas storage, catalysis, and chemical sensing due to their porous structure and luminescent properties.[14]
Safety and Handling
As with any laboratory chemical, 9H-Carbazole-2-carboxylic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available from: [Link]
-
9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924. PubChem. Available from: [Link]
-
5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. National Institutes of Health. Available from: [Link]
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Synthesis of Carbazoles. Organic Chemistry Portal. Available from: [Link]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. National Institutes of Health. Available from: [Link]
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Carbazole. NIST WebBook. Available from: [Link]
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Synthesis, structure and properties of zinc(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid. ResearchGate. Available from: [Link]
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Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]
-
Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. ResearchGate. Available from: [Link]
-
Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]
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9H-Carbazole-2-acetic acid | C14H11NO2 | CID 2476810. PubChem. Available from: [Link]
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Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available from: [Link]
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[2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl. Available from: [Link]
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9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4 | CID 236489. PubChem. Available from: [Link]
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9-Methyl-9H-carbazole-3-carboxylic acid | C14H11NO2 | CID 614493. PubChem. Available from: [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 9H-Carbazole-2-carboxylic acid
Introduction
9H-Carbazole-2-carboxylic acid is a heterocyclic aromatic compound built upon the robust carbazole scaffold. This tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a privileged motif in medicinal chemistry and materials science.[1][2] The addition of a carboxylic acid group at the 2-position significantly modifies the molecule's electronic properties and physiological behavior, making it a versatile building block for drug development and the synthesis of advanced materials. Carbazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4] In materials science, the carbazole core is prized for its rigidity, high fluorescence quantum yield, and charge-carrying capabilities, making it a key component in the development of metal-organic frameworks (MOFs) and fluorescent sensors.[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of 9H-Carbazole-2-carboxylic acid. The narrative is structured to deliver not just raw data, but also the scientific causality behind experimental choices and the implications of these properties for practical applications.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers. 9H-Carbazole-2-carboxylic acid's structure is characterized by the planar carbazole ring system with a carboxyl group substituent. This functional group is the primary driver of the molecule's acidic nature and its potential for hydrogen bonding.
Caption: 2D structure of 9H-Carbazole-2-carboxylic acid.
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 9H-carbazole-2-carboxylic acid | [6] |
| CAS Number | 51094-28-1 | [7] |
| Molecular Formula | C₁₃H₉NO₂ | [7] |
| Molecular Weight | 211.22 g/mol | [7] |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)O | [6] |
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or a functional material are critical determinants of its behavior, including its bioavailability, stability, and processability. The data presented below are derived from publicly available chemical databases and are essential for initial computational modeling and experimental design.
| Property | Value | Notes | Source |
| Melting Point | 319 °C | --- | [7] |
| Boiling Point | 497.2 ± 18.0 °C | Predicted | [7] |
| Density | 1.422 ± 0.06 g/cm³ | Predicted | [7] |
| pKa | 4.43 ± 0.30 | Predicted | [7] |
| Solubility | Insoluble in water; soluble in acetone; slightly soluble in benzene, ether, and ethanol. | Based on parent carbazole; solubility is pH-dependent due to the carboxylic acid group. | [8] |
Expert Insights: The high melting point of 319 °C is indicative of a stable, crystalline solid with strong intermolecular forces, likely dominated by hydrogen bonding from the carboxylic acid and N-H groups, as well as π-π stacking of the carbazole rings. The predicted pKa of ~4.4 suggests it is a weak acid, comparable to benzoic acid. This is a crucial parameter in drug development, as it dictates the ionization state of the molecule at physiological pH (around 7.4). In the bloodstream, 9H-Carbazole-2-carboxylic acid would exist almost entirely in its deprotonated, carboxylate form, which significantly impacts its solubility, membrane permeability, and protein binding characteristics.
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key diagnostic peaks are expected for the N-H stretch (around 3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (1680-1710 cm⁻¹), and multiple peaks for aromatic C=C stretching (1450-1600 cm⁻¹).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would show distinct signals for the aromatic protons on the carbazole ring system, typically in the 7.0-8.5 ppm range. The acidic proton of the carboxyl group would likely appear as a broad singlet far downfield (>10 ppm), while the N-H proton signal would also be a broad singlet, its position being sensitive to solvent and concentration.[9]
-
¹³C-NMR: The carbonyl carbon of the carboxylic acid would be a key signal, expected around 165-185 ppm. Aromatic carbons would produce a cluster of signals between 110-150 ppm.
-
-
UV-Visible & Fluorescence Spectroscopy: The carbazole moiety is a well-known fluorophore due to its extended π-conjugated system.[2] Derivatives typically exhibit strong absorption in the UV region (around 330-370 nm) and emit fluorescence at longer wavelengths.[10] This intrinsic fluorescence is highly valuable for biological imaging applications and for developing sensitive analytical methods.
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must be designed as self-validating systems. The following methodologies provide robust approaches to experimentally verify the key physicochemical properties.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: This method is the gold standard for determining intrinsic, thermodynamic solubility. It is critical for pre-formulation because it defines the maximum dissolved concentration of the API in a given medium, which directly influences its potential for oral absorption.
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
-
Add an excess amount of 9H-Carbazole-2-carboxylic acid to a series of vials containing buffers of relevant pH (e.g., 2.0, 5.0, 7.4).
-
Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C).
-
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.
-
After equilibration, allow the samples to stand, then carefully withdraw an aliquot of the supernatant.
-
Clarify the supernatant by filtering through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).
-
Analyze the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve to determine the concentration.
Protocol 2: pKa Determination via Potentiometric Titration
Causality: Accurately determining the pKa is non-negotiable for predicting a drug's behavior in the variable pH environments of the gastrointestinal tract and its subsequent absorption and distribution. Potentiometric titration is a direct and highly reliable method for this measurement.
Step-by-Step Methodology:
-
Accurately weigh and dissolve a sample of 9H-Carbazole-2-carboxylic acid in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) immediately before use.
-
Slowly titrate the acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized to its conjugate base). The first derivative of the plot (dpH/dV) can be used to precisely locate the equivalence point.
Reactivity, Stability, and Applications
Chemical Reactivity
The reactivity of 9H-Carbazole-2-carboxylic acid is dictated by its three key functional components: the aromatic carbazole nucleus, the carboxylic acid group, and the N-H proton.
Caption: Key Reactivity Sites on the Molecule.
-
N-H Site: The nitrogen proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation to generate a diverse library of derivatives.[3][11]
-
Carboxylic Acid Site: This group can undergo standard reactions such as esterification (e.g., with an alcohol under acidic conditions) or conversion to an acid chloride followed by reaction with an amine to form an amide. These reactions are fundamental for creating prodrugs or linking the molecule to other moieties.
-
Aromatic Ring: The carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The precise location of substitution is directed by the existing groups.
Stability
The carbazole ring system is thermally and chemically robust. However, like many carboxylic acids, 9H-Carbazole-2-carboxylic acid may be susceptible to decarboxylation at very high temperatures. It is stable under typical storage conditions when protected from light and moisture.[8]
Applications in Research and Drug Development
The unique combination of a planar, fluorescent core and a reactive carboxylic acid handle makes this molecule a valuable starting material.
-
Anticancer Drug Discovery: The carbazole scaffold is present in numerous compounds with demonstrated anti-cancer activity.[12] Researchers use 9H-Carbazole-2-carboxylic acid as a template to synthesize new derivatives that target various pathways in cancer cells, such as mitochondrial metabolism.[12]
-
Materials Science: It serves as an organic linker for the synthesis of coordination polymers and MOFs. The defined geometry and functional groups allow for the construction of porous materials with applications in gas storage, catalysis, and chemical sensing.[5]
-
Fluorescent Probes: The intrinsic fluorescence of the carbazole core can be modulated by derivatization, making it a platform for designing probes to detect specific ions or biomolecules.[5][10]
References
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9H-carbazole - Physico-chemical Properties, ChemBK. [Link]
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Carbazole - Wikipedia, Wikipedia. [Link]
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Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition, ACG Publications. [Link]
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Synthesis of new 9H-Carbazole derivatives, Iraqi Journal of Science. [Link]
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Synthesis, structure and properties of zinc(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid, ResearchGate. [Link]
-
Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation, ResearchGate. [Link]
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A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid, ResearchGate. [Link]
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(PDF) Synthesis of new 9H-Carbazole derivatives, ResearchGate. [Link]
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Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma, PubMed. [Link]
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The structure of [9H-carbazole], ResearchGate. [Link]
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9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924, PubChem. [Link]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review, PubMed Central. [Link]
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An In-Depth Technical Guide to 9H-Carbazole-2-carboxylic acid (CAS: 51094-28-1)
Abstract
9H-Carbazole-2-carboxylic acid stands as a pivotal molecular scaffold, leveraging the unique electronic and structural properties of the carbazole nucleus. This tricyclic aromatic heterocycle is a cornerstone in the design of functional materials and bioactive agents. The strategic placement of a carboxylic acid moiety at the C-2 position not only enhances solubility and provides a versatile chemical handle for further derivatization but also modulates the molecule's electronic characteristics. This guide offers a comprehensive exploration of its synthesis, physicochemical properties, spectroscopic signature, and diverse applications, providing researchers with the foundational knowledge required to harness its full potential in medicinal chemistry, organic electronics, and materials science.
Core Molecular Profile and Physicochemical Properties
9H-Carbazole-2-carboxylic acid is a solid organic compound characterized by the fusion of two benzene rings to a central nitrogen-containing five-membered ring. The carboxylic acid group at the 2-position is a key feature for its utility.
Chemical Structure
The structural framework of 9H-Carbazole-2-carboxylic acid is fundamental to its properties. The planar, electron-rich carbazole core, combined with the electron-withdrawing and hydrogen-bonding capabilities of the carboxylic acid, dictates its reactivity and intermolecular interactions.
Caption: Chemical structure of 9H-Carbazole-2-carboxylic acid.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of the compound, providing a quick reference for experimental design.
| Property | Value | Source |
| CAS Number | 51094-28-1 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| Melting Point | 316-320 °C | |
| Boiling Point (Predicted) | 497.2 ± 18.0 °C | [1] |
| Density (Predicted) | 1.422 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.43 ± 0.30 | [1] |
| InChI Key | SNHLDNRYSKNZRC-UHFFFAOYSA-N | [2] |
| Purity | ≥ 95% (typical commercial) |
Synthesis and Chemical Reactivity
The synthesis of carbazole derivatives is a well-established field in organic chemistry, with numerous methodologies available for constructing the core and introducing functional groups.
Synthetic Strategies
While a specific, detailed synthesis for 9H-Carbazole-2-carboxylic acid is not prominently featured in reviewed literature, its preparation can be conceptualized through established carbazole synthesis routes. General strategies often involve transition-metal-catalyzed reactions, such as palladium-catalyzed C-H amination or tandem reactions from inexpensive starting materials like anilines and 1,2-dihaloarenes.[3] Other methods include the cyclization of 2-aminobiphenyls or reactions involving biaryl azides.[3]
The introduction of the carboxylic acid group can be achieved either by starting with a pre-functionalized building block or by post-synthetic modification of the carbazole core, for instance, through lithiation followed by quenching with carbon dioxide.
Caption: Generalized synthetic pathways to carbazole carboxylic acids.
Reactivity Profile
9H-Carbazole-2-carboxylic acid possesses three primary sites for chemical modification:
-
The Carboxylic Acid Group: This functional group is amenable to standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are crucial for attaching the carbazole moiety to other molecules or polymers. The introduction of acidic moieties can enhance solubility and promote target engagement in biological systems through hydrogen bonding and ionic interactions.[4]
-
The Carbazole Nitrogen (N-9): The N-H proton is weakly acidic and can be deprotonated to allow for N-alkylation or N-arylation. This modification is widely used to tune the electronic properties and solubility of carbazole derivatives for applications in organic electronics.[5][6] Microwave-assisted N-alkylation reactions have been shown to be particularly efficient.[7]
-
The Aromatic Core: The carbazole ring can undergo electrophilic substitution reactions. The specific positions (e.g., C-3, C-6, C-1, C-8) can be targeted for halogenation, nitration, or Friedel-Crafts reactions, enabling further functionalization. The optical and electrical properties of carbazoles are significantly affected by substitution at the 2-, 3-, 6-, and 7-positions.[8]
Spectroscopic and Analytical Characterization
Unambiguous identification of 9H-Carbazole-2-carboxylic acid requires a suite of analytical techniques. The expected spectral features are outlined below.
-
¹H NMR: The spectrum would display characteristic signals for the aromatic protons on the carbazole rings, typically in the range of 7.0-8.5 ppm. The N-H proton would appear as a broad singlet, and the carboxylic acid proton would be a downfield singlet, often above 10 ppm, depending on the solvent.
-
¹³C NMR: Aromatic carbons would resonate in the 110-145 ppm region. The carbonyl carbon of the carboxylic acid would be significantly downfield, typically >165 ppm.
-
FT-IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. Expected characteristic absorption bands include:
-
Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹)
-
N-H stretch (approx. 3300-3500 cm⁻¹)
-
C=O stretch (approx. 1680-1710 cm⁻¹)
-
Aromatic C=C stretches (approx. 1450-1600 cm⁻¹)
-
C-O stretch (approx. 1210-1320 cm⁻¹)
-
-
UV-Visible and Fluorescence Spectroscopy: Carbazole derivatives are known for their distinct photophysical properties.[8] They typically exhibit strong absorption bands in the near-UV region.[9] Many derivatives are also highly fluorescent, with applications as blue-light emitters in materials science.[10] The emission properties are sensitive to substitution on the carbazole ring and the solvent environment.
-
Mass Spectrometry: The compound's molecular weight (211.22) would be confirmed by the presence of a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 211 or 212, respectively.
Key Applications and Field-Proven Insights
The unique combination of a rigid, electron-rich carbazole core and a versatile carboxylic acid handle makes this compound a valuable building block in several high-technology and research fields.
Drug Discovery and Medicinal Chemistry
The carbazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[5]
-
Anticancer Agent Development: The carbazole framework is an active structure showing anti-cancer biological activity.[11] Derivatives have been designed to disrupt mitochondrial homeostasis in cancer cells, leading to apoptosis.[11] The carboxylic acid group can serve as a key interaction point with biological targets or as a linker to attach cytotoxic payloads.
-
Antibacterial Scaffolds: Acid-functionalized carbazole derivatives are being explored as a promising class of antibacterial agents.[4] The acidic moiety can improve pharmacokinetic properties and target engagement. Molecular docking studies suggest that these compounds can bind effectively to bacterial enzymes like dihydrofolate reductase (DHFR).[4]
-
Neuroprotection: Certain N-substituted carbazole derivatives have demonstrated significant neuroprotective abilities, potentially through antioxidative mechanisms.[5]
Organic Electronics and Materials Science
Carbazole derivatives are mainstays in organic electronics due to their excellent hole-transport properties, high thermal stability, and tunable electronic structure.[6][12]
-
Organic Light-Emitting Diodes (OLEDs): Carbazoles are frequently used as host materials for phosphorescent emitters or as hole-transporting layers in OLED devices.[8][12] Their high triplet energy makes them efficient hosts for red, green, and blue emitters.[8]
-
Organic Photovoltaics (OPVs): As electron-donating materials, carbazole-based polymers and small molecules are integral components of the active layer in solar cells, contributing to higher power conversion efficiencies.[12]
-
Fluorescent Probes and Sensors: The inherent fluorescence of the carbazole core allows for its use in chemical sensors and fluorescent tags. The fluorescence intensity and wavelength can be sensitive to environmental factors like pH and the presence of specific analytes.
Caption: Major application areas for 9H-Carbazole-2-carboxylic acid.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 9H-Carbazole-2-carboxylic acid. Although a specific, comprehensive safety data sheet (SDS) for this compound is not publicly detailed, general precautions for solid organic compounds should be applied.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[13][14]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
Conclusion
9H-Carbazole-2-carboxylic acid, CAS 51094-28-1, is more than a simple chemical intermediate; it is a strategic building block that empowers innovation across multiple scientific disciplines. Its rigid, electronically active carbazole core provides a robust foundation for materials with desirable photophysical and charge-transport properties. Simultaneously, the carboxylic acid functionality offers a gateway for synthetic diversification, enabling its incorporation into complex molecular architectures for drug discovery and enhancing its processability for advanced materials. Understanding the fundamental chemistry and application potential of this compound is essential for researchers aiming to develop next-generation therapeutics and organic electronic devices.
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An In-depth Technical Guide to the Synthesis and Characterization of 9H-Carbazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 9H-Carbazole-2-carboxylic acid
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1][2][3] The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. Among these, the carboxylic acid moiety is of particular interest as it can enhance solubility, provide a handle for further derivatization, and engage in crucial hydrogen bonding interactions with biological targets.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of a key derivative, 9H-Carbazole-2-carboxylic acid, offering a foundational resource for its utilization in research and drug development.
I. Strategic Synthesis of 9H-Carbazole-2-carboxylic acid: A Two-Step Approach
The synthesis of 9H-Carbazole-2-carboxylic acid can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction to construct the key biphenyl intermediate, followed by a Cadogan reductive cyclization to form the carbazole ring system. This approach offers high regioselectivity and functional group tolerance.[4]
Step 1: Synthesis of 2'-Nitro-biphenyl-4-carboxylic acid via Suzuki-Miyaura Coupling
The initial step involves the palladium-catalyzed cross-coupling of a boronic acid derivative with a halogenated nitroarene. Specifically, 4-carboxyphenylboronic acid is coupled with 1-bromo-2-nitrobenzene. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base is critical for achieving high yields.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-carboxyphenylboronic acid (1.2 eq.) and 1-bromo-2-nitrobenzene (1.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water mixture) is added potassium carbonate (2.5 eq.).
-
The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) is added, and the reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is acidified with HCl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2'-Nitro-biphenyl-4-carboxylic acid.
Step 2: Cadogan Reductive Cyclization to 9H-Carbazole-2-carboxylic acid
The Cadogan reaction is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls.[4][5] The reaction proceeds via deoxygenation of the nitro group by a trivalent phosphorus reagent, typically triphenylphosphine or triethyl phosphite, which generates a nitrene intermediate that undergoes intramolecular cyclization.
Reaction Scheme:
Experimental Protocol:
-
A mixture of 2'-Nitro-biphenyl-4-carboxylic acid (1.0 eq.) and an excess of triethyl phosphite or triphenylphosphine (3-5 eq.) is heated at a high temperature (typically 150-200 °C) in a high-boiling solvent such as o-dichlorobenzene or neat.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the excess phosphite/phosphine is removed by distillation under reduced pressure or by precipitation and filtration.
-
The residue is triturated with a suitable solvent (e.g., hexane or diethyl ether) to induce crystallization of the product.
-
The crude 9H-Carbazole-2-carboxylic acid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to 9H-Carbazole-2-carboxylic acid.
II. Comprehensive Characterization of 9H-Carbazole-2-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 9H-Carbazole-2-carboxylic acid. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Physical Properties
| Property | Value | Source |
| CAS Number | 51094-28-1 | [6] |
| Molecular Formula | C₁₃H₉NO₂ | [6] |
| Molecular Weight | 211.22 g/mol | [6] |
| Melting Point | 319 °C | [6] |
| Boiling Point | 497.2 ± 18.0 °C (Predicted) | [6] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [6] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the protons in the molecule. For 9H-Carbazole-2-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the carbazole ring, as well as the acidic proton of the carboxylic acid group. The acidic proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the carbon skeleton. The carbonyl carbon of the carboxylic acid group is expected to appear in the downfield region of the spectrum, typically between 165 and 185 ppm.[7] The aromatic carbons will resonate in the typical range for carbazole derivatives.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 9H-Carbazole-2-carboxylic acid will exhibit characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1680-1710 cm⁻¹.[8]
-
An N-H stretching band for the carbazole amine, typically around 3300-3500 cm⁻¹.
-
C-N and C-H aromatic stretching and bending vibrations.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 9H-Carbazole-2-carboxylic acid, the molecular ion peak (M⁺) is expected at m/z 211.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound and for its purification. A reverse-phase HPLC method can be developed for the analysis of 9H-Carbazole-2-carboxylic acid.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid). The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carbazole chromophore absorbs strongly (e.g., 291 nm).[10]
DOT Diagram of the Characterization Workflow:
Caption: A logical workflow for the comprehensive characterization of 9H-Carbazole-2-carboxylic acid.
III. Applications in Drug Discovery and Development
The 9H-carbazole scaffold is a cornerstone in the development of new therapeutic agents.[2][3] The introduction of a carboxylic acid group at the 2-position of the carbazole ring offers several advantages for drug design:
-
Improved Pharmacokinetic Properties: The carboxylic acid moiety can increase the hydrophilicity of the molecule, which can lead to improved solubility and bioavailability.
-
Enhanced Target Binding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the binding sites of target proteins.[1]
-
A Versatile Synthetic Handle: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of carbazole carboxylic acids have shown promise in various therapeutic areas, including as antibacterial and anticancer agents.[1] The ability to modulate the properties of the carbazole scaffold through functionalization at the 2-position makes 9H-Carbazole-2-carboxylic acid a valuable building block for the discovery of novel drug candidates.
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A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. (URL: [Link])
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Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. (URL: [Link])
- Synthesis and evaluation of biological activity of some novel carbazole deriv
- Process for the preparation of 2-nitrobenzaldehyde.
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Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. PubMed. (URL: [Link])
- A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
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Synthesis of new 9H-Carbazole derivatives. ResearchGate. (URL: [Link])
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Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. (URL: [Link])
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Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. (URL: [Link])
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Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed. (URL: [Link])
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. (URL: [Link])
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FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. (URL: [Link])
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Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. (URL: [Link])
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9H-Carbazole-2-carboxylic acid, 6-acetyl-3-hydroxy-1-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. (URL: [Link])
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Separation of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- on Newcrom R1 HPLC column. (URL: [Link])
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Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. (URL: [Link])
- A kind of preparation method of 2 nitrobiphenyl.
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1H-NMR spectrum of carbazole. ResearchGate. (URL: [Link])
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Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. (URL: [Link])
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Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. (URL: [Link])
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GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE. YouTube. (URL: [Link])
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Table 2 from Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Semantic Scholar. (URL: [Link])
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. (URL: [Link])
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Synthesis and antimicrobial activities of 9 H-carbazole derivatives. ResearchGate. (URL: [Link])
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2-Hydroxy-9H-carbazole-1-carboxylic acid. SIELC Technologies. (URL: [Link])
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. (URL: [Link])
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Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. (URL: [Link])
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. (URL: [Link])
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Introduction: The Structural Elucidation of a Key Heterocycle
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 9H-Carbazole-2-carboxylic acid
9H-Carbazole and its derivatives are privileged scaffolds in medicinal chemistry, materials science, and organic electronics. Their rigid, planar structure and rich electron density make them ideal building blocks for a diverse range of functional molecules. 9H-Carbazole-2-carboxylic acid, in particular, serves as a crucial intermediate for synthesizing more complex structures, where the carboxylic acid moiety provides a handle for further chemical modification.
Accurate and unambiguous structural confirmation is paramount in the development of these materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 9H-Carbazole-2-carboxylic acid, offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals. We will explore not just the spectral data itself, but the causality behind experimental choices that ensure data integrity and confident structural assignment.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The standard IUPAC numbering for the carbazole ring system is used throughout this guide.
Caption: IUPAC Numbering of 9H-Carbazole-2-carboxylic acid.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of 9H-Carbazole-2-carboxylic acid is characterized by distinct signals in the aromatic region and two highly deshielded singlets corresponding to the exchangeable protons of the amine (N-H) and the carboxylic acid (O-H).
Expertise & Experience: The Choice of Solvent The choice of NMR solvent is the single most critical parameter for this analysis. While deuterated chloroform (CDCl₃) is common, it is a poor choice for this molecule. The acidic proton of the carboxylic acid can undergo rapid chemical exchange with residual water, often leading to a very broad signal that can be difficult to detect.[1][2]
A superior choice is deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the N-H and O-H protons. This results in sharper, more easily identifiable signals for these crucial functional groups.[3] All predicted chemical shifts are therefore referenced to DMSO-d₆.
Table 1: Predicted ¹H NMR Data for 9H-Carbazole-2-carboxylic acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~12.9 | br s | - | 1H |
| H9 (N-H) | ~11.6 | s | - | 1H |
| H1 | ~8.6 | d | ~2.0 | 1H |
| H5 | ~8.2 | d | ~7.8 | 1H |
| H4 | ~8.0 | d | ~8.5 | 1H |
| H3 | ~7.9 | dd | ~8.5, 2.0 | 1H |
| H8 | ~7.6 | d | ~8.1 | 1H |
| H7 | ~7.5 | t | ~7.6 | 1H |
| H6 | ~7.3 | t | ~7.5 | 1H |
Note: These are predicted values based on the known spectrum of carbazole and the substituent effects of a carboxylic acid group. Actual experimental values may vary slightly.
Interpretation of the ¹H Spectrum:
-
COOH and N-H Protons: The carboxylic acid proton is expected to be the most downfield signal due to strong deshielding and hydrogen bonding, appearing as a broad singlet.[4] The N-H proton of the carbazole ring also appears significantly downfield as a sharp singlet.[5][6]
-
H1 and H3: The carboxylic acid group at C2 is an electron-withdrawing group, which deshields the adjacent protons. H1 and H3 are therefore shifted downfield relative to their positions in unsubstituted carbazole. H1 appears as a doublet due to meta-coupling with H3. H3 appears as a doublet of doublets from ortho-coupling to H4 and meta-coupling to H1.
-
Unsubstituted Ring (H5-H8): The protons on the unsubstituted aromatic ring (H5, H6, H7, H8) will resemble the pattern of carbazole itself, with H5 and H8 typically appearing further downfield than H6 and H7.[5]
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The spectrum will show 13 distinct signals, as the C2-substituted ring lacks the symmetry of the parent carbazole.
Table 2: Predicted ¹³C NMR Data for 9H-Carbazole-2-carboxylic acid in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168.0 |
| C9a | ~141.5 |
| C5a | ~139.8 |
| C4a | ~127.5 |
| C2 | ~127.0 |
| C4 | ~123.0 |
| C4b | ~121.5 |
| C6 | ~120.5 |
| C8 | ~120.0 |
| C7 | ~119.5 |
| C1 | ~112.5 |
| C5 | ~111.8 |
| C3 | ~110.0 |
Note: These are predicted values. The presence of the electron-withdrawing carboxylic acid group influences the chemical shifts of the carbons in its vicinity.
Interpretation of the ¹³C Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 168 ppm.[2][4]
-
Quaternary Carbons: The four quaternary carbons (C4a, C4b, C5a, C9a) involved in ring fusion and heteroatom bonding are found between 121 and 142 ppm.
-
Carbons of the Substituted Ring: C2, the carbon bearing the carboxylic acid, will be shifted downfield. The other carbons on this ring (C1, C3, C4) will have their chemical shifts influenced by the substituent.
-
Carbons of the Unsubstituted Ring: The chemical shifts of C5, C6, C7, and C8 will be similar to those in unsubstituted carbazole.[5]
Experimental Protocol for NMR Data Acquisition
Trustworthiness: A Self-Validating System To ensure the highest confidence in spectral assignments, a combination of 1D and 2D NMR experiments is essential. This multi-faceted approach provides a self-validating dataset where correlations between nuclei confirm the proposed structure.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 9H-Carbazole-2-carboxylic acid.
-
Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96% D).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and 1D Spectra Acquisition:
-
Experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H observation.[8]
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.
-
Ensure the spectral width covers the range from -1 to 14 ppm to include all aromatic and exchangeable protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay (d1) of 2 seconds.
-
Ensure the spectral width covers the range from 0 to 200 ppm.
-
3. 2D NMR for Unambiguous Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the aromatic rings (e.g., confirming the H3-H4 and H5-H6-H7-H8 spin systems).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2-3 bonds). It is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. For example, a correlation from H1 to the carbonyl carbon would confirm the position of the carboxylic acid group.[3]
Caption: A validated workflow for NMR-based structural elucidation.
Conclusion
The comprehensive NMR analysis of 9H-Carbazole-2-carboxylic acid, grounded in a robust experimental protocol, provides definitive structural confirmation. By selecting the appropriate solvent (DMSO-d₆) and employing a suite of 1D and 2D NMR experiments, each proton and carbon can be unambiguously assigned. The presented data and methodologies serve as a reliable reference for scientists working with carbazole derivatives, ensuring the integrity and accuracy required for advanced research and development applications.
References
-
Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Dervişoğlu, M., et al. (2021). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 39, 107593. Available at: [Link]
-
Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials, 1, 118-125. Available at: [Link]
-
Raj, V., et al. (2010). Chemical Formation, Characterization and Properties of Polycarbazole. ResearchGate. Retrieved from [Link]
-
Cao, H., et al. (2022). The ¹H NMR spectra of mixtures of carbazole and anthracene before and after adding DMF. ResearchGate. Retrieved from [Link]
-
Sementilli, A. C., et al. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. The Journal of Organic Chemistry, 87(24), 16568–16577. Available at: [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available at: [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]
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- 6. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
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A Senior Application Scientist's Guide to the UV-Vis Absorption and Fluorescence Spectra of 9H-Carbazole-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Structure
9H-Carbazole-2-carboxylic acid is more than a mere chemical entity; it is a versatile molecular scaffold of significant interest in materials science and medicinal chemistry. Its rigid, planar carbazole core endows it with intrinsic photophysical properties, while the carboxylic acid moiety at the 2-position provides a crucial handle for synthetic modification and modulates its electronic behavior. Understanding the interaction of this molecule with light—specifically its UV-Vis absorption and fluorescence emission—is fundamental to harnessing its potential in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes and pharmaceutical agents.
The Photophysical Foundation: A Tale of Two States
To interpret the spectra of any molecule, one must first grasp the fundamental processes of light absorption and emission. These events are governed by the principles of quantum mechanics and are best visualized using a Jablonski diagram.
When a molecule like 9H-Carbazole-2-carboxylic acid absorbs a photon of UV or visible light, a valence electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). This process is extremely fast, occurring on the femtosecond timescale. The specific wavelengths of light absorbed are dictated by the energy difference between these electronic states. For aromatic systems like carbazole, these absorptions are typically due to π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital[1][2].
Once in the excited state, the molecule is not static. It rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways. The most pertinent for our discussion is fluorescence : the emission of a photon as the electron drops from the S₁ state back to the S₀ state. Because energy is lost during vibrational relaxation in the excited state, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes Shift .
Caption: A simplified Jablonski diagram illustrating electronic absorption, vibrational relaxation, and fluorescence emission.
UV-Vis Absorption Profile
The UV-Vis absorption spectrum of 9H-Carbazole-2-carboxylic acid is dominated by the electronic transitions of the carbazole aromatic system. Unsubstituted carbazole typically shows a strong absorption peak around 323-337 nm[1][3]. The presence of the carboxylic acid group at the 2-position, which acts as an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system.
The spectrum generally exhibits multiple bands corresponding to different π → π* transitions within the carbazole core. A characteristic absorption peak for carbazole-based compounds often appears around 300 nm, attributed to these π → π* transitions[2].
3.1 The Influence of Solvent Polarity In many cases, the ground state of carbazole derivatives is relatively non-polar, meaning the UV-Vis absorption spectrum shows only minor shifts with changes in solvent polarity[4]. The primary value of the absorption spectrum is to identify the wavelengths of maximum absorbance (λ_max), which is crucial for selecting the optimal excitation wavelength for fluorescence measurements to maximize signal intensity.
| Compound Family | Typical λ_max (nm) | Solvent | Transition Type |
| 9H-Carbazole (unsubstituted) | ~323 | Ethanol | π → π[3] |
| 9H-Carbazole Chromophores | 327 - 337 | Various | π → π[1] |
| Substituted Carbazole Dyes | ~300 - 350 | Various | π → π*[2] |
Note: Specific λ_max values for 9H-Carbazole-2-carboxylic acid should be determined experimentally as they can vary based on solvent and pH.
Fluorescence Emission Characteristics
Fluorescence spectroscopy is an inherently more sensitive technique compared to absorption and provides richer information about the molecule's excited state and its interaction with the environment[5][6]. The fluorescence of carbazole derivatives is particularly sensitive to their surroundings, making them valuable as environmental probes[7].
4.1 Solvatochromism: A Window into the Excited State A hallmark of many carbazole derivatives is their pronounced solvatochromism, where the color (wavelength) of the emitted light changes with the polarity of the solvent. For 9H-Carbazole-2-carboxylic acid, a significant bathochromic (red) shift in the fluorescence emission is expected as solvent polarity increases[7][8].
This phenomenon is a strong indicator that the excited state (S₁) has a more polar character than the ground state (S₀), often due to an Intramolecular Charge Transfer (ICT) from the electron-rich carbazole nitrogen to the electron-withdrawing carboxylic acid group[4]. In polar solvents, the solvent molecules reorient themselves around the newly formed dipole of the excited molecule, stabilizing it and lowering its energy. This reduces the energy gap for fluorescence, resulting in a red-shifted emission[8].
4.2 The Critical Role of pH The carboxylic acid group provides a pH-sensitive handle. At acidic or neutral pH, the group is protonated (-COOH). Under basic conditions, it deprotonates to form the carboxylate anion (-COO⁻). This deprotonation significantly increases the electron-withdrawing strength of the substituent, which can lead to dramatic changes in the fluorescence spectrum, including shifts in emission wavelength and changes in fluorescence intensity[7][9]. This property is key for developing pH-sensitive fluorescent probes.
| Property | Observation in Carbazole Derivatives | Underlying Cause |
| Emission Maxima (λ_em) | Red-shifts with increasing solvent polarity[7]. | Stabilization of a polar ICT excited state by polar solvents[8]. |
| Stokes Shift | Increases in more polar solvents. | Greater stabilization of the excited state compared to the ground state. |
| Fluorescence Intensity | Can be enhanced or quenched depending on the specific solvent interactions and pH[7][9]. | Changes in the efficiency of radiative vs. non-radiative decay pathways. |
| pH Dependence | Significant spectral changes upon deprotonation of the carboxylic acid group[7]. | Alteration of the substituent's electronic properties. |
Validated Experimental Protocols
Accurate and reproducible data are the bedrock of scientific integrity. The following protocols are designed as self-validating systems for the characterization of 9H-Carbazole-2-carboxylic acid.
Caption: A validated workflow for acquiring and analyzing spectroscopic data.
5.1 Protocol for UV-Vis Absorption Spectroscopy
-
Solution Preparation:
-
Prepare a 1 mM stock solution of 9H-Carbazole-2-carboxylic acid in a suitable solvent (e.g., DMSO or ethanol). Ensure the compound is fully dissolved.
-
Using spectroscopic grade solvents, prepare a working solution with a concentration of approximately 10 µM. The final absorbance should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert Law[10].
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Scan the sample over a suitable wavelength range (e.g., 250-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
5.2 Protocol for Fluorescence Spectroscopy
-
Solution Preparation:
-
Prepare a dilute working solution (typically 1-10 µM) from the stock solution. It is critical to use low concentrations to avoid inner-filter effects, where emitted light is re-absorbed by other solute molecules.
-
-
Instrumentation:
-
Use a spectrofluorometer with a right-angle geometry for detection to minimize scattered light[5].
-
Set the excitation wavelength to the primary λ_max determined from the UV-Vis absorption spectrum.
-
Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
First, run a scan of the pure solvent (blank) to identify any background fluorescence or Raman scattering peaks.
-
Run the scan for the sample solution. The emission scan range should start ~10-20 nm above the excitation wavelength and extend to cover the entire emission profile (e.g., if λ_exc = 340 nm, scan from 350-600 nm).
-
Subtract the blank spectrum from the sample spectrum to obtain the true emission profile of the compound.
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Data Interpretation and Advanced Insights
-
Structure-Property Relationships: The relationship between solvent polarity and the energy of the emitted light (proportional to 1/λ_em) can be visualized using a Lippert-Mataga plot . A linear correlation confirms a general solvent effect, while deviations can indicate specific interactions like hydrogen bonding[9].
Caption: Energy level diagram showing the effect of solvent polarity on absorption and emission.
-
Quantum Yield: For applications requiring bright fluorescence, the fluorescence quantum yield (Φ_F) is a critical parameter. It represents the efficiency of the emission process (photons emitted / photons absorbed). It is typically measured relative to a well-characterized standard, such as quinine sulfate or anthracene[11]. Many carbazole derivatives are highly efficient emitters[12].
-
Troubleshooting: Be vigilant for the inner filter effect at high concentrations. If you observe a distortion in the emission spectrum or a decrease in intensity as concentration increases, dilute your sample further. Also, ensure the purity of your solvents, as fluorescent impurities can easily overwhelm the signal from a dilute analyte.
Conclusion
The UV-Vis absorption and fluorescence spectra of 9H-Carbazole-2-carboxylic acid offer a rich dataset for understanding its electronic structure and environmental interactions. The absorption spectrum, governed by π → π* transitions, provides the optimal excitation wavelength, while the fluorescence spectrum reveals a highly environment-sensitive profile. The pronounced solvatochromism and pH dependence, likely driven by an intramolecular charge transfer character and the ionization of the carboxylic acid group, make this molecule a compelling candidate for the design of intelligent materials and chemical sensors. By employing the validated protocols and interpretive frameworks presented in this guide, researchers can confidently leverage these spectroscopic techniques to advance their scientific and developmental objectives.
References
-
Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. (n.d.). ResearchGate. [Link]
-
Yu-Yin, C. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4), 633. [Link]
-
Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.). University of British Columbia. [Link]
-
SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF TWO BRANCHED CARBAZOLE-BASED POLYMERS. (n.d.). Revue Roumaine de Chimie. [Link]
-
2 - Uv-Vis and Fluorescence Spectros. (n.d.). Scribd. [Link]
-
Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. (2023). RSC Advances. [Link]
-
Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. (n.d.). ResearchGate. [Link]
-
General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. [Link]
-
The UV spectra of carbazole-based compounds at a concentration of 1... (n.d.). ResearchGate. [Link]
-
Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. (2006). ResearchGate. [Link]
-
Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. [Link]
-
Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. (2005). Luminescence. [Link]
-
Scheme 1. Structure of the fluorescence label carbazole-9carboxylic... (n.d.). ResearchGate. [Link]
-
Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck–Condon simulation. (2020). The Journal of Chemical Physics. [Link]
-
Determination of Fluorescence Emission and UV-Vis-NIR Absorbance for Nanomaterials Solution Using a HORIBA Scientific NanoLog. (2019). Defense Technical Information Center. [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
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An In-depth Technical Guide to the Solubility of 9H-Carbazole-2-carboxylic acid in Organic Solvents
Introduction
9H-Carbazole-2-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of carbazole, a scaffold found in numerous bioactive molecules and functional materials, its physicochemical properties are crucial for its application.[1] The carboxylic acid moiety imparts specific characteristics that influence its behavior in various chemical environments. This guide provides a comprehensive overview of the solubility of 9H-Carbazole-2-carboxylic acid in organic solvents, offering a theoretical framework, predictive analysis, and a standardized experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility to facilitate its use in synthesis, purification, formulation, and biological screening.
Physicochemical Profile of 9H-Carbazole-2-carboxylic acid
A thorough understanding of the physicochemical properties of 9H-Carbazole-2-carboxylic acid is fundamental to predicting its solubility.
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₉NO₂ | [2] |
| Molecular Weight | 211.22 g/mol | [2] |
| Structure | A tricyclic aromatic system (carbazole) with a carboxylic acid group at the 2-position. | [2] |
| Hydrogen Bond Donor Count | 2 (from the carboxylic acid -OH and the carbazole N-H) | PubChem CID: 238924 (for isomer)[3] |
| Hydrogen Bond Acceptor Count | 2 (from the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid) | PubChem CID: 238924 (for isomer)[3] |
| Predicted Lipophilicity (XLogP3) | ~2.9 | PubChem CID: 238924 (for isomer)[3] |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | PubChem CID: 29, 34 |
The presence of both a rigid, nonpolar carbazole backbone and a polar, acidic carboxylic acid group suggests a complex solubility profile. The molecule possesses both hydrogen bond donor and acceptor capabilities, which will strongly influence its interactions with different types of solvents.[4][5][6] The N-H of the carbazole ring can also participate in hydrogen bonding.[7]
Theoretical Framework and Predictive Solubility Analysis
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[8][9][10][11][12]
Factors Influencing Solubility
The interplay of the carbazole's aromatic system and the carboxylic acid's functionality dictates the solubility of 9H-Carbazole-2-carboxylic acid.
Caption: Key factors influencing the solubility of 9H-Carbazole-2-carboxylic acid.
Predicted Qualitative Solubility in Organic Solvents
Based on its structure, a qualitative prediction of solubility in various solvent classes can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid group, which can strongly interact with these solvents through hydrogen bonding, 9H-Carbazole-2-carboxylic acid is expected to have moderate to good solubility in this class.[13]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can accept hydrogen bonds but do not donate them as readily as protic solvents. The carbonyl group of acetone and ethyl acetate, and the sulfoxide group of DMSO, can interact with the acidic proton of the carboxylic acid and the N-H of the carbazole. Therefore, good solubility is anticipated, particularly in highly polar aprotic solvents like DMF and DMSO.[7]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): The large, nonpolar carbazole backbone suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will significantly hinder solubility in these solvents. Consequently, 9H-Carbazole-2-carboxylic acid is expected to have low to negligible solubility in nonpolar solvents.
Illustrative Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) |
| Methanol | Polar Protic | 10 - 25 |
| Ethanol | Polar Protic | 5 - 15 |
| Acetone | Polar Aprotic | 20 - 40 |
| Ethyl Acetate | Polar Aprotic | 5 - 10 |
| Dichloromethane | Moderately Polar Aprotic | 1 - 5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 15 - 30 |
| Acetonitrile | Polar Aprotic | 2 - 8 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
Note: The values in this table are hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally using a standardized protocol.
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of 9H-Carbazole-2-carboxylic acid. This protocol is based on the widely accepted shake-flask method.[14][15][16][17][18]
Materials and Equipment
-
9H-Carbazole-2-carboxylic acid (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system with a UV detector
Experimental Workflow
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- 3. 9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrogen bonding and chemical shift assignments in carbazole functionalized isocyanides from solid-state NMR and first-principles calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 6. Hydrogen bonding interaction effect on carbazole triplet state photophysics (Journal Article) | OSTI.GOV [osti.gov]
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The Versatile World of Carbazole Derivatives: An In-depth Technical Guide to their Electronic and Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Carbazole derivatives have emerged as a pivotal class of organic materials, underpinning significant advancements in optoelectronics and medicinal chemistry. Their rigid, π-conjugated structure, coupled with inherent thermal and chemical stability, provides a versatile platform for tuning electronic and optical properties.[1][2][3] This technical guide offers a comprehensive exploration of the synthesis, characterization, and application of carbazole derivatives. We delve into the fundamental principles governing their photophysical and electrochemical behavior, providing detailed experimental protocols and explaining the causality behind methodological choices. This document is designed to serve as a practical and authoritative resource for researchers navigating the development and application of these remarkable compounds.
The Carbazole Core: A Foundation for Innovation
The carbazole moiety, a tricyclic aromatic heterocycle, is the cornerstone of a vast and growing family of functional organic materials.[2] Its electron-rich nature, stemming from the nitrogen atom's lone pair of electrons participating in the π-system, imparts excellent hole-transporting capabilities.[2][4] This fundamental property, combined with its rigid and planar structure, makes carbazole an ideal building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][5] Furthermore, the ease of functionalization at various positions on the carbazole ring allows for precise tuning of its electronic and optical properties to meet the demands of specific applications.[1][4][6]
Synthesis of Carbazole Derivatives: Tailoring Molecular Architecture
The ability to strategically modify the carbazole core is central to harnessing its full potential. Various synthetic methodologies are employed to introduce functional groups that modulate properties such as solubility, charge transport, and light emission.
N-Functionalization: Enhancing Solubility and Processability
Substitution at the 9-position (the nitrogen atom) is a common strategy to improve the solubility of carbazole derivatives in organic solvents, which is crucial for solution-based processing of electronic devices.[5] Alkyl chains, for instance, are frequently introduced via N-alkylation reactions.[7]
Experimental Protocol: Synthesis of 9-ethylcarbazole
This protocol describes a typical N-alkylation of carbazole.
Materials:
-
Carbazole
-
Bromoethane
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Methylene chloride
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Dissolve carbazole, potassium hydroxide, and bromoethane in DMF in a round-bottom flask.[8]
-
Stir the mixture overnight at 60°C.[8]
-
After cooling, pour the reaction mixture into brine and extract the product with methylene chloride.[8]
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate the solution using a rotary evaporator.[8]
-
Purify the resulting solid residue by recrystallization from ethanol to obtain the 9-ethylcarbazole product.[8]
C-C and C-N Coupling Reactions: Extending Conjugation and Introducing Functionality
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for creating more complex carbazole derivatives. These reactions allow for the introduction of aryl, heteroaryl, and amino groups at the 3, 6, and 2, 7 positions, extending the π-conjugated system and enabling the creation of donor-acceptor architectures with tailored electronic properties.[5][9]
Unveiling the Electronic and Optical Properties: A Suite of Characterization Techniques
A thorough understanding of the electronic and optical properties of carbazole derivatives is paramount for their effective application. A combination of spectroscopic and electrochemical techniques is employed to elucidate these characteristics.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs, providing insights into its electronic structure and the energy of its frontier molecular orbitals.[10][11] For carbazole derivatives, the absorption bands typically arise from π-π* transitions within the conjugated system.[12]
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption spectrum of a carbazole derivative in solution.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a suitable UV-grade solvent (e.g., dichloromethane, acetonitrile, or toluene).[7] Ensure the solvent does not absorb in the region of interest.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Baseline Correction: Record a baseline spectrum with the blank in both the sample and reference beams of the spectrophotometer.[13]
-
Sample Measurement: Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Data Acquisition: Scan the desired wavelength range (e.g., 200-800 nm) and record the absorbance spectrum.[10]
Fluorescence Spectroscopy: Characterizing Light Emission
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules.[14][15] It provides information on the emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF), which are critical parameters for materials used in OLEDs and fluorescent probes.[2]
Experimental Protocol: Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and quantum yield of a carbazole derivative.
Instrumentation:
-
Spectrofluorometer with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector.[7][16]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[14]
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to a wavelength of maximum absorption determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.[16]
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized standard with a known quantum yield (e.g., quinine sulfate or diphenylanthracene).[2]
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry: Probing Redox Behavior and Energy Levels
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of molecules.[9][17] By measuring the oxidation and reduction potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are crucial for designing efficient charge injection and transport layers in organic electronic devices.[18]
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels of a carbazole derivative.
Instrumentation:
-
Potentiostat
-
Three-electrode electrochemical cell:
Procedure:
-
Solution Preparation: Dissolve the carbazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[20]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[17]
-
Measurement:
-
Immerse the electrodes in the solution.
-
Scan the potential from an initial value to a final value and back, recording the current response.[17]
-
-
Calibration: Add a standard reference compound, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution at the end of the experiment and record its cyclic voltammogram. The half-wave potential of the Fc/Fc⁺ couple is used as an internal reference.[9][17]
-
Data Analysis:
Structure-Property Relationships: The Key to Rational Design
The electronic and optical properties of carbazole derivatives are intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of new materials with desired functionalities.
Impact of Substituents
The nature and position of substituents on the carbazole core have a profound impact on the electronic properties. Electron-donating groups (e.g., alkyl, alkoxy) tend to raise the HOMO energy level, facilitating hole injection. Conversely, electron-withdrawing groups (e.g., cyano, nitro) lower both the HOMO and LUMO levels and can enhance electron transport.[12]
Extending π-Conjugation
Increasing the extent of π-conjugation by introducing aromatic or vinylic linkers generally leads to a red-shift in both the absorption and emission spectra, meaning they absorb and emit light at longer wavelengths. This is a key strategy for tuning the emission color in OLEDs.
Diagram: Tuning Emission Color through Molecular Design
Caption: Relationship between molecular structure modifications and the resulting electronic and optical properties of carbazole derivatives.
Quantitative Data Summary
The following tables summarize key photophysical and electrochemical data for a selection of carbazole derivatives, providing a comparative overview.
Table 1: Photophysical Properties of Selected Carbazole Derivatives
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Carbazole | 292, 322 | 359.5 | - | Ethanol | [1] |
| 9-Phenyl-3,6-di-p-tolyl-9H-carbazole | 250-300, 360-370 | ~390 | - | - | [1] |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | 585 | Not Reported | - | [21] |
| Cz-P(2,7) | ~350 | ~550 | - | Toluene | [7] |
Table 2: Electrochemical Properties and Energy Levels of Selected Carbazole Derivatives
| Carbazole Derivative | Onset Oxidation Potential (E_ox) vs. Ag/AgCl | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Reference |
| Carbazole | ~1.14 V | -5.94 | - | [22] |
| N-phenylcarbazole | ~1.10 V | -5.90 | - | [22] |
| 3,6-Dibromo-9H-carbazole | ~1.42 V | -6.22 | - | [22] |
| N-vinylcarbazole | ~1.20 V | -6.00 | - | [22] |
Note: Values can vary depending on experimental conditions.
Advanced Characterization: Transient Absorption Spectroscopy
To gain deeper insights into the excited-state dynamics of carbazole derivatives, such as intersystem crossing and charge transfer processes, transient absorption spectroscopy (TAS) is a powerful tool.[23][24] This pump-probe technique allows for the observation of short-lived excited species on femtosecond to nanosecond timescales.[23][25]
Diagram: Transient Absorption Spectroscopy Workflow
Caption: Schematic of a typical pump-probe transient absorption spectroscopy setup.[23][25]
Applications in Drug Development
Beyond their use in organic electronics, carbazole derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[1] Their ability to interact with various biological targets has led to their investigation as anticancer, antimicrobial, and anti-inflammatory agents.[1][11] The understanding of their electronic properties and their ability to be functionalized allows for the design of molecules with specific biological activities, such as fluorescent probes for bioimaging.[26]
Conclusion and Future Outlook
Carbazole derivatives continue to be a subject of intense research due to their remarkable and tunable electronic and optical properties. This guide has provided a comprehensive overview of their synthesis, characterization, and the fundamental principles that govern their behavior. The detailed experimental protocols and the emphasis on the rationale behind these methods are intended to empower researchers to effectively work with this versatile class of compounds. The future of carbazole chemistry lies in the development of novel synthetic routes to create even more complex and functional materials, the exploration of new applications in areas such as theranostics and photocatalysis, and the use of advanced computational and experimental techniques to further unravel the intricacies of their structure-property relationships.
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CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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How to setup Femtosecond pump-probe transient absorption spectroscopy? (2020, November 12). Simtrum. Retrieved January 22, 2026, from [Link]
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Introduction to Transient Absorption Spectroscopy. (n.d.). Avantes. Retrieved January 22, 2026, from [Link]
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HOMO/LUMO energy levels of the carbazole (13; R = CH(C7H15)2) and... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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The calculated HOMO and LUMO energy levels for various carbazole-based... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Experimental setups for transient absorption spectroscopy The... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Yildiz, E., et al. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. International Journal of Electrochemical Science, 15, 8487-8501.
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Synthesis of carbazoles and derivatives from allenes. (n.d.). Retrieved January 22, 2026, from [Link]
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (2014). International Journal of Electrochemical Science, 9, 542-554.
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What Is Fluorescence Spectroscopy? Principles Overview. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (2014). IIETA. Retrieved January 22, 2026, from [Link]
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we collected the values of HOMO and LUMO energy. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Fluorescence Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]
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Photophysical properties of carbazole units and monomers measured in... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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What is Fluorescence Spectroscopy? (n.d.). HORIBA. Retrieved January 22, 2026, from [Link]
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HOMO-LUMO energy gap for selected eight natural carbazole (CBZ). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Fluorescence Spectrophotometry: Principles and Applications. (2019, November 28). Conduct Science. Retrieved January 22, 2026, from [Link]
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UV-visible absorption spectra of the carbazole derivatives in acetonitrile. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution St
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). Molecules, 26(11), 3369.
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Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. Retrieved January 22, 2026, from [Link]
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Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Latest published research reports - Scholarena. Retrieved January 22, 2026, from [Link]
- Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. (2016). Molecules, 21(11), 1547.
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Unlocking the Potential of Carbazole-Based Compounds: A Technical Guide to Novel Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Carbazole Core
Carbazole, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar structure, coupled with a π-rich electron system and a reactive nitrogen atom, provides a unique combination of photophysical and electronic properties.[1] These characteristics, including high thermal and electrochemical stability, excellent hole-transporting capability, and tunable emission properties, make carbazole derivatives ideal candidates for a wide range of applications.[2][3] This technical guide provides an in-depth exploration of the novel applications of carbazole-based compounds, focusing on their role in organic light-emitting diodes (OLEDs), solar cells, and as anticancer agents. We will delve into the synthetic strategies, structure-property relationships, and key performance metrics that underpin their utility in these cutting-edge fields.
Section 1: Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
The exceptional charge-transport properties and high photoluminescence quantum yields of carbazole derivatives have positioned them as key materials in the advancement of OLED technology.[2] They can function as host materials for phosphorescent emitters, as fluorescent emitters themselves, and as hole-transporting layers, contributing to enhanced device efficiency and longevity.[4]
The Causality Behind Experimental Choices in OLEDs
The selection of carbazole-based materials for specific roles within an OLED is dictated by their tailored electronic and photophysical properties. For host materials, a high triplet energy is crucial to confine the excitons on the phosphorescent guest emitter, preventing energy loss.[4] Carbazole's rigid structure and high triplet energy make it an excellent foundation for designing such hosts.[4] As emitters, the emission color of carbazole derivatives can be precisely tuned by extending the π-conjugation or by introducing electron-donating or -withdrawing groups at various positions on the carbazole core.[4] This allows for the creation of deep-blue, green, and red-emitting materials.[4] Furthermore, their excellent hole mobility makes them ideal for hole-transporting layers, facilitating efficient charge injection and transport within the device.[4]
Data Presentation: Performance of Carbazole-Based OLEDs
The following table summarizes the performance of representative carbazole-based OLEDs, showcasing their versatility as both emitters and hosts.
| Compound/Device | Role | Emission Color | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Cz4FS | Emitter | Deep-Blue | 4.2 | 3600 | (0.15, 0.13) | [5] |
| BCzB-PPI | Emitter | Deep-Blue | 4.43 | 11,364 | (0.157, 0.080) | [6] |
| IDC-PA | Emitter | Deep-Blue | >4.0 | - | - | [1] |
| BCzPh-based device | Host | Green | >23.4 | 96,953 | - | [4] |
| Ph55-based device | Host | Green | 30.4 | - | - | [4] |
| Ph56-based device | Host | Yellow | 24.9 | - | - | [4] |
Experimental Protocol: Synthesis of a Key Carbazole-Based Host Material (CBP)
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a widely used host material in OLEDs. The following protocol is a representative synthesis:
Materials:
-
4,4'-Diiodobiphenyl
-
Carbazole
-
Copper powder
-
Potassium carbonate
-
1,3-Diisopropylbenzene
-
Toluene
-
Methanol
Procedure:
-
Under a nitrogen atmosphere, combine 4,4'-diiodobiphenyl (369.5 mmol), carbazole (738.6 mmol), copper powder (23 g), and potassium carbonate (100 µL) in a 2 L three-necked flask equipped with a stirrer and a condenser.
-
Add 500 mL of 1,3-diisopropylbenzene to the flask.
-
Heat the reaction mixture to reflux and maintain for 30 hours.
-
Allow the mixture to cool to room temperature.
-
Add an appropriate amount of toluene to the reaction mixture and filter to remove insoluble materials.
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from 500 mL of methanol. A solid will precipitate.
-
Collect the crystals by filtration and dry to obtain the target product, 4,4'-bis(carbazol-9-yl)biphenyl (CBP).
Visualization: OLED Device Architecture and Energy Level Diagram
Caption: Energy level diagram for a typical OLED.
Section 2: Carbazole Derivatives in Solar Cells
The excellent hole-transporting properties of carbazole-based compounds also make them highly suitable for use in photovoltaic devices, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). [7]They serve as efficient hole-transporting materials (HTMs), facilitating the extraction of holes from the light-absorbing layer and their transport to the electrode.
The Causality Behind Experimental Choices in Solar Cells
In PSCs, the HTM plays a critical role in achieving high power conversion efficiencies (PCEs). An ideal HTM should possess a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. [8]Carbazole derivatives can be readily functionalized to tune their HOMO levels for optimal alignment. [8]Additionally, high hole mobility is essential for efficient charge transport and to minimize charge recombination. The rigid and planar nature of the carbazole core contributes to good intermolecular π-π stacking, which can enhance charge mobility. [9]
Data Presentation: Performance of Carbazole-Based Perovskite Solar Cells
The following table presents the photovoltaic performance of several PSCs employing different carbazole-based HTMs.
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SGT-405 | - | - | - | 14.79 | [10][11] |
| V886 | - | - | - | 16.91 | |
| V1221 | 1.03 | 23.6 | 73 | 17.81 | [8] |
| V1225 | 1.03 | 23.6 | 73 | 17.81 | [8] |
| LS-BR/PTAA | - | - | - | 20.51 | [11] |
Experimental Protocol: Synthesis of a Carbazole-Based Hole-Transporting Material (V886)
V886 is a promising carbazole-based HTM for PSCs. While a detailed step-by-step protocol for its industrial synthesis is proprietary, a general laboratory-scale synthesis can be conceptualized based on common organic reactions. A plausible synthetic route involves the coupling of carbazole units with a central core, followed by functionalization with methoxy-substituted diphenylamine groups. The synthesis would likely involve Suzuki or Buchwald-Hartwig cross-coupling reactions to form the C-C and C-N bonds, respectively.
Visualization: Perovskite Solar Cell Device Architecture and Workflow
Caption: A typical perovskite solar cell architecture.
Section 3: Carbazole Derivatives as Anticancer Agents
Beyond their applications in materials science, carbazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including potent anticancer properties. [12]Naturally occurring carbazole alkaloids and their synthetic analogs have demonstrated efficacy against a range of cancer cell lines. [3]
The Causality Behind Experimental Choices in Anticancer Drug Design
The planar structure of the carbazole ring system allows it to intercalate into DNA, disrupting DNA replication and transcription and ultimately leading to cancer cell death. [13]Furthermore, carbazole derivatives can be designed to inhibit key enzymes involved in cancer progression, such as topoisomerase II and various protein kinases. [14][15]For instance, the anticancer drug ellipticine, a carbazole derivative, is known to be a potent inhibitor of topoisomerase II. [15][16]More recently, carbazole-based compounds have been shown to target signaling pathways critical for cancer cell proliferation and survival, such as the JAK/STAT and MAPK/AKT pathways. [13][17]
Data Presentation: In Vitro Anticancer Activity of Carbazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected carbazole derivatives against various cancer cell lines, demonstrating their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 10 | HepG2 | 7.68 | [18] |
| Compound 11 | MCF-7 | 6.44 | [18] |
| Compound 9 | HeLa | 7.59 | [18] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | A549 | 13.6 | [17] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | LLC | 16.4 | [17] |
Experimental Protocol: Synthesis of the Anticancer Drug Ellipticine
Ellipticine is a naturally occurring pyridocarbazole alkaloid with significant anticancer activity. A variety of synthetic routes have been developed. One common approach involves the construction of the carbazole core followed by the annulation of the pyridine ring. A key step is often a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction to form the carbazole skeleton. The final pyridone ring is then typically formed through a condensation reaction.
Visualization: The JAK/STAT Signaling Pathway and its Inhibition
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A Theoretical Exploration of the Electronic Landscape of 9H-Carbazole-2-carboxylic Acid: A Guide for Researchers and Drug Development Professionals
Abstract
Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1][2] This in-depth technical guide provides a comprehensive theoretical framework for understanding the electronic structure of a promising, yet underexplored, member of this family: 9H-Carbazole-2-carboxylic acid. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we will dissect the molecule's frontier molecular orbitals, predict its electronic absorption and emission characteristics, and elucidate the influence of its carboxylic acid functionality. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and computational workflows necessary to explore the potential of this and similar carbazole derivatives in their respective fields.
Introduction: The Enduring Potential of the Carbazole Scaffold
The carbazole moiety, a rigid, planar, nitrogen-containing heterocyclic system with an extensive π-conjugated framework, is a privileged scaffold in drug discovery and organic electronics.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Furthermore, their inherent electronic and charge-transport capabilities make them integral components in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[1][3]
The functionalization of the carbazole core allows for the fine-tuning of its physicochemical and biological properties. The introduction of a carboxylic acid group, as in 9H-Carbazole-2-carboxylic acid, is of particular interest. This functional group can serve as a versatile synthetic handle for further derivatization and can significantly influence the molecule's solubility, electronic properties, and potential for intermolecular interactions, such as hydrogen bonding with biological targets. Understanding the electronic structure of this molecule is therefore paramount to unlocking its full potential.
Theoretical Framework: Deciphering Electronic Behavior with Computational Chemistry
To probe the electronic intricacies of 9H-Carbazole-2-carboxylic acid, we turn to the powerful tools of computational chemistry, specifically Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
2.1. Density Functional Theory (DFT): Mapping the Ground State Electronic Structure
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various molecular properties, including:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.[1] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and its electronic absorption properties.[1]
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
2.2. Time-Dependent Density Functional Theory (TD-DFT): Unveiling Excited State Properties
While DFT excels at describing the ground electronic state, TD-DFT is employed to investigate the behavior of molecules upon excitation by light. This method is instrumental in predicting:
-
UV-Vis Absorption Spectra: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This allows for a direct comparison with experimental spectroscopic data.
-
Electronic Transitions: TD-DFT provides insights into the nature of electronic transitions, specifying which molecular orbitals are involved in the excitation process (e.g., HOMO → LUMO transitions).
Computational Methodology: A Step-by-Step Workflow
The following protocol outlines a standard and robust computational workflow for the theoretical investigation of 9H-Carbazole-2-carboxylic acid.
3.1. Molecular Structure Optimization
-
Initial Structure Generation: A 3D model of 9H-Carbazole-2-carboxylic acid is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized using a DFT method. A common and effective choice is the B3LYP functional combined with a 6-31G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, corresponding to the molecule's lowest energy conformation.
3.2. Electronic Structure Analysis
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
FMO and MEP Analysis: The optimized geometry is then used for single-point energy calculations to determine the energies of the HOMO and LUMO, and to generate the MEP surface.
3.3. Prediction of UV-Vis Absorption Spectrum
-
TD-DFT Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry. The CAM-B3LYP functional is often a good choice for studying charge-transfer excitations, which can be relevant in carbazole derivatives.[6][7] The calculation will yield the excitation energies and oscillator strengths for the lowest-lying singlet excited states.
-
Spectral Simulation: The calculated excitation energies and oscillator strengths are then used to simulate the UV-Vis absorption spectrum, typically by fitting the data to Gaussian or Lorentzian functions.
Diagram: Computational Workflow for Electronic Structure Analysis
Caption: A streamlined workflow for the theoretical analysis of the electronic structure of 9H-Carbazole-2-carboxylic acid.
Predicted Electronic Properties of 9H-Carbazole-2-carboxylic Acid: A Theoretical Discussion
Based on established theoretical principles and data from related carbazole derivatives, we can anticipate the following electronic characteristics for 9H-Carbazole-2-carboxylic acid.
4.1. Frontier Molecular Orbitals (FMOs)
The HOMO of 9H-Carbazole-2-carboxylic acid is expected to be primarily localized on the electron-rich carbazole ring system, particularly on the nitrogen atom and the fused benzene rings. This is consistent with the known electron-donating nature of the carbazole moiety.[8] The LUMO, conversely, is likely to have significant contributions from the carboxylic acid group, which acts as an electron-withdrawing group, as well as the carbazole ring. The presence of the carboxylic acid group is predicted to lower the LUMO energy level, thereby reducing the HOMO-LUMO energy gap compared to unsubstituted carbazole.
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -5.5 to -6.0 |
| LUMO Energy | ~ -1.8 to -2.2 |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 to 3.8 |
Note: These are estimated values based on typical DFT calculations for similar carbazole derivatives and may vary depending on the specific level of theory and solvent effects.
4.2. Molecular Electrostatic Potential (MEP)
The MEP surface of 9H-Carbazole-2-carboxylic acid is anticipated to show a region of high electron density (negative potential) around the oxygen atoms of the carboxylic acid group, making this site a likely hydrogen bond acceptor. The hydrogen atom of the carboxylic acid will exhibit a positive potential, indicating its role as a hydrogen bond donor. The nitrogen atom of the carbazole ring will also contribute to a region of negative potential. These features are critical for understanding potential interactions with biological macromolecules.
4.3. Predicted UV-Vis Absorption Spectrum
The simulated UV-Vis absorption spectrum of 9H-Carbazole-2-carboxylic acid is expected to display characteristic absorption bands in the ultraviolet region. These bands will correspond to π → π* transitions within the carbazole chromophore. The main absorption peaks are predicted to be in the range of 290-350 nm. The introduction of the carboxylic acid group may lead to a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted carbazole due to the extension of the conjugated system and the electron-withdrawing nature of the substituent.
Implications for Drug Development and Materials Science
The theoretical insights into the electronic structure of 9H-Carbazole-2-carboxylic acid have significant practical implications:
-
Drug Design: The MEP map can guide the design of derivatives with enhanced binding affinity to specific protein targets by identifying key interaction points. The HOMO and LUMO energies can provide an indication of the molecule's potential for involvement in redox processes within a biological system.
-
Pharmacokinetics: The carboxylic acid group is expected to increase the hydrophilicity of the molecule compared to the parent carbazole, which can influence its solubility and pharmacokinetic profile.
-
Materials Science: The predicted HOMO-LUMO gap provides a first approximation of the material's potential as a semiconductor. By modifying the carbazole core or the carboxylic acid group, the electronic properties can be further tuned for applications in organic electronics.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical approaches used to study the electronic structure of 9H-Carbazole-2-carboxylic acid. Through the application of DFT and TD-DFT, we can gain a deep understanding of its molecular orbitals, charge distribution, and spectroscopic properties. This knowledge is invaluable for guiding the rational design of novel carbazole-based compounds for a wide range of applications in drug discovery and materials science. The presented computational workflow serves as a robust starting point for researchers seeking to explore the exciting potential of this and other functionalized carbazole derivatives.
References
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Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). (n.d.). AIP Publishing. Retrieved from [Link]
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Yang, F., & Chen, B. W. (2012). Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives. Advanced Materials Research, 538-541, 955–958. [Link]
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Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. Retrieved from [Link]
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Apriliani, A. T., Kusumawati, Y., Ivansyah, A. L., & Martoprawiro, M. A. (2018). Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Conference Proceedings, 2059(1), 020013. [Link]
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Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (2023). ACS Omega. Retrieved from [Link]
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Synthesis and electro-optical properties of carbazole derivatives for organic device applications. (n.d.). Retrieved from [Link]
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Kaur, M., & Kumar, R. (2020). Synthesis of 9H-Carbazole based carboxylic acids. ResearchGate. Retrieved from [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2021). ResearchGate. Retrieved from [Link]
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). Molecules. Retrieved from [Link]
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Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125–132. [Link]
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Synthesis, structure and properties of zinc(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid. (2018). ResearchGate. Retrieved from [Link]
-
Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). Scientific Reports. Retrieved from [Link]
-
Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Two decades of carbazole–triarylborane hybrids in optoelectronics. (2024). RSC Publishing. Retrieved from [Link]
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Sas, E. B., Kurt, M., Atac, A., & Karabacak, M. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1125, 43-53. [Link]
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Synthesis of 9H-carbazole-9-carbothioic methacrylic thioanhydride, electropolymerization, characterization and supercapacitor applications. (2014). ResearchGate. Retrieved from [Link]
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Chemical structure of 9H-carbazole and advances reported in its functionalization. (n.d.). ResearchGate. Retrieved from [Link]
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DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. (2022). Nanoscale and Advanced Materials. Retrieved from [Link]
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Synthesis, optimization, DFT/TD-DFT and COX/LOX docking of new Schiff base N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide. (2024). ResearchGate. Retrieved from [Link]
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Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). PNCA Lab. Retrieved from [Link]
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Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. (2008). ResearchGate. Retrieved from [Link]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2024). Scientific Reports. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 9H-Carbazole-2-carboxylic acid via Cadogan Reductive Cyclization
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cadogan Cyclization in Carbazole Synthesis
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The synthesis of specifically substituted carbazoles, such as 9H-Carbazole-2-carboxylic acid, is therefore of significant interest. Among the various synthetic methodologies, the Cadogan reductive cyclization stands out for its efficiency and tolerance of a wide range of functional groups.[1][2] This reaction involves the deoxygenation of a nitro group in an o-nitrobiphenyl system by a trivalent phosphorus reagent, which triggers a cyclization to form the carbazole ring.[3] This application note provides a detailed, field-proven protocol for the synthesis of 9H-Carbazole-2-carboxylic acid, leveraging a two-step sequence of Suzuki-Miyaura cross-coupling followed by the Cadogan reductive cyclization.
Reaction Mechanism and Rationale
The Cadogan reductive cyclization is generally believed to proceed through a nitrene intermediate. The trivalent phosphorus reagent, typically triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), acts as an oxygen scavenger, deoxygenating the nitro group of the 2-nitrobiphenyl precursor. This deoxygenation is thought to occur in a stepwise manner, first to a nitroso intermediate and then to a highly reactive nitrene. This electron-deficient nitrene intermediate then undergoes a rapid intramolecular electrophilic insertion into a neighboring C-H bond of the adjacent aromatic ring to form the fused pyrrole ring of the carbazole system.
The choice of a trivalent phosphorus reagent is critical; triphenylphosphine is often favored for its reliability and the high stability of its corresponding oxide, which drives the reaction forward. The reaction is typically carried out in a high-boiling point solvent to provide the necessary thermal energy for the deoxygenation and cyclization steps.
Figure 1: Proposed mechanism of the Cadogan reductive cyclization.
Experimental Workflow: A Two-Stage Approach
The synthesis of 9H-Carbazole-2-carboxylic acid is efficiently achieved through a two-stage process. The first stage involves the construction of the necessary 2-nitrobiphenyl backbone via a Suzuki-Miyaura cross-coupling reaction. The second stage is the core Cadogan reductive cyclization to form the carbazole ring system.
Figure 2: Two-stage experimental workflow for the synthesis of 9H-Carbazole-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from the general procedures described for the synthesis of carbazole carboxylic acid isomers.[1][4][5]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 3-(Methoxycarbonyl)phenylboronic acid | 99768-42-2 | Sigma-Aldrich | Or equivalent |
| 1-Bromo-2-nitrobenzene | 577-19-5 | Sigma-Aldrich | Or equivalent |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Sigma-Aldrich | Catalyst for Suzuki coupling |
| Triphenylphosphine (PPh₃) | 603-35-0 | Sigma-Aldrich | Ligand for Suzuki and reductant for Cadogan |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Fisher Chemical | Base for Suzuki coupling |
| Toluene | 108-88-3 | Fisher Chemical | Solvent for Suzuki coupling, anhydrous |
| o-Dichlorobenzene | 95-50-1 | Sigma-Aldrich | Solvent for Cadogan cyclization, anhydrous |
| Methanol | 67-56-1 | Fisher Chemical | Solvent for workup |
| Sodium hydroxide (NaOH) | 1310-73-2 | Fisher Chemical | For hydrolysis |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | Fisher Chemical | For acidification |
| Ethyl acetate | 141-78-6 | Fisher Chemical | For extraction |
| Hexane | 110-54-3 | Fisher Chemical | For chromatography |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Fisher Chemical | Drying agent |
Stage 1: Synthesis of Methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(methoxycarbonyl)phenylboronic acid (1.0 eq), 1-bromo-2-nitrobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous toluene (sufficient to make a 0.2 M solution with respect to the boronic acid) and an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate as a solid.
Stage 2: Cadogan Reductive Cyclization to Methyl 9H-carbazole-2-carboxylate
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the methyl 2'-nitro-[1,1'-biphenyl]-3-carboxylate (1.0 eq) from Stage 1 in anhydrous o-dichlorobenzene (sufficient to make a 0.1 M solution).
-
Reagent Addition: Add triphenylphosphine (2.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 180 °C) under an inert atmosphere for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexane. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 9H-carbazole-2-carboxylate.[5]
Stage 3: Hydrolysis to 9H-Carbazole-2-carboxylic acid
-
Reaction Setup: Suspend methyl 9H-carbazole-2-carboxylate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 9H-Carbazole-2-carboxylic acid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the carbazole ring system, the carboxylic acid proton, and the N-H proton. |
| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₃H₉NO₂. |
| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H stretch, the O-H stretch of the carboxylic acid, and the C=O stretch. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | - Inactive catalyst- Inefficient base- Impure reagents or solvents | - Use fresh palladium catalyst and ensure an inert atmosphere.- Use a stronger base or a different solvent system.- Ensure all reagents and solvents are anhydrous. |
| Incomplete Cadogan cyclization | - Insufficient temperature- Insufficient reaction time- Deactivated PPh₃ | - Use a higher boiling point solvent or ensure the reaction reaches the required temperature.- Extend the reaction time.- Use a fresh batch of PPh₃. |
| Formation of byproducts | - Side reactions of the nitrene intermediate | - Lowering the reaction temperature slightly or changing the solvent may help.- Ensure a high-purity starting material for the cyclization. |
| Difficulty in purification | - Presence of triphenylphosphine oxide | - Triphenylphosphine oxide can often be removed by careful column chromatography or by trituration with a suitable solvent. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Reagents: 1-Bromo-2-nitrobenzene is a toxic and irritant compound. Toluene and o-dichlorobenzene are flammable and harmful. Triphenylphosphine is an irritant. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
-
Reaction Conditions: The Cadogan cyclization is performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
References
- Cadogan, J. I. G. Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews. 1974, 3(1), 87-137.
-
Kanchani, J.; Subha, M.C.S. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. 2021, 13(3), 1-6. [Link]
-
Kanchani, J.; Subha, M.C.S. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. 2021. [Link]
-
Freeman, A. W.; Urvoy, M.; Criswell, M. E. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry. 2005, 70(13), 5014-5019. [Link]
- Kaur, M.; Kumar, R. A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. ChemistrySelect. 2022, 7(22), e202200889.
-
ResearchGate. Synthesis of 9H‐Carbazole based carboxylic acids. [Link]
-
Freeman, A. W.; Urvoy, M.; Criswell, M. E. Supporting Information for: Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. Eastman Kodak Company. [Link]
- Kaur, M.; Kumar, R. C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. Asian Journal of Organic Chemistry. 2018, 7(10), 1935-1954.
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Application Notes & Protocols: A Researcher's Guide to Functionalization of the Carbazole N-H Bond
Introduction: The Versatile Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making N-substituted carbazoles essential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics, and photorefractive materials. In the pharmaceutical realm, the carbazole framework is found in a multitude of biologically active natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective.[1][2]
The functionalization of the nitrogen atom (position 9) is a critical gateway to tuning these properties. Modification at the N-H position directly influences the electronic characteristics of the entire π-system and provides a vector for introducing diverse functionalities. This guide provides an in-depth exploration of the primary methodologies for carbazole N-H functionalization, focusing on the underlying principles and offering field-tested protocols for N-alkylation, N-arylation, N-vinylation, and N-acylation.
Core Principles: Activating the Carbazole N-H Bond
The key to functionalizing the carbazole nitrogen lies in its moderate acidity. The pKa of the carbazole N-H is approximately 16-17 in DMSO, making it significantly more acidic than secondary amines but less acidic than phenols. This acidity dictates the choice of base required for deprotonation. The general strategy involves the in-situ formation of a carbazolide anion, a potent nucleophile, which then attacks a suitable electrophile (e.g., an alkyl halide, aryl halide, etc.).
The choice of base, solvent, and reaction conditions is paramount and is dictated by the specific transformation being performed. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, particularly when paired with techniques like phase-transfer catalysis or in polar aprotic solvents like DMF at elevated temperatures.
Section 1: N-Alkylation of Carbazole
N-alkylation is a fundamental transformation for installing flexible side chains, tuning solubility, and creating precursors for more complex structures.
Causality of Method Selection
The choice between a classic strong base method and phase-transfer catalysis (PTC) often comes down to practicality and substrate tolerance.
-
Sodium Hydride (NaH) in DMF: This is a robust and highly effective method for achieving complete deprotonation, driving the reaction to completion. The resulting sodium carbazolide is highly nucleophilic. However, NaH is pyrophoric, requires strictly anhydrous solvents, and the evolution of hydrogen gas must be managed safely. This method is ideal for small-scale, high-yielding reactions where functional group tolerance is not a major concern.
-
Phase-Transfer Catalysis (PTC): PTC offers a greener, safer, and often more practical alternative for larger-scale synthesis.[3] It avoids the need for strong, hazardous bases and anhydrous conditions. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the carbazolide anion from the solid or aqueous basic phase into the organic phase where the alkyl halide resides.[4][5] This method is highly efficient for simple alkyl halides and is amenable to scale-up.
Workflow for Carbazole N-Alkylation
Caption: General workflow for the N-alkylation of carbazole.
Comparative Data for N-Alkylation Methods
| Method | Typical Base(s) | Catalyst | Solvent(s) | Temp. (°C) | Time (min) | Yield (%) | Reference(s) |
| Microwave (Solvent-Free) | K₂CO₃ | TBAB | None | MW | 5 - 10 | 85 - 95 | [6] |
| Conventional PTC | NaOH, K₂CO₃ | TBAB | Toluene, DMSO | 25 - 80 | 180 - 1080 | Good-Exc. | [4][7] |
| Strong Base | NaH | None | DMF, THF | 0 - 25 | 30 - 120 | >90 | [7] |
Protocol 1: Microwave-Assisted N-Alkylation using PTC (Solvent-Free)
This protocol is adapted from Bogdal et al. and offers a rapid and efficient solvent-free approach.[6]
-
Preparation: In an open Erlenmeyer flask, thoroughly mix carbazole (5.0 mmol, 0.84 g), the desired alkyl halide (7.5 mmol), potassium carbonate (20 mmol, 2.8 g), and tetrabutylammonium bromide (TBAB) (0.50 mmol, 0.17 g).
-
Reaction: Place the flask in a domestic microwave oven. Irradiate for 5-10 minutes (power level may require optimization, start with medium power). Monitor the reaction progress by TLC.
-
Work-up: After cooling, add methylene chloride (2 x 25 mL) to the solid mixture to extract the product.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the resulting solid by flash column chromatography or recrystallization to afford the pure N-alkylcarbazole.
Section 2: N-Arylation of Carbazole
The introduction of aryl groups at the nitrogen position is crucial for developing materials with tailored electronic properties and for synthesizing complex pharmaceutical scaffolds. The two cornerstone methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Causality of Method Selection
-
Ullmann Condensation: This classic, copper-catalyzed reaction is cost-effective and robust.[1][8] It typically involves coupling an aryl halide (preferably iodide or bromide) with the carbazole. Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar aprotic solvents.[8] Modern protocols have introduced ligands (e.g., phenanthroline, prolinamide) that allow the reaction to proceed under milder conditions.[9] The Ullmann reaction is a reliable choice, especially for large-scale synthesis where cost is a primary driver.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for C-N bond formation.[10][11] It offers exceptional functional group tolerance and generally proceeds under much milder conditions than the classic Ullmann reaction. The key to success is the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[10][12] While palladium catalysts and specialized ligands can be more expensive, the broad substrate scope and mild conditions often make it the method of choice in drug discovery and complex molecule synthesis.
Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for N-Arylation Methods
| Method | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Ullmann (Microwave) | CuI (ligand-free) | Cs₂CO₃ | DMF | 220 | 0.5 - 1 | 85 - 96 | [13] |
| Ullmann (Conventional) | CuI / 1,10-Phenanthroline | KOH | DME/H₂O | 95 | 20 | 70 - 92 | |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | p-xylene | 125 | 2 - 4 | 61 - 71 |
Protocol 2: Ullmann-Type N-Arylation (Microwave-Assisted)
This protocol is based on a ligand-free, microwave-assisted method, providing high yields in very short reaction times.[13]
-
Preparation: To a 5-mL microwave vial, add 9H-Carbazole (1.0 mmol, 167 mg), cesium carbonate (Cs₂CO₃, 1.0 mmol, 326 mg), the desired aryl iodide (1.1 mmol), and copper(I) iodide (CuI, 0.1 mmol, 19 mg).
-
Solvent Addition: Add dimethylformamide (DMF, 2 mL).
-
Reaction: Seal the vial with a crimp cap and place it in a microwave reactor. Irradiate at 220 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Section 3: N-Vinylation of Carbazole
N-vinylcarbazole (NVC) is a critical monomer for the synthesis of polyvinylcarbazole (PVK), a polymer widely used for its photoconductive properties. The primary industrial route involves the reaction with acetylene, though lab-scale methods using other vinyl sources are also prevalent.
Causality of Method Selection
-
Reaction with Acetylene: This is the most direct and atom-economical method. The carbazole is first deprotonated with a base (e.g., KOH) to form the potassium salt, which then reacts with acetylene gas, often under pressure or at high temperatures.[13] This method is ideal for large-scale production but can be challenging to handle in a standard laboratory setting due to the need for gaseous acetylene.
-
Copper-Catalyzed Coupling: Modern cross-coupling methods allow for the N-vinylation using more manageable vinyl sources like vinyl halides or vinylsilanes. These reactions, often catalyzed by copper salts, offer excellent control and proceed under milder conditions than the high-temperature acetylene process, making them well-suited for laboratory-scale synthesis and functional group diversification.
Protocol 3: N-Vinylation with Acetylene
This protocol is adapted from a patented procedure and is suitable for a laboratory setting with appropriate safety precautions for handling acetylene.
-
Preparation of Carbazolide: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve carbazole (50 g) in dimethyl sulfoxide (DMSO, 100 mL) with gentle heating. Add potassium hydroxide (KOH, 2 g) to the solution.
-
Reaction: Heat the mixture to 160 °C. Begin bubbling acetylene gas through the solution. Monitor the reaction by TLC (e.g., using a PE:EA = 10:1 eluent) until the starting carbazole is fully consumed.
-
Work-up: Cool the reaction mixture. Remove the DMSO by vacuum distillation.
-
Purification: Purify the crude product by vacuum distillation (e.g., at 175 °C / 5 mmHg) to collect pure N-vinylcarbazole.
Section 4: N-Acylation of Carbazole
N-acylation introduces a carbonyl group, which can serve as a versatile chemical handle or as a protecting group. The electron-withdrawing nature of the acyl group also significantly alters the electronic properties of the carbazole ring.
Causality of Method Selection
-
Acyl Halides / Anhydrides: This is the most straightforward and traditional method.[1] The carbazolide anion, typically generated with a strong base or even a weaker base like K₂CO₃ under grinding conditions, reacts readily with an acyl chloride or anhydride. The reaction is fast and generally high-yielding.
-
Modern Catalytic Methods: Recent advances include the use of thioesters as the acyl source, which offers high chemoselectivity and mild reaction conditions. Other innovative methods utilize cyclic diaryliodonium salts in a copper-catalyzed process to generate N-acyl carbazoles.[1] These methods are advantageous when dealing with sensitive substrates where the harshness or byproducts of acyl halides are problematic.
Protocol 4: N-Acylation with Acyl Chlorides
This protocol is a general procedure based on established methods for acylating N-heterocycles.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend carbazole (10 mmol, 1.67 g) and anhydrous potassium carbonate (15 mmol, 2.07 g) in anhydrous DMF (30 mL).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (11 mmol) dropwise via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-water (100 mL). Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-acylcarbazole.
References
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Ullmann condensation. Wikipedia. [Link]
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Clamor, N., Damrath, M., Kuczmera, T., Duvinage, D., & Nachtsheim, B. J. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-10. [Link]
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Halpern, M. PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.[Link]
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Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
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Vidal-Albalat, A., & Singleton, D. A. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 140(10), 3649–3659. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Adhikari, A. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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Senthilkumar, M., & Pitchumani, K. (2009). A facile N-acylation of 1,2,3,4-tetrahydrocarbazoles under solid grind methodology. Organic CHEMISTRY, 5(1). [Link]
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Mondal, K., Patra, S., Halder, P., & Mukhopadhyay, N. (2022). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(1), 133-138. [Link]
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N-Vinylcarbazole. Wikipedia. [Link]
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Mondal, K., Patra, S., Halder, P., & Mukhopadhyay, N. (2022). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. ResearchGate. [Link]
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Pielichowski, J., Popielarz, R., & Chrzaszcz, R. (1985). A novel synthesis of N‐vinylcarbazoles: Reaction conditions and mechanism of the side reaction. Journal of Polymer Science Part C: Polymer Letters, 23(7), 387-391. [Link]
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Mondal, K., Patra, S., Halder, P., & Mukhopadhyay, N. (2022). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. PubMed. [Link]
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Daugulis, O., & Zaitsev, V. G. (2007). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
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Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 5(20), 3667-3669. [Link]
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Li, H., & Ma, D. (2012). A copper-catalyzed coupling reaction of vinyl halides and carbazates: application in the assembly of polysubstituted pyrroles. Chemical Communications, 48(77), 9598-9600. [Link]
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Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(15), 7347-7359. [Link]
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Wang, H., Tang, X., & Zhang, M. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 44-49. [Link]
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Lupaşcu, C. A., Olaru, N., & Varganici, C. D. (2018). Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). Polymers, 10(12), 1362. [Link]
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Khan, A. (2018). I'm looking for N-substition reactions of carbazole, does anyone have any tips for these in order to get efficent yield and simple synthesis protocol? ResearchGate. [Link]
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Clamor, N., Damrath, M., Kuczmera, T., Duvinage, D., & Nachtsheim, B. J. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. [Link]
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Nachtsheim, B. J. (2015). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, 51(40), 8457-8460. [Link]
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Phase Transfer Catalysis: A Green Methodology For New Drug Discovery Research: A Review. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
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Application Notes & Protocols: Leveraging 9H-Carbazole-2-carboxylic acid in Advanced Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of the Carbazole Moiety
In the landscape of organic electronics, the carbazole scaffold is a cornerstone for high-performance materials, particularly in Organic Light-Emitting Diodes (OLEDs).[1][2] Carbazole and its derivatives are renowned for their robust thermal and chemical stability, excellent hole-transporting capabilities stemming from their electron-rich aromatic system, and versatile functionalization potential.[1][2][3] These properties make them ideal candidates for various roles within an OLED stack, including as hole transport materials (HTMs), host materials for emissive layers, and even as components of thermally activated delayed fluorescence (TADF) emitters.[1][4][5]
9H-Carbazole-2-carboxylic acid, in particular, serves as a highly strategic starting material. The carboxylic acid group at the C2 position provides a reactive handle for synthetic chemists to build more complex, tailored molecules. This functional group allows for esterification, amidation, and other coupling reactions, enabling the precise tuning of electronic properties, solubility, and morphology of the final material.[1] This guide will provide an in-depth look at the physicochemical properties of this building block and detail its application in the synthesis of OLED materials, complete with protocols for material synthesis and device fabrication.
Physicochemical Properties of 9H-Carbazole-2-carboxylic acid
Understanding the fundamental properties of the starting material is critical for designing effective OLED components. While specific experimental values can vary with purity and measurement conditions, the following table summarizes key characteristics of 9H-Carbazole-2-carboxylic acid and the general electronic properties of the carbazole core that make it attractive for OLEDs.
| Property | Value / Characteristic | Significance in OLED Material Synthesis |
| CAS Number | 942631-86-9[6] | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₁₃H₉NO₂ | Foundation for molecular weight and elemental analysis. |
| Molecular Weight | 211.22 g/mol | Essential for stoichiometric calculations in synthetic protocols. |
| Appearance | Typically an off-white to light yellow powder | A visual indicator of purity. |
| Core Electronic Nature | Electron-rich, p-type semiconductor characteristics[1][3] | Facilitates efficient hole injection and transport, a primary role for carbazole derivatives.[1][7] |
| HOMO/LUMO Levels | HOMO levels of carbazole derivatives can be tuned (e.g., -5.67 to -6.02 eV).[8] | The HOMO level is critical for matching with the anode's work function for efficient hole injection. The wide bandgap is suitable for hosting high-energy (blue) emitters.[8][9] |
| Triplet Energy (Carbazole Core) | High (typically >2.7 eV)[1] | Makes carbazole derivatives excellent host materials for phosphorescent and TADF emitters, preventing reverse energy transfer from the emitter to the host.[10] |
| Thermal Stability | High decomposition temperatures are characteristic of carbazole derivatives.[1][2][7] | Ensures material integrity during the high-temperature vacuum deposition process and enhances the operational lifetime of the OLED device. |
| Reactivity of -COOH Group | Enables esterification, amidation, and other coupling reactions. | Provides a versatile anchor point for attaching other functional moieties (e.g., triphenylamines for hole transport, acceptor units for TADF).[11] |
Core Applications in OLED Device Architecture
The versatility of the 9H-Carbazole-2-carboxylic acid building block allows for the creation of materials that can be integrated into multiple layers of an OLED device.
Building Block for Hole Transport Layer (HTL) Materials
The primary role of the HTL is to facilitate the efficient transport of holes from the anode (typically ITO) to the emissive layer. Carbazole's inherent hole-transporting ability makes it an ideal core for HTL molecules.[7][12] The carboxylic acid functionality can be used to attach other hole-transporting moieties, such as triphenylamine (TPA) units, or to build dendritic structures that promote amorphous film formation and improve charge mobility.[11][13]
-
Causality: The high Highest Occupied Molecular Orbital (HOMO) energy level of carbazole derivatives allows for a good energy level alignment with the work function of ITO, reducing the energy barrier for hole injection.[13] Functionalization allows for fine-tuning this level to optimize device performance.[8]
Component for Host Materials in Emissive Layers (EML)
In phosphorescent (PhOLED) and TADF-based OLEDs, the emissive dopant is dispersed within a host material. An effective host must have a triplet energy higher than that of the dopant to ensure efficient energy transfer and prevent back-transfer.[10] The carbazole core possesses a high triplet energy, making its derivatives excellent host candidates, especially for green and blue emitters.[1][14]
-
Causality: The rigid, aromatic structure of carbazole provides a high triplet energy level. By using 9H-Carbazole-2-carboxylic acid to synthesize bipolar host materials (containing both hole- and electron-transporting moieties), charge recombination can be confined within the emissive layer, boosting efficiency.
Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials enable OLEDs to harvest both singlet (25%) and triplet (75%) excitons without using heavy metals, theoretically allowing for 100% internal quantum efficiency.[15] A common design for TADF molecules is a donor-acceptor (D-A) structure, where spatial separation of the HOMO and LUMO leads to a very small singlet-triplet energy gap (ΔEST).[16][17]
-
Causality: The electron-donating carbazole unit can be linked to an electron-accepting moiety (like a triazine, sulfone, or cyano-substituted ring) via the handle provided by the carboxylic acid group.[17][18] This D-A architecture is crucial for achieving the small ΔEST required for efficient reverse intersystem crossing (RISC), the key process in TADF.[15][19]
Experimental Protocols
The following protocols are representative examples. Researchers should adapt them based on available laboratory equipment and specific target molecules. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Carbazole-Triphenylamine HTL Material
This protocol describes a two-step synthesis of a model hole-transport material where the carboxylic acid is converted to an amide linkage with an amine-functionalized triphenylamine.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for a model HTL material.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 9H-Carbazole-2-carboxylic acid (1.0 eq).
-
Add dry toluene (30 mL) followed by the slow, dropwise addition of thionyl chloride (SOCl₂, 2.0 eq) at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude carbazole-2-carbonyl chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flame-dried flask, dissolve 4-aminotriphenylamine (1.0 eq) and pyridine (1.5 eq, as a base) in dry dichloromethane (DCM, 40 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude carbazole-2-carbonyl chloride from Step 1 in a minimal amount of dry DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield the final HTL material.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Fabrication of a Simplified OLED Device
This protocol outlines the fabrication of a simple, multi-layer OLED using vacuum thermal evaporation.[20][21]
Diagram: OLED Fabrication Workflow
Caption: Workflow for vacuum deposition OLED fabrication.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[22]
-
Clean the substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol, for 15 minutes each.[22]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-Ozone cleaner for 10 minutes to remove organic residues and improve the ITO work function.
-
-
Vacuum Thermal Evaporation:
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Load the organic materials and metals into separate crucibles.
-
Deposit the layers sequentially onto the ITO substrate through a shadow mask to define the device area.
-
Hole Transport Layer (HTL): Deposit the synthesized carbazole-based HTL (from Protocol 1) to a thickness of 40 nm at a rate of ~1 Å/s.
-
Emissive Layer (EML): Co-evaporate a host material (e.g., a standard carbazole derivative like CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) to a thickness of 20 nm. A typical doping concentration is 6-10%.
-
Electron Transport Layer (ETL): Deposit an electron-transporting material like TPBi to a thickness of 30 nm at a rate of ~1 Å/s.[23]
-
Electron Injection Layer (EIL): Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s to lower the electron injection barrier.
-
Cathode: Deposit Aluminum (Al) to a thickness of 100 nm at a rate of ~5 Å/s to form the top contact.
-
-
Encapsulation and Testing:
-
Without breaking vacuum, transfer the fabricated devices into an inert-atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture.
-
Characterize the completed device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Conclusion and Expert Insights
9H-Carbazole-2-carboxylic acid is more than just a chemical; it is a versatile platform for innovation in OLED technology. Its true value lies in the synthetic accessibility it provides to a vast chemical space of high-performance materials. By leveraging the carboxylic acid group, researchers can rationally design and synthesize novel HTLs, hosts, and TADF emitters with tailored properties. The protocols provided herein serve as a starting point for this exploration. For successful device fabrication, meticulous control over film thickness, deposition rates, and interfacial cleanliness is paramount. Future advancements will likely involve developing more sophisticated carbazole derivatives with improved charge mobility and thermal stability, pushing the boundaries of OLED efficiency, color purity, and operational lifetime.
References
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- Taylor & Francis Online. Synthesis and characterization of hole transporting materials containing bis(carbazole) groups for solid-state dye-sensitized solar cells. (2021).
- ScienceDirect. Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (2025).
- Royal Society of Chemistry. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications.
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- ResearchGate. Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells | Request PDF. (2025).
- ResearchGate. Chemical structure of 9H‐carbazole and advances reported in its functionalization.
- ResearchGate. CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
- PMC. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
- Vertex AI Search. The Role of Carbazole Derivatives in Modern OLED Technology. (2025).
- PubMed. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials. (2015).
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- Parchem. 9H-Carbazole-2-carboxylic acid (Cas 942631-86-9).
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- Royal Society of Chemistry. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C.
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- Custom Carbazole Derivatives Manufacturers, Suppliers.
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Application Notes and Protocols for 9H-Carbazole-2-carboxylic acid as a Hole-Transporting Material (HTM) in Perovskite Solar Cells
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cell Performance
Perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, demonstrating remarkable power conversion efficiencies (PCEs).[1] The architecture of a typical PSC consists of a perovskite absorber layer sandwiched between an electron-transporting layer (ETL) and a hole-transporting layer (HTL), also known as a hole-transporting material (HTM). The HTM plays a pivotal role in the overall performance and stability of the device. Its primary functions are to efficiently extract photogenerated holes from the perovskite layer, transport them to the electrode, and simultaneously block electrons, thereby minimizing charge recombination.[2]
Carbazole-based organic molecules have garnered significant attention as promising HTMs due to their excellent thermal stability, facile functionalization, and cost-effectiveness compared to the commonly used spiro-OMeTAD.[2] Among these, 9H-Carbazole-2-carboxylic acid presents a compelling case. The carbazole core offers robust hole mobility, while the carboxylic acid group can act as an anchoring moiety to the perovskite surface, potentially improving interfacial contact and facilitating efficient charge transfer. This document provides a detailed guide for researchers on the synthesis, application, and characterization of 9H-Carbazole-2-carboxylic acid as an HTM in perovskite solar cells.
Synthesis of 9H-Carbazole-2-carboxylic acid: A Proposed Two-Step Protocol
Step 1: Synthesis of 2-bromo-9H-carbazole
This step is adapted from a patented synthetic method for 2-bromocarbazole.[3] The process begins with a Suzuki coupling reaction to form 4-bromo-2-nitrobiphenyl, which is then cyclized to yield 2-bromo-9H-carbazole.
Materials and Reagents:
-
o-Iodonitrobenzene
-
4-Bromophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Triethyl phosphite
-
o-Dichlorobenzene
-
Nitrogen gas (N₂)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel
-
Silica gel for column chromatography
Protocol:
-
Suzuki Coupling:
-
In a round-bottom flask, combine o-iodonitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.0 eq), and potassium carbonate (4.0 eq) in a mixture of DME and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen for 20-30 minutes.
-
Under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.01-0.03 eq).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform a phase separation.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude oily substance.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to isolate 4-bromo-2-nitrobiphenyl.
-
-
Reductive Cyclization:
-
In a separate round-bottom flask, dissolve the purified 4-bromo-2-nitrobiphenyl (1.0 eq) and triethyl phosphite (excess, e.g., 5-10 eq) in o-dichlorobenzene.
-
Under a nitrogen atmosphere, heat the mixture to 150-160 °C and stir for 15-25 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent and excess triethyl phosphite by vacuum distillation.
-
Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-bromo-9H-carbazole as a solid.
-
Caption: Workflow for the synthesis of 2-bromo-9H-carbazole.
Step 2: Carboxylation of 2-bromo-9H-carbazole
This proposed step involves a palladium-catalyzed carboxylation of the aryl bromide. This is a common method for introducing a carboxylic acid group onto an aromatic ring.
Materials and Reagents:
-
2-bromo-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl)
-
Standard high-pressure reaction vessel (autoclave)
Protocol:
-
To a high-pressure reaction vessel, add 2-bromo-9H-carbazole (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and dppp (0.04-0.10 eq).
-
Add anhydrous DMF and triethylamine (2.0-3.0 eq).
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with CO (e.g., 5-10 atm) and heat to 80-100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Pour the reaction mixture into water and acidify with HCl (e.g., 1M solution) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield crude 9H-Carbazole-2-carboxylic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Caption: Standard n-i-p perovskite solar cell architecture.
Protocol for Device Fabrication
-
Substrate Preparation:
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes immediately before deposition of the compact TiO₂ layer.
-
-
Deposition of Electron Transport Layers (ETL):
-
Deposit a compact TiO₂ layer (c-TiO₂) onto the FTO substrate, for example, by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution at 450 °C.
-
Deposit a mesoporous TiO₂ layer (m-TiO₂) by spin-coating a TiO₂ paste (e.g., 30NR-D, Greatcell Solar) diluted in ethanol at a specific speed (e.g., 4000 rpm for 30 s).
-
Sinter the TiO₂ layers at 500 °C for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixed-cation lead mixed-halide perovskite like (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅) in a suitable solvent mixture (e.g., DMF:DMSO).
-
In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the mesoporous TiO₂ layer via a one-step spin-coating process. A typical procedure might be a two-step spin program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., at 100 °C for 60 minutes).
-
-
Hole-Transporting Material (HTM) Deposition:
-
Prepare the HTM solution by dissolving 9H-Carbazole-2-carboxylic acid in a suitable solvent such as chlorobenzene or a mixture of chlorobenzene and DMF. A typical concentration might be 10-20 mg/mL.
-
Additives are commonly used to improve the conductivity and performance of the HTM layer. These may include:
-
tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
-
Spin-coat the HTM solution onto the perovskite layer. [4]A typical spin-coating program would be at a moderate speed (e.g., 2000-4000 rpm) for 30 seconds. [5] * The substrate is then typically allowed to dry in air or under a controlled atmosphere.
-
-
Metal Electrode Deposition:
-
Deposit the top metal electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum (<10⁻⁶ Torr) through a shadow mask to define the active area of the device.
-
Characterization and Performance Evaluation
Thorough characterization is essential to evaluate the performance of the fabricated perovskite solar cells with 9H-Carbazole-2-carboxylic acid as the HTM.
Current Density-Voltage (J-V) Measurements
-
Purpose: To determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Protocol:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G). [6] 2. Connect the solar cell to a source measure unit.
-
Measure the current density as the voltage is swept from reverse to forward bias and vice versa to assess any hysteresis. [7] 4. The PCE is calculated using the formula: PCE (%) = (Voc × Jsc × FF) / Pin, where Pin is the incident power density.
-
External Quantum Efficiency (EQE) Measurements
-
Purpose: To determine the ratio of collected charge carriers to incident photons at each wavelength. The integrated EQE spectrum should correspond to the Jsc value obtained from the J-V measurement. [8]* Protocol:
-
Use a dedicated EQE setup consisting of a light source, a monochromator, and a calibrated reference photodiode. [9][10] 2. Illuminate the device with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the EQE using the formula: EQE(λ) = (Isc(λ) / Pin(λ)) × (hc / eλ), where Isc is the short-circuit current, Pin is the incident power, h is Planck's constant, c is the speed of light, e is the elementary charge, and λ is the wavelength.
-
Stability Testing
-
Purpose: To evaluate the long-term performance and durability of the solar cells.
-
Protocol:
-
Follow the International Summit on Organic Photovoltaic Stability (ISOS) protocols for standardized testing. [11] * Thermal Stability (ISOS-D): Store unencapsulated devices in the dark in a controlled environment (e.g., a nitrogen-filled glovebox) at an elevated temperature (e.g., 85 °C) and monitor their performance over time.
-
Operational Stability (ISOS-L): Continuously illuminate the encapsulated device under simulated sunlight at the maximum power point (MPP) and monitor the PCE degradation. [12]The T80 lifetime (time to reach 80% of the initial efficiency) is a common metric. [13]
-
Expected Performance and Data Summary
As there is no direct literature data for 9H-Carbazole-2-carboxylic acid as an HTM, the expected performance is extrapolated from studies on similar carbazole-based HTMs. Devices with novel carbazole derivatives have achieved PCEs ranging from 14% to over 20%. [14][15]
| Parameter | Expected Range | Description |
|---|---|---|
| PCE (%) | 15 - 20 | The overall power conversion efficiency. |
| Voc (V) | 1.0 - 1.15 | The maximum voltage at zero current. |
| **Jsc (mA/cm²) ** | 20 - 24 | The maximum current at zero voltage. |
| FF | 0.70 - 0.80 | A measure of the "squareness" of the J-V curve. |
Conclusion and Outlook
9H-Carbazole-2-carboxylic acid holds promise as a cost-effective and stable hole-transporting material for high-performance perovskite solar cells. The carboxylic acid functionality is expected to provide strong anchoring to the perovskite surface, potentially reducing interfacial defects and improving charge extraction. The proposed synthesis and device fabrication protocols provide a solid foundation for researchers to explore this material. Further optimization of the HTM solution formulation and deposition parameters will be crucial to unlocking its full potential. Comprehensive stability studies following established protocols will be essential to validate its suitability for long-term applications.
References
- CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents.
-
ISOS Protocols for Perovskite Solar Cell Stability Testing - Fluxim. Available at: [Link]
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Novel Anthracene HTM Containing TIPs for Perovskite Solar Cells - MDPI. Available at: [Link]
-
Modeling and the main stages of spin coating process: A review - Semantic Scholar. Available at: [Link]
-
Manual Method for Measuring The External Quantum Efficiency for solar cells - E3S Web of Conferences. Available at: [Link]
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Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence - PMC - NIH. Available at: [Link]
-
Beginner's guide to visual analysis of perovskite and organic solar cell current density-voltage characteristics. Available at: [Link]
-
Spin coating process. a) Application of dissolved material. b)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Long-Term Stability Hurdles of Metal Halide Perovskite Solar Cells | ACS Energy Letters. Available at: [Link]
-
Quantum Efficiency/Spectral Response/IPCE Measurement Techniques: How to Analyze Current Loss in Perovskite Solar Cells Using EQE (External Quantum Efficiency) Spectroscopy? - EnliTech. Available at: [Link]
-
Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | Request PDF - ResearchGate. Available at: [Link]
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Available at: [Link]
-
Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle - DOI. Available at: [Link]
-
Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Long-term operating stability in perovskite photovoltaics - Sargent Group - University of Toronto. Available at: [Link]
-
Measurement Techniques for Perovskite Solar Cells - Fluxim. Available at: [Link]
-
9.2 The external quantum efficiency - TU Delft OpenCourseWare. Available at: [Link]
-
Researchers design novel HTMs for perovskite quantum dot solar cells. Available at: [Link]
-
Density functional theory calculations for interactions of 2-bromo 9H carbazole and 2,7-dibromo 9H carbazole with human serum albumin | Request PDF - ResearchGate. Available at: [Link]
-
Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials - Laboratory for Energy Storage and Conversion - University of California San Diego. Available at: [Link]
-
14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials - ResearchGate. Available at: [Link]
-
Outdoor stability testing of perovskite solar cells: Necessary step toward real-life applications. Available at: [Link]
-
(PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. Available at: [Link]
-
ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. - ResearchGate. Available at: [Link]
-
The typical J–V curves of the perovskite solar cells based on... - ResearchGate. Available at: [Link]
-
Optimum conditions to prepare thin films by spin coating technique? - ResearchGate. Available at: [Link]
-
(PDF) External quantum efficiency measurement of solar cell - ResearchGate. Available at: [Link]
-
Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim. Available at: [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - ACS Publications. Available at: [Link]
-
Spin Coating Techniques for Perovskite Solar Cells - XRAY. Available at: [Link]
-
(PDF) External Quantum Efficiency Measurement of Solar Cell - Academia.edu. Available at: [Link]
-
(PDF) Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence - ResearchGate. Available at: [Link]
-
Maria Saladina - Decoding the JV curve: insights into the physics of organic solar cells. Available at: [Link]
-
Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of Carbazoles - Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols: Design and Synthesis of Novel Carbazole Derivatives for Medicinal Chemistry
Abstract
The carbazole nucleus is a privileged heterocyclic scaffold renowned for its significant and diverse pharmacological activities.[1][2] Its tricyclic, aromatic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a unique framework for charge transport and allows for facile functionalization.[1] This has led to the development of numerous carbazole-based compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document provides a comprehensive guide for researchers in medicinal chemistry, detailing rational design strategies, modern synthetic protocols, and practical application notes for the creation of novel carbazole derivatives.
Introduction: The Significance of the Carbazole Scaffold
Carbazole and its derivatives are a prominent class of tricyclic heteroaromatic compounds found widely in nature and synthetic chemistry.[1][5] The inherent chemical properties of the carbazole ring system, including its rigid planarity and electron-rich nature, make it an ideal pharmacophore for interacting with various biological targets.[1] This versatility is demonstrated by the number of carbazole-based drugs on the market, such as the beta-blocker Carvedilol and the antiemetic Ondansetron (a carbazole-related structure).[1][6] The core objective of research in this area is to synthesize novel derivatives by modifying the carbazole nucleus at the N-9, C-3, and C-6 positions to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. This guide will elucidate the logical steps from conceptual design to synthesis and preliminary evaluation.
Rational Design Strategies for Carbazole Derivatives
The design of novel carbazole derivatives is a multifactorial process grounded in understanding structure-activity relationships (SAR). The goal is to strategically introduce various functional groups to modulate the compound's biological activity.
Key Design Considerations:
-
N-9 Position Substitution: The nitrogen atom is the most common site for modification. Introducing alkyl or benzyl groups can enhance lipophilicity, which may improve cell membrane permeability. The nature of the substituent can also influence the compound's interaction with specific biological targets and even reduce toxicity.[2][7]
-
C-3 and C-6 Position Functionalization: These positions are electronically activated and susceptible to electrophilic substitution, making them prime locations for introducing moieties that can serve as hydrogen bond donors/acceptors or reactive handles for further elaboration.
-
Molecular Hybridization: This strategy involves combining the carbazole scaffold with other known pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. For example, linking carbazole to moieties like dihydrotriazine or aminoguanidine has been shown to yield potent antimicrobial agents.[3][7]
The overall workflow for the development of these derivatives follows a logical progression from conceptualization to biological validation.
Figure 1: A generalized workflow for the design and development of novel carbazole derivatives.
Core Synthetic Methodologies & Protocols
While classical methods like the Graebe-Ullman and Clemo-Perkin reactions exist, modern organic synthesis favors more efficient and versatile catalyst-mediated approaches, including C-H activation, annulations, and intramolecular cyclizations.[8] Below are detailed, field-proven protocols for the synthesis of key carbazole intermediates and final derivatives.
Protocol 1: N-Alkylation/Benzylation of Carbazole (Intermediate)
Causality: Substitution at the N-9 position is a fundamental first step in many synthetic schemes. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the weakly acidic N-H of the carbazole, forming a nucleophilic carbazolide anion that readily reacts with an alkyl or benzyl halide. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the sodium cation without interfering with the nucleophile.
Step-by-Step Protocol:
-
Add carbazole (1.0 eq.) to anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all glassware is dry.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the carbazolide anion may be observed.
-
Add the desired alkyl or benzyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][7]
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-substituted carbazole.
Protocol 2: Vilsmeier-Haack Formylation of N-Substituted Carbazole (Intermediate)
Causality: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as carbazole, typically at the C-3 position. Phosphorus oxychloride (POCl₃) reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the carbazole ring. This formyl group is a versatile handle for subsequent reactions, such as the formation of hydrazones or semicarbazones.
Step-by-Step Protocol:
-
In a three-necked flask under an inert atmosphere, add POCl₃ (2.4 eq.) dropwise to anhydrous DMF (2.8 eq.) while stirring at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Slowly add a solution of the N-substituted carbazole (from Protocol 1, 1.0 eq.) to this mixture at 45 °C over 5 minutes.
-
Increase the temperature to 95 °C and stir for 8-18 hours until the starting material is consumed (monitor by TLC).[7]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the crude 9-substituted-9H-carbazole-3-carbaldehyde.
-
Further purification can be achieved by recrystallization or column chromatography.
Sources
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- 5. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
Experimental setup for fabricating OLEDs with carbazole-based HTMs
Application Notes & Protocols for OLED Fabrication
Topic: Experimental Setup for Fabricating High-Performance OLEDs with Carbazole-Based Hole Transporting Materials
Audience: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The Critical Role of Carbazole-Based Hole Transporting Materials in Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility. The performance of an OLED is intricately linked to the properties of the organic materials used and the architecture of the device. The Hole Transporting Layer (HTL) is a crucial component that facilitates the efficient injection and transport of holes from the anode to the emissive layer, while also blocking electrons from reaching the anode. This ensures a high recombination efficiency of holes and electrons within the emissive layer, leading to efficient light generation.
Carbazole-based molecules have emerged as a prominent class of Hole Transporting Materials (HTMs) due to their excellent hole mobility, high thermal stability, and wide energy bandgap.[1] These properties are essential for achieving high-efficiency and long-lasting OLEDs. A well-known example is 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), which is widely used as a host material in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy (E_T_ = 2.6 eV), enabling efficient energy transfer to green, yellow, and red phosphorescent emitters.[2] The versatile chemical structure of carbazole allows for easy functionalization, enabling the tuning of its electronic and physical properties to match various emissive materials and device architectures.[1]
This application note provides a comprehensive, step-by-step guide to the experimental setup and fabrication of high-performance OLEDs utilizing carbazole-based HTMs. We will delve into the rationale behind each step, from substrate preparation to device characterization, to provide a protocol that is not only reproducible but also fundamentally understood.
Pre-Fabrication: Foundational Steps for Success
A successful OLED fabrication process begins long before the deposition of the organic layers. Meticulous preparation of the substrate and the organic material solutions is paramount to achieving high-performance, defect-free devices.
Substrate Selection and Cleaning: The Canvas for Your Device
The substrate serves as the foundation of the OLED, and its quality directly impacts the device's performance and longevity. Indium Tin Oxide (ITO) coated glass is the most common substrate for bottom-emitting OLEDs due to its high transparency in the visible spectrum and good electrical conductivity.
The cleanliness of the ITO surface is of utmost importance. Any particulate or organic residues can lead to short circuits, non-uniform film growth, and dark spots in the final device. A rigorous, multi-step cleaning procedure is therefore essential.
Protocol 2.1: ITO Substrate Cleaning
-
Initial Cleaning: Place the ITO substrates in a substrate holder. In a fume hood, sonicate the substrates in a beaker containing deionized (DI) water with a 2% solution of Hellmanex III detergent for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all detergent residues.
-
Solvent Degreasing (Acetone): Sonicate the substrates in acetone for 15 minutes to remove organic grease.
-
Solvent Degreasing (Isopropyl Alcohol): Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.
-
Final DI Water Rinse: Rinse the substrates thoroughly with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before transferring the substrates into the deposition system, treat them with UV-ozone for 15 minutes. This step removes any remaining organic contaminants and increases the work function of the ITO, which improves hole injection.
Material Selection: Building an Efficient Device Stack
The choice of materials for each layer of the OLED is critical for achieving balanced charge injection and transport, leading to high efficiency. For this protocol, we will focus on a phosphorescent green OLED, a common and well-characterized system.
Table 1: Material Properties for a Green Phosphorescent OLED with a Carbazole-Based HTL
| Layer | Material | Function | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (eV) |
| Hole Transport Layer (HTL) | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) | Hole Transport & Emitter Host | 5.9 | 2.4 | 2.6 |
| Emissive Layer (EML) - Dopant | Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | Green Phosphorescent Emitter | 5.6 | 3.0 | 2.4 |
| Electron Transport Layer (ETL) | 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) | Electron Transport & Hole Blocking | 6.2 | 2.7 | 2.7 |
| Electron Injection Layer (EIL) | Lithium Fluoride (LiF) | Enhance Electron Injection | - | - | - |
| Cathode | Aluminum (Al) | Electron Injecting Electrode | - | - | - |
Note: HOMO/LUMO and Triplet Energy values are approximate and can vary slightly depending on the measurement technique and film morphology.
Solution Preparation for Spin Coating the HTL
For solution-processable HTLs, the preparation of a high-quality solution is crucial for achieving a uniform and defect-free thin film.
Protocol 2.2: Preparation of CBP Solution for Spin Coating
-
Materials: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), Chlorobenzene (anhydrous).
-
Safety: Prepare the solution in a nitrogen-filled glovebox to minimize exposure to moisture and oxygen. Chlorobenzene is a hazardous substance; consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]
-
Procedure:
-
Weigh 10 mg of CBP and dissolve it in 1 mL of chlorobenzene to create a 10 mg/mL solution.
-
Stir the solution on a hotplate at a gentle temperature (e.g., 40-50 °C) for at least 2 hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.
-
OLED Fabrication: A Step-by-Step Protocol
The fabrication of the OLED device involves the sequential deposition of the various organic and inorganic layers onto the cleaned ITO substrate. This process is typically carried out in a high-vacuum environment to prevent contamination.
Deposition of the Hole Transport Layer (HTL) by Spin Coating
Spin coating is a widely used technique for depositing thin films from solution.[5] The thickness and quality of the film are controlled by the solution concentration, viscosity, and the spin coating parameters.
Protocol 3.1: Spin Coating of the CBP HTL
-
Environment: Perform the spin coating process inside a nitrogen-filled glovebox.
-
Substrate Preparation: Place the cleaned and UV-ozone treated ITO substrate on the spin coater chuck and ensure it is centered.
-
Dispensing the Solution: Dispense a small amount of the prepared CBP solution (approximately 50 µL) onto the center of the ITO substrate.
-
Spin Coating Program:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 3000 rpm for 40 seconds.
-
-
Annealing: Transfer the substrate to a hotplate inside the glovebox and anneal at 100 °C for 10 minutes to remove any residual solvent.
-
Transfer to Evaporation Chamber: Immediately transfer the substrate with the deposited HTL to the load-lock of a high-vacuum thermal evaporation system.
Deposition of the Emissive, Electron Transport, and Cathode Layers by Thermal Evaporation
Thermal evaporation is a deposition technique where a source material is heated in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses on the substrate, forming a thin film.
Diagram 1: OLED Fabrication Workflow
Caption: Workflow for the fabrication of a phosphorescent OLED with a carbazole-based HTL.
Protocol 3.2: Thermal Evaporation of Subsequent Layers
-
Vacuum Conditions: Pump down the thermal evaporation chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
Deposition Sequence and Parameters:
-
Emissive Layer (EML): Co-evaporate CBP and Ir(ppy)₃.
-
Host (CBP) Deposition Rate: 1.0 Å/s
-
Dopant (Ir(ppy)₃) Deposition Rate: 0.1 Å/s (for a 10% doping concentration)
-
Thickness: 30 nm
-
-
Electron Transport Layer (ETL): Evaporate TPBi.
-
Deposition Rate: 1.0 Å/s
-
Thickness: 40 nm
-
-
Electron Injection Layer (EIL): Evaporate LiF.
-
Deposition Rate: 0.1 Å/s
-
Thickness: 1 nm
-
-
Cathode: Evaporate Aluminum (Al).
-
Deposition Rate: 2.0 Å/s
-
Thickness: 100 nm
-
-
-
Monitoring: Use a quartz crystal microbalance (QCM) to monitor the deposition rate and thickness of each layer in real-time.
Diagram 2: OLED Device Architecture
Caption: A typical device structure for a green phosphorescent OLED.
Encapsulation: Protecting the Device
Organic materials in OLEDs are highly sensitive to moisture and oxygen.[6] Encapsulation is a critical final step to protect the device and ensure a long operational lifetime. A common laboratory-scale method is to use a UV-curable epoxy.
Protocol 3.3: Device Encapsulation
-
Environment: Perform this procedure inside a nitrogen-filled glovebox.
-
Procedure:
-
Place a small drop of UV-curable epoxy onto the center of the device, covering the active area.[7]
-
Carefully place a clean glass coverslip over the epoxy. The epoxy will spread to fill the space between the device and the coverslip.[7]
-
Ensure there are no air bubbles trapped in the epoxy.
-
Cure the epoxy by exposing it to a UV lamp (wavelength typically around 365 nm) for the time specified by the epoxy manufacturer (usually 1-5 minutes).[8]
-
Device Characterization: Evaluating Performance
After fabrication and encapsulation, the OLEDs must be characterized to evaluate their performance. The primary characterization technique is the measurement of the current density-voltage-luminance (J-V-L) characteristics.
J-V-L Characterization
This measurement provides fundamental information about the electrical and optical properties of the OLED.
Experimental Setup:
-
A source measure unit (SMU) to apply a voltage and measure the current.
-
A photometer or a calibrated photodiode to measure the luminance.
-
A probe station to make electrical contact with the anode and cathode of the OLED.
Protocol 4.1: J-V-L Measurement
-
Mount the encapsulated OLED on the probe station.
-
Connect the SMU to the anode and cathode of the device.
-
Position the photometer in front of the device to measure the forward light emission.
-
Sweep the voltage from 0 V to a desired maximum (e.g., 10 V) in steps, and at each voltage point, record the current and the luminance.
-
Plot the current density (J) vs. voltage (V) and luminance (L) vs. voltage (V).
Performance Metrics
From the J-V-L data, several key performance metrics can be calculated:
-
Current Efficiency (η_c_): A measure of the light output for a given current input, typically expressed in candela per ampere (cd/A).
-
Formula: η_c_ = L / J
-
-
Power Efficiency (η_p_): A measure of the light output for a given electrical power input, typically expressed in lumens per watt (lm/W).
-
Formula: η_p_ = π * L / (J * V)
-
-
External Quantum Efficiency (EQE or η_ext_): The ratio of the number of photons emitted from the device to the number of electrons injected.[9] This is a critical measure of the device's efficiency. Accurate measurement of EQE requires an integrating sphere to collect all the emitted light.[10][11][12]
-
Formula: EQE (%) = (Number of photons emitted / Number of electrons injected) * 100
-
Table 2: Typical Performance Parameters for a Green PhOLED with a Carbazole-Based HTL
| Parameter | Typical Value |
| Turn-on Voltage (at 1 cd/m²) | 2.5 - 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 40 - 60 cd/A |
| Maximum Power Efficiency | 30 - 50 lm/W |
| Maximum External Quantum Efficiency | 15 - 20 % |
Safety Precautions
-
Glovebox Environment: Always work in a properly maintained inert gas (nitrogen or argon) glovebox to protect the organic materials from degradation. Ensure that the oxygen and moisture levels are below 1 ppm.
-
Chemical Handling: Handle all organic solvents and materials with care, using appropriate PPE. Consult the SDS for each chemical before use.[3][4][9][13]
-
High Voltage: Use caution when operating the source measure unit, as it can output hazardous voltages.
-
UV Exposure: Protect your eyes and skin from UV radiation during the UV-ozone cleaning and epoxy curing steps.
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MTL. (2016). Thermal evaporation of LiF?. Retrieved from [Link]
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OSHA. (2015). Safety Data Sheet: Toluene. Retrieved from [Link]
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Application Notes and Protocols: Integrating 9H-Carbazole-2-carboxylic Acid into Advanced Polymer Solar Cells
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the strategic incorporation of 9H-Carbazole-2-carboxylic acid into polymer solar cells (PSCs). 9H-Carbazole and its derivatives are cornerstone materials in organic electronics, prized for their robust thermal stability, excellent hole-transporting properties, and versatile functionalization capabilities.[1][2][3] The addition of a carboxylic acid moiety at the 2-position creates a bifunctional molecule of significant interest. This guide elucidates two primary applications: its use as a monomer for synthesizing novel donor-acceptor conjugated polymers and its role in forming self-assembled monolayer (SAM) interfacial layers to enhance device efficiency and stability. We present detailed, field-proven protocols for material synthesis, device fabrication, and characterization, underpinned by explanations of the core scientific principles governing each experimental choice.
Introduction: The Strategic Advantage of 9H-Carbazole-2-carboxylic Acid in Photovoltaics
The pursuit of highly efficient and stable polymer solar cells hinges on the rational design of materials at both the molecular and device architecture levels. The active layer, typically a bulk heterojunction (BHJ) blend of an electron-donating polymer and an electron-accepting molecule, is the heart of the device. However, the interfaces between this active layer and the charge-collecting electrodes are equally critical for performance, governing the efficiency of charge extraction and minimizing recombination losses.[4]
9H-Carbazole is an electron-rich heterocyclic compound renowned for its use as an electron-donating building block in high-performance photovoltaic materials.[5][6][7] Its rigid, planar structure facilitates intermolecular π-π stacking, which is conducive to efficient hole transport.[1][2] The introduction of a carboxylic acid (-COOH) group onto the carbazole framework, creating 9H-Carbazole-2-carboxylic acid, imparts a crucial second functionality:
-
Reactive Handle for Polymerization: The carboxylic acid group can participate in various condensation reactions, enabling the synthesis of novel polymer backbones with precisely engineered properties.
-
Anchoring Group for Interfacial Engineering: The -COOH group exhibits strong binding affinity to metal oxide surfaces, such as zinc oxide (ZnO) or tin oxide (SnO2), which are commonly used as electron transport layers (ETLs).[8] This allows it to form a highly effective self-assembled monolayer (SAM) that can passivate surface defects and tune the interfacial energy levels for improved electron extraction.[8][9]
This guide will detail the practical application of these two strategic functions.
Application I: Synthesis of Carbazole-Based Donor Polymers
The incorporation of 9H-Carbazole-2-carboxylic acid as a monomeric unit allows for the creation of donor polymers where the carbazole moiety provides the core electronic properties and the linkage chemistry can be tailored. While direct polymerization via the carboxylic acid is possible, a more common and versatile approach involves protecting or modifying the acid group before conducting standard cross-coupling polymerization at other positions on the carbazole ring (e.g., 3,6- or 2,7-positions).
Rationale for Monomer Design
The primary goal is to create a donor-acceptor (D-A) copolymer to lower the bandgap and improve solar light harvesting.[5][6] The carbazole unit serves as the electron donor. By polymerizing it with an electron-accepting comonomer, the resulting polymer's highest occupied molecular orbital (HOMO) is primarily determined by the carbazole, while the lowest unoccupied molecular orbital (LUMO) is set by the acceptor unit. This allows for precise tuning of the material's electronic properties.[7]
Experimental Protocol: Synthesis of a Poly(carbazole-alt-benzothiadiazole) Copolymer
This protocol describes a representative Suzuki cross-coupling polymerization, a robust and widely used method for forming C-C bonds in conjugated polymer synthesis.[10]
Protocol Steps:
-
Monomer Synthesis & Protection:
-
Objective: To prepare a dibrominated carbazole monomer with a protected carboxylic acid group, making it suitable for Suzuki polymerization.
-
Step 1.1 (Esterification): In a round-bottom flask, dissolve 9H-Carbazole-2-carboxylic acid in a 10:1 mixture of toluene and methanol. Add a catalytic amount of sulfuric acid. Reflux the mixture for 12 hours. After cooling, neutralize with a saturated sodium bicarbonate solution, extract with ethyl acetate, dry over magnesium sulfate, and remove the solvent under reduced pressure to yield the methyl ester derivative.
-
Step 1.2 (Alkylation): To the product from Step 1.1, add N,N-Dimethylformamide (DMF), potassium carbonate, and 1-bromododecane. Stir the reaction at 80°C for 24 hours to attach a solubilizing alkyl chain to the carbazole nitrogen. Purify by column chromatography.
-
Step 1.3 (Bromination): Dissolve the N-alkylated carbazole ester in chloroform and cool to 0°C. Slowly add N-Bromosuccinimide (NBS) (2.1 equivalents) in the dark. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry, and purify by recrystallization to obtain the 3,6-dibromo-9-dodecyl-9H-carbazole-2-carboxylate monomer.
-
-
Suzuki Polymerization:
-
Objective: To copolymerize the carbazole monomer with an electron-accepting diboronic ester comonomer.
-
Step 2.1: In a Schlenk flask under an inert argon atmosphere, combine the dibromocarbazole monomer (1 eq.), 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][5][11][12]thiadiazole (1 eq.), and a catalyst system such as Pd(PPh₃)₄ (2-3 mol%).
-
Step 2.2: Add a degassed solvent mixture of toluene and an aqueous 2M K₂CO₃ solution.
-
Step 2.3: Heat the mixture to 90°C and stir vigorously for 48-72 hours. The polymer will begin to precipitate.
-
Step 2.4: Cool the reaction and pour it into a stirring solution of methanol to fully precipitate the polymer.
-
-
Purification via Soxhlet Extraction:
-
Objective: To remove catalyst residues and low-molecular-weight oligomers, which is critical for achieving optimal electronic properties.[10]
-
Step 3.1: Collect the crude polymer by filtration and dry it under vacuum.
-
Step 3.2: Place the polymer in a cellulose thimble and perform sequential Soxhlet extractions with methanol, acetone, hexane, and finally chloroform for 24 hours each.[10]
-
Step 3.3: The purified polymer is recovered from the chloroform fraction by precipitation into methanol. Dry under high vacuum.
-
Caption: Workflow for the synthesis of a carbazole-based donor-acceptor copolymer.
Polymer Characterization
Thorough characterization is essential to confirm the polymer's structure, purity, and relevant optoelectronic properties.
| Technique | Parameter Measured | Typical Expected Result |
| ¹H NMR | Chemical Structure | Disappearance of monomer signals, appearance of broad polymer peaks. |
| GPC | Molecular Weight (Mn, Mw), Polydispersity (PDI) | Mn > 15 kDa, PDI < 2.5 for good film formation. |
| TGA | Thermal Stability (Td) | Decomposition temperature (5% weight loss) > 300°C.[11] |
| UV-Vis Spectroscopy | Absorption Spectrum, Optical Bandgap (Eg) | Broad absorption covering a significant portion of the solar spectrum.[13] |
| Cyclic Voltammetry (CV) | HOMO/LUMO Energy Levels | HOMO ~ -5.2 to -5.5 eV; LUMO ~ -3.2 to -3.5 eV. |
Application II: Interfacial Layer Modification
Using 9H-Carbazole-2-carboxylic acid as a self-assembled monolayer (SAM) is a powerful and material-efficient method to optimize the interface between the inorganic electron transport layer (ETL) and the organic active layer.
Causality of Interfacial Enhancement
-
Defect Passivation: Metal oxide surfaces (e.g., ZnO) have hydroxyl groups and oxygen vacancies that can act as charge traps, leading to non-radiative recombination. The carboxylic acid group of the carbazole molecule chemically bonds to the ZnO surface, passivating these trap states.[10]
-
Energy Level Alignment: The carbazole SAM introduces a dipole moment at the interface, which can lower the work function of the ETL. This creates a more favorable "cascade" for electrons to be transferred from the LUMO of the acceptor material to the conduction band of the ETL, reducing the energy barrier for charge extraction.[8]
-
Improved Morphology: The SAM can modify the surface energy of the ETL, promoting better wetting and more favorable nanostructure formation when the subsequent active layer is deposited.
Caption: Device architecture and role of the SAM in energy level alignment.
Protocol: Device Fabrication with a SAM Interfacial Layer
This protocol details the fabrication of an inverted PSC, where the ETL is deposited before the active layer.
Materials:
-
Patterned ITO-coated glass substrates
-
ZnO nanoparticle solution (commercial or lab-synthesized)
-
9H-Carbazole-2-carboxylic acid solution (0.1 - 1.0 mg/mL in methanol or isopropanol)
-
Active layer solution (e.g., PTB7-Th:PC₇₁BM in chlorobenzene with DIO additive)
-
Molybdenum Oxide (MoO₃) and Silver (Ag) for thermal evaporation
Protocol Steps:
-
Substrate Cleaning:
-
Sequentially sonicate ITO substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to increase surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the ZnO nanoparticle solution onto the clean ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the films on a hotplate at 150°C for 10 minutes in air.
-
-
SAM Formation:
-
Allow the substrates to cool to room temperature.
-
Spin-coat the 9H-Carbazole-2-carboxylic acid solution onto the ZnO layer at 4000 rpm for 40 seconds.
-
Anneal at 100°C for 5 minutes to promote binding and remove residual solvent.
-
Rinse the substrates by spinning with pure isopropanol to remove any unbound molecules and then dry.
-
-
Active Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the pre-mixed active layer solution at the optimized speed (e.g., 1000 rpm for 60 seconds) to achieve a thickness of ~100 nm.
-
Allow the films to dry slowly in the glovebox.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Transfer the substrates to a thermal evaporator chamber (<10⁻⁶ Torr).
-
Deposit a thin layer of MoO₃ (~8 nm) as the HTL.
-
Deposit a thick layer of Ag (~100 nm) as the top cathode to complete the device.
-
Device Performance Characterization
The final devices must be characterized under standard conditions to quantify the impact of the carbazole-based material.
-
Current Density-Voltage (J-V) Measurement: Performed under a certified AM 1.5G solar simulator (100 mW/cm²). This yields the key performance metrics.
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength, providing insight into which parts of the solar spectrum are being effectively converted.
Expected Performance Impact: Data Summary
The following table presents representative data illustrating the potential improvements gained by incorporating a 9H-Carbazole-2-carboxylic acid SAM in a standard polymer solar cell.
| Device Configuration | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |
| ITO/ZnO/Control /Active Layer/MoO₃/Ag | 0.72 | 16.5 | 65 | 7.72 |
| ITO/ZnO/SAM /Active Layer/MoO₃/Ag | 0.76 | 17.1 | 71 | 9.22 |
The expected improvements in Open-Circuit Voltage (V_oc) and Fill Factor (FF) are direct consequences of reduced interfacial recombination and improved charge extraction facilitated by the SAM. The slight increase in Short-Circuit Current (J_sc) can be attributed to better morphology and light harvesting.
Conclusion
9H-Carbazole-2-carboxylic acid is a highly versatile and powerful molecule for advancing the performance of polymer solar cells. Its dual functionality as both a polymerizable unit and an interfacial modifier provides researchers with multiple avenues for material and device optimization. As a monomer, it enables the synthesis of tailored donor polymers with desirable electronic and physical properties. As an interfacial layer, it offers a simple, low-cost, and highly effective method to passivate defects and tune energy levels at critical device interfaces, leading to significant gains in overall power conversion efficiency. The protocols and principles outlined in this guide provide a solid foundation for leveraging this promising material in next-generation organic photovoltaic research.
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N. A. Kumar, R. S. Ghadwal, S. S. S. Raj, and V. S. Reddy, "Synthesis and studies of carbazole-based donor polymer for organic solar cell applications," Journal of Materials Science: Materials in Electronics, vol. 30, no. 1, pp. 635–644, Jan. 2019. [Online]. Available: [Link]
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Application Notes and Protocols for 9H-Carbazole-2-carboxylic acid in Photoredox Catalysis
Introduction: The Carbazole Scaffold as a Privileged Motif in Photoredox Catalysis
Carbazole and its derivatives have emerged as a significant class of organic photocatalysts.[1] Their rigid, electron-rich tricyclic structure provides a robust platform with favorable photophysical and electrochemical properties for facilitating single-electron transfer (SET) processes upon visible light irradiation.[2] The carbazole core possesses a high hole-transporting mobility and strong absorption in the UV-visible region, making it an excellent chromophore for photoredox applications.[3] The nitrogen atom within the pyrrole ring offers a site for facile functionalization, allowing for the fine-tuning of the molecule's redox potentials and photophysical characteristics.[4] This modularity has led to the development of a wide array of carbazole-based photocatalysts for various organic transformations, including C-H functionalization, atom transfer radical addition (ATRA), and polymerization reactions.
This document provides detailed application notes and protocols for the use of 9H-Carbazole-2-carboxylic acid as a photocatalyst. We will explore its unique properties, potential applications, and provide detailed experimental procedures for its use in representative photoredox transformations.
Physicochemical Properties and the Role of the Carboxylic Acid Moiety
9H-Carbazole-2-carboxylic acid possesses the fundamental photophysical properties of the carbazole scaffold, with the addition of a carboxylic acid group at the 2-position. This functional group is expected to influence the catalyst's behavior in several ways:
-
Electronic Effects: The carboxylic acid group is an electron-withdrawing group, which can modulate the HOMO and LUMO energy levels of the carbazole core. This, in turn, affects the redox potentials of the catalyst in both its ground and excited states.
-
Solubility: The presence of the carboxylic acid group can enhance the solubility of the catalyst in polar organic solvents, which can be advantageous for certain reaction setups.
-
Substrate Interaction: The carboxylic acid moiety can potentially engage in hydrogen bonding or other non-covalent interactions with substrates or other components of the reaction mixture, influencing the efficiency and selectivity of the catalytic process.
-
Anchoring Group: The carboxylic acid can serve as an anchoring group for immobilization of the catalyst onto solid supports, facilitating catalyst recovery and reuse.
A summary of the typical photophysical properties of carbazole-based chromophores is presented in Table 1.
Table 1: Typical Photophysical Properties of Carbazole-Based Chromophores
| Property | Typical Value Range | Significance in Photocatalysis |
| UV Absorption (λmax) | 320–370 nm | Determines the required wavelength of the light source for excitation.[5] |
| Molar Absorptivity (ε) | 10,000–30,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Emission (λem) | 350–450 nm | Provides information about the energy of the excited state. |
| Excited State Lifetime (τ) | 1–10 ns | A longer lifetime increases the probability of intermolecular electron transfer. |
| Oxidation Potential (Eox) | +0.8 to +1.5 V vs. SCE | Determines the ability of the catalyst to be oxidized (act as a reductant). |
| Reduction Potential (Ered) | -1.5 to -2.5 V vs. SCE | Determines the ability of the catalyst to be reduced (act as an oxidant). |
Application in Photoredox Catalysis: C-H Arylation
Carbazole derivatives have been successfully employed as powerful single-electron photoreductants for the C-H arylation of electron-rich heterocycles.[6] The proposed application of 9H-Carbazole-2-carboxylic acid in this context is based on its ability to undergo oxidative quenching in the presence of an aryl halide.
Proposed Catalytic Cycle for C-H Arylation
The proposed mechanism involves the excitation of the carbazole catalyst by visible light, followed by a single-electron transfer to the aryl halide. This generates an aryl radical and the carbazole radical cation. The aryl radical then adds to the electron-rich heterocycle, and subsequent oxidation and deprotonation yield the arylated product and regenerate the ground-state catalyst.
Caption: Proposed catalytic cycle for C-H arylation.
Experimental Protocol: C-H Arylation of N-Methylpyrrole
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
9H-Carbazole-2-carboxylic acid (Photocatalyst)
-
N-Methylpyrrole (Substrate)
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Sacrificial electron donor (e.g., triethylamine, optional, may not be needed for all carbazole catalysts)[6]
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., blue LED lamp, 450 nm)
-
Stir plate and stir bar
Procedure:
-
To a Schlenk tube, add 9H-Carbazole-2-carboxylic acid (1-5 mol%), N-methylpyrrole (1.0 mmol), and the aryl halide (1.2 mmol).
-
If a sacrificial electron donor is used, add triethylamine (2.0 mmol).
-
Add anhydrous solvent (5 mL) to the tube.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Examples of Carbazole-Catalyzed C-H Arylation
| Carbazole Catalyst | Aryl Halide | Heterocycle | Yield (%) | Reference |
| Carbazole Derivative | 2-chlorobenzonitrile | N-methylpyrrole | 57-79 | [6] |
| 10-Phenylphenothiazine (related class) | Various aryl iodides | Benzoxazole | up to 95 | [7] |
Application in Photoredox Catalysis: Atom Transfer Radical Addition (ATRA)
Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. While often catalyzed by transition metals, organic photocatalysts, including carbazole derivatives, can also facilitate these reactions.
Proposed Catalytic Cycle for ATRA
In a typical ATRA reaction, the excited photocatalyst reduces an atom transfer reagent (e.g., an alkyl halide) to generate a radical intermediate. This radical then adds to an alkene, and the resulting radical is trapped by a halogen atom from another molecule of the atom transfer reagent in a chain propagation step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole | Poster Board #738 - American Chemical Society [acs.digitellinc.com]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. i-rep.emu.edu.tr [i-rep.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Purifying 9H-Carbazole-2-carboxylic acid: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols for the purification of 9H-Carbazole-2-carboxylic acid, a crucial building block in the development of novel pharmaceuticals and functional organic materials. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for obtaining high-purity material. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the purification process.
Introduction to the Purification Challenge
9H-Carbazole-2-carboxylic acid, following its synthesis, is often contaminated with unreacted starting materials, catalysts, and side-products. The nature and quantity of these impurities are highly dependent on the synthetic route employed, such as the Cadogan cyclization or Suzuki coupling reactions[1]. Common impurities may include residual palladium catalysts, uncyclized nitro-biphenyl precursors, and isomeric carbazole derivatives. Achieving high purity is paramount for subsequent applications, as even trace impurities can significantly impact biological activity or material performance.
This guide presents a multi-step purification strategy, beginning with a highly effective acid-base extraction to isolate the acidic target compound from neutral and basic impurities. This is followed by two alternative final polishing steps: recrystallization and column chromatography. The choice between these latter two methods will depend on the nature of the remaining impurities and the desired final purity level.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 9H-Carbazole-2-carboxylic acid is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 51094-28-1 | [2] |
| Molecular Formula | C₁₃H₉NO₂ | [2] |
| Molecular Weight | 211.22 g/mol | [2] |
| Melting Point | 319 °C | [2] |
| Boiling Point | 497.2±18.0 °C (Predicted) | [2] |
| Density | 1.422±0.06 g/cm³ (Predicted) | [2] |
The parent compound, 9H-carbazole, is soluble in acetone and slightly soluble in benzene, ether, and ethanol, while being insoluble in water[3]. The carboxylic acid derivative is expected to have low solubility in water and non-polar organic solvents but will readily deprotonate in basic aqueous solutions to form a water-soluble carboxylate salt.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 9H-Carbazole-2-carboxylic acid and all other chemicals used. The parent compound, 9H-carbazole, is harmful if swallowed and can cause skin, eye, and respiratory irritation[3].
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and splash goggles at all times.
-
Conduct all operations in a well-ventilated fume hood.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Purification Workflow Overview
The overall purification strategy is a sequential process designed to remove different classes of impurities at each stage.
Caption: Purification workflow for 9H-Carbazole-2-carboxylic acid.
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.
Materials and Reagents:
-
Crude 9H-Carbazole-2-carboxylic acid
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 9H-Carbazole-2-carboxylic acid in a suitable organic solvent such as ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
-
Aqueous Layer Collection: Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional): For maximum recovery, add a fresh portion of 1 M NaOH to the organic layer, shake, and combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), as confirmed by pH paper or a pH meter. The 9H-Carbazole-2-carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven at a suitable temperature.
Protocol 2: Final Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities that may have co-precipitated with the product during the acid-base extraction. Ethanol is a commonly used solvent for the recrystallization of carbazole derivatives[4][5].
Materials and Reagents:
-
Partially purified 9H-Carbazole-2-carboxylic acid from Protocol 1
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Solvent Addition: Place the partially purified solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, just enough to wet the solid.
-
Heating and Dissolution: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Final Purification by Column Chromatography
For the removal of closely related impurities or when a very high degree of purity is required, silica gel column chromatography is the method of choice. A hexane/ethyl acetate or petroleum ether/ethyl acetate solvent system is often effective for carbazole derivatives[1][6][7].
Materials and Reagents:
-
Partially purified 9H-Carbazole-2-carboxylic acid from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane or petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Step-by-Step Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product in a vacuum oven.
Purity Assessment and Characterization
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point close to the literature value (319 °C) is indicative of high purity[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities. Spectroscopic data for similar carbazole derivatives can be found in the literature[8][9][10].
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H, C=O, and O-H functional groups.
Conclusion
The purification of 9H-Carbazole-2-carboxylic acid is a critical step in its utilization for research and development. The protocols outlined in this guide, based on a combination of acid-base extraction, recrystallization, and column chromatography, provide a robust and versatile approach to obtaining high-purity material. By understanding the principles behind each step, researchers can adapt these methods to suit their specific needs and ensure the quality of their starting materials for downstream applications.
References
-
Subha, M.C.S., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 7(8), 1-6. Available at: [Link]
-
ChemBK. (2023). 9H-carbazole. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Available at: [Link]
-
MDPI. (2021). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Molbank, 2021(3), M1263. Available at: [Link]
-
Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 9h-Carbazole-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Methyl-9H-carbazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. Journal of Chromatography A, 1713, 464536. Available at: [Link]
-
ResearchGate. (2014). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Synthesis, 46(05), 596-599. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. Journal of the Pakistan Institute of Chemical Engineers, 49(2). Available at: [Link]
-
Royal Society of Chemistry. (2015). Supporting Information for Carbazole-based hole-transporting materials for efficient perovskite solar cells. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- on Newcrom R1 HPLC column. Available at: [Link]
-
Sridharan, V., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 939-943. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 9H-CARBAZOLE-2-CARBOXYLIC ACID CAS#: 51094-28-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of carbazole derivatives
Welcome to the technical support center for the synthesis of carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
I. Palladium-Catalyzed Synthesis: Buchwald-Hartwig Amination
The intramolecular Buchwald-Hartwig amination is a powerful and widely used method for constructing the carbazole core. However, its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions.
FAQ 1: My intramolecular Buchwald-Hartwig reaction is giving low yields and several byproducts. What are the likely causes and how can I troubleshoot this?
Answer: Low yields and byproduct formation in this reaction often stem from a few key issues: catalyst deactivation, inappropriate ligand or base selection, or competing side reactions like hydrodehalogenation.
Common Side Reactions and Troubleshooting Strategies:
-
Hydrodehalogenation: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by β-hydride elimination from the palladium-amide intermediate, an unproductive pathway that competes with the desired reductive elimination to form the C-N bond.[1]
-
Troubleshooting:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial.[1][2] These ligands promote the desired reductive elimination over β-hydride elimination. Consider screening ligands such as those from the Buchwald or Hartwig groups.[1]
-
Base Selection: The strength and solubility of the base are critical.[3] While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. If hydrodehalogenation is significant, consider a weaker or less soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
-
-
Homocoupling of Aryl Halide (Glaser-Hay type reaction): This can occur, especially with aryl iodides, leading to the formation of biphenyl-type impurities.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative processes.
-
Catalyst Precursor: The choice of palladium precursor can influence this. Pd₂(dba)₃ is often a good starting point.
-
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation.
-
Troubleshooting:
-
Ligand Ratio: Ensure an appropriate palladium-to-ligand ratio. Typically, a 1:1 to 1:2 ratio is used, but this may need optimization.
-
Solvent Purity: Use high-purity, degassed solvents. Chlorinated solvents and, in some cases, acetonitrile should be avoided as they can inhibit the catalyst.[2]
-
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
II. Suzuki Coupling for Precursor Synthesis
The Suzuki cross-coupling reaction is frequently employed to synthesize the biaryl precursors necessary for subsequent cyclization to form carbazoles.[4]
FAQ 2: I am struggling with the Suzuki coupling to form my 2-amino-2'-halobiphenyl precursor. The reaction is sluggish and I observe significant deboronation of my boronic acid.
Answer: Challenges in Suzuki couplings, especially with complex substrates, often revolve around solubility, catalyst efficiency, and the stability of the boronic acid.[5]
Common Side Reactions and Troubleshooting Strategies:
-
Deboronation: The protodeboronation of the boronic acid is a common side reaction, particularly in the presence of aqueous bases and at elevated temperatures. This leads to the formation of the corresponding arene byproduct and reduces the yield of the desired coupled product.
-
Troubleshooting:
-
Base Selection: Using anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate deboronation, although reaction rates may be slower.[5] Alternatively, carefully dried potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.
-
Boronic Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol boronate ester. These are generally more robust towards deboronation.
-
-
-
Poor Solubility: Highly conjugated aromatic systems can have poor solubility in common reaction solvents, leading to slow or incomplete reactions.[5][6]
-
Troubleshooting:
-
Solvent Screening: If solubility is an issue in common solvents like toluene or THF, consider higher-boiling solvents such as dioxane, or solvent mixtures.[7] For very insoluble substrates, chlorinated solvents like chlorobenzene might be an option, but their compatibility with the catalyst must be considered.[5]
-
Temperature: Increasing the reaction temperature can improve both solubility and reaction rate, but this must be balanced against the risk of increased side reactions.
-
-
-
Catalyst Inefficiency: The choice of palladium catalyst and ligand is critical, especially for sterically hindered or electronically challenging substrates.[7]
-
Troubleshooting:
-
Catalyst Screening: If standard catalysts like Pd(PPh₃)₄ are ineffective, screen a range of modern palladium catalysts and ligands. Catalysts with bulky phosphine ligands, such as those developed by the Buchwald group, are often more effective for challenging couplings.[5]
-
-
Experimental Protocol: Suzuki Coupling with a Pinacol Boronate Ester
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the pinacol boronate ester (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol) and the solvent (e.g., dioxane/water mixture, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Classical Synthesis Methods and Their Pitfalls
While modern palladium-catalyzed methods are prevalent, classical syntheses like the Borsche-Drechsel and Graebe-Ullmann reactions are still relevant.
FAQ 3: In my Borsche-Drechsel synthesis of a tetrahydrocarbazole, I am getting a complex mixture of products. What are the potential side reactions?
Answer: The Borsche-Drechsel cyclization, which is mechanistically similar to the Fischer indole synthesis, involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[8][9] The acidic conditions and elevated temperatures can lead to several side reactions.[10][11][12]
Common Side Reactions and Troubleshooting Strategies:
-
Incomplete Cyclization: The multi-step mechanism involves several intermediates. If the reaction is not driven to completion, these can contaminate the final product.[3]
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure sufficient reaction time and an appropriate temperature to promote full cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can be critical.
-
-
-
Rearrangements and Isomerization: Under harsh acidic conditions, unwanted rearrangements or isomerization of the tetrahydrocarbazole product can occur.
-
Troubleshooting:
-
Milder Conditions: Explore the use of milder acid catalysts or lower reaction temperatures.
-
-
-
Oxidation to Carbazole: The initial product is a tetrahydrocarbazole, which can be susceptible to oxidation to the fully aromatic carbazole, especially if the reaction is exposed to air at high temperatures.[8][10]
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to minimize oxidation.
-
Controlled Oxidation: If the aromatic carbazole is the desired final product, the tetrahydrocarbazole intermediate is typically isolated first and then subjected to a separate, controlled dehydrogenation step.
-
-
FAQ 4: My Graebe-Ullmann synthesis is giving a low yield of the desired carbazole. What could be the issue?
Answer: The Graebe-Ullmann reaction involves the diazotization of an N-phenyl-o-phenylenediamine followed by thermal decomposition of the resulting benzotriazole.[13][14][15] The high temperatures required for the final step can be problematic.
Common Issues and Troubleshooting Strategies:
-
Incomplete Diazotization: The initial diazotization step must be performed carefully at low temperatures to ensure complete conversion to the diazonium salt.
-
Decomposition of the Triazole: The thermal extrusion of nitrogen from the intermediate triazole requires high temperatures, which can lead to charring and the formation of tarry byproducts, reducing the yield of the desired carbazole.
-
Troubleshooting:
-
High-Boiling Solvent: Perform the decomposition in a high-boiling, inert solvent to ensure even heating and to help moderate the reaction.
-
Photochemical Conditions: In some cases, photochemical conditions can be used to induce the extrusion of nitrogen under milder conditions than thermal decomposition.
-
-
Reaction Scheme: Graebe-Ullmann Synthesis
Caption: Key steps in the Graebe-Ullmann carbazole synthesis.
IV. Cadogan Reductive Cyclization
The Cadogan reaction is a versatile method for synthesizing carbazoles from 2-nitrobiphenyls using trivalent phosphorus reagents.[4]
FAQ 5: I am observing incomplete reaction and the formation of N-oxide byproducts in my Cadogan cyclization. How can I improve the conversion?
Answer: The Cadogan reaction proceeds via the deoxygenation of the nitro group by a phosphine or phosphite reagent, leading to a nitrene intermediate which then undergoes cyclization.[16][17] Incomplete deoxygenation is a common issue.
Common Side Reactions and Troubleshooting Strategies:
-
Incomplete Deoxygenation: The reaction is often carried out at high temperatures in a reagent that also serves as the solvent (e.g., triethyl phosphite). If the temperature is too low or the reaction time is insufficient, partially deoxygenated intermediates, such as nitroso compounds or N-oxides, can be isolated.[16]
-
Troubleshooting:
-
Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (often >150 °C) for an adequate amount of time to drive the deoxygenation to completion.[16]
-
Excess Reagent: Using a larger excess of the trivalent phosphorus reagent can help ensure complete deoxygenation.
-
-
-
Regioselectivity Issues: In cases where the starting 2-nitrobiphenyl is unsymmetrically substituted, the cyclization of the nitrene intermediate can potentially lead to a mixture of regioisomeric carbazole products.[18]
-
Troubleshooting:
-
Substrate Design: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the aromatic rings. Careful design of the synthetic precursor can favor the formation of the desired isomer.
-
-
V. Data Summary and Protocols
Table 1: Common Bases in Palladium-Catalyzed Carbazole Synthesis
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | THF, Dioxane, Toluene | Strong, soluble base. Can promote side reactions.[3] |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, Dioxane, Toluene | Similar to NaOtBu, sometimes offers different solubility.[3] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Dioxane, Toluene, DMF | Weaker, often used for sensitive substrates. Good solubility.[2][3] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Dioxane, Toluene | Weaker, often used in Suzuki couplings.[2] |
General Protocol for Intramolecular Buchwald-Hartwig Cyclization
-
In a glovebox or under a stream of inert gas, add the 2-amino-2'-halobiphenyl precursor (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.1 mmol) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOtBu, 1.2-1.5 mmol) and the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL).[3]
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.[3]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
References
- Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC - NIH. (2025).
- Common side reactions in the synthesis of carbazole deriv
- Buchwald–Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.). WuXi AppTec.
- Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Reddit.
- Borsche–Drechsel cycliz
- the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium. (2023). Bohrium.
- Borsche-Drechsel Cycliz
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews.
- Carbazole - Wikipedia. (n.d.). Wikipedia.
- Synthesis of carbazole via Graebe‐Ullmann reaction. - ResearchGate. (n.d.).
- The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing). (1942). Royal Society of Chemistry.
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - NIH. (n.d.).
- Synthesis of aminated products by using Cadogan cyclization. - ResearchGate. (n.d.).
- Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. (2004). Journal of Organic Chemistry.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 9. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Borsche-Drechsel Cyclization [drugfuture.com]
- 11. wjarr.com [wjarr.com]
- 12. wjarr.com [wjarr.com]
- 13. Carbazole - Wikipedia [en.wikipedia.org]
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- 15. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Carbazoles
Welcome to the technical support center for the Suzuki-Miyaura coupling of carbazoles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental outcomes. The guidance provided is based on established scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a carbazole substrate is giving a very low yield. What are the most common initial checks I should perform?
A: Low yield is a frequent issue. Start by verifying the quality of your reagents and the reaction setup. Key initial checks include:
-
Reagent Integrity: Ensure your boronic acid or ester is not degraded (protodeboronated). It's advisable to use fresh or properly stored boronic acids.[1][2] Boronic acids can form dimers or trimers, but these usually break down during the reaction.[3] For particularly unstable boronic acids, consider using boronate esters like pinacol esters.[1][3]
-
Inert Atmosphere: Confirm that your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling.[4]
-
Solvent and Base Quality: Use anhydrous solvents and ensure your base is of high purity and has been stored correctly. Water content can significantly impact the reaction.[5][6]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[7] This is often promoted by the presence of Pd(II) species and oxygen.[2][4][8] To minimize homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen.[4]
-
Use of a Pre-catalyst: Employing a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can be beneficial. If you are using a Pd(II) source, its reduction to Pd(0) in the presence of the boronic acid can sometimes lead to homocoupling.[2]
-
Controlled Addition: In some cases, slow addition of the boronic acid can help maintain a low concentration and disfavor the homocoupling pathway.
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) that promotes homocoupling.[9]
Q3: What is protodeboronation and how can I prevent it with my carbazole substrates?
A: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid degradation, especially with electron-rich or heteroaryl boronic acids, and can be a significant contributor to low yields.[2] To prevent this:
-
Use of Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[1]
-
Choice of Base: The choice of base can influence the rate of protodeboronation. In some cases, milder bases like potassium fluoride (KF) can be effective while minimizing degradation of base-sensitive groups.[10]
-
Reaction Conditions: Minimize reaction time and temperature where possible, as prolonged exposure to basic and aqueous conditions can promote this side reaction.[11]
Troubleshooting Guides
Issue 1: Low to No Product Formation
Question: I have set up my Suzuki-Miyaura reaction with a bromo-carbazole and an arylboronic acid, but I am seeing very little or no desired product by TLC/LC-MS. What should I investigate?
Answer:
A systematic approach is crucial to diagnose the root cause of reaction failure. Consider the following factors, starting from the most fundamental.
1. Catalyst Activity and Choice:
-
Causality: The palladium catalyst is the heart of the reaction. If it's inactive or inappropriate for your specific substrates, the catalytic cycle will not proceed efficiently. The oxidative addition of the palladium to the carbazole-halide bond is the first critical step.[12]
-
Troubleshooting Steps:
-
Catalyst Source: Use a reliable source of palladium catalyst. If you are using an older bottle, its activity may be compromised.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich carbazoles, a more electron-rich and bulky ligand, such as SPhos or XPhos, can promote the oxidative addition and reductive elimination steps.[13][14] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives to phosphines.[13]
-
Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst can sometimes provide more consistent results than generating the active catalyst in situ from a palladium source and a separate ligand.
-
2. Base Selection and Strength:
-
Causality: The base plays multiple roles in the Suzuki-Miyaura coupling. It activates the boronic acid to facilitate transmetalation and participates in the regeneration of the active catalyst.[10][13][15] An unsuitable base can lead to incomplete reaction or decomposition of starting materials.
-
Troubleshooting Steps:
-
Screen Different Bases: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases might be necessary, but be mindful of potential side reactions with functional groups on your carbazole.[5] Cesium carbonate is often a good choice for difficult couplings.[5]
-
Aqueous vs. Anhydrous Conditions: The presence of water is often necessary to dissolve inorganic bases and facilitate the catalytic cycle. However, excess water can promote protodeboronation.[2] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.[5]
-
3. Solvent Effects and Solubility:
-
Causality: The solvent must be able to dissolve all reaction components at the reaction temperature to ensure efficient mixing and catalysis. Poor solubility of the carbazole starting material or intermediates can halt the reaction.[16]
-
Troubleshooting Steps:
-
Solvent Screening: Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[2][17] If solubility is an issue, consider higher boiling point solvents like toluene or xylene to allow for higher reaction temperatures.[16]
-
Solubility Test: Before running the reaction, perform a simple solubility test of your carbazole substrate in the chosen solvent at the intended reaction temperature.
-
4. Reaction Temperature and Time:
-
Causality: The reaction kinetics are highly dependent on temperature. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of reagents or the catalyst.
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is slow, cautiously increase the temperature. Microwave heating can sometimes be beneficial for accelerating the reaction.[18]
-
Reaction Monitoring: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time and to check for decomposition.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am isolating a complex mixture of products, including my desired product, homocoupled boronic acid, and dehalogenated carbazole. How can I improve the selectivity?
Answer:
The formation of multiple byproducts indicates that several competing reaction pathways are occurring. Optimizing for the desired cross-coupling product requires fine-tuning the reaction conditions to disfavor these side reactions.
1. Dehalogenation of the Carbazole:
-
Causality: Dehalogenation is the replacement of the halide on your carbazole with a hydrogen atom. This can occur via a palladium-hydride intermediate, which can be formed from various sources in the reaction mixture, such as amines or alcohols.[2]
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure your solvent and base are free from impurities that could act as hydride sources.
-
Choice of Base: Avoid using amine bases if dehalogenation is a significant issue.
-
Ligand Effects: The choice of ligand can sometimes influence the propensity for dehalogenation.
-
2. Homocoupling of the Carbazole Halide:
-
Causality: Similar to boronic acid homocoupling, two molecules of your carbazole halide can couple to form a bi-carbazole impurity.
-
Troubleshooting Steps:
-
Catalyst Loading: Using the lowest effective catalyst loading can sometimes minimize this side reaction.
-
Reaction Conditions: Optimization of temperature and reaction time can also help to favor the cross-coupling pathway.
-
3. Boronic Acid Stoichiometry:
-
Causality: The stoichiometry of the boronic acid can impact the reaction outcome. An excess is often used to drive the reaction to completion, but a large excess can sometimes lead to more side products.
-
Troubleshooting Steps:
-
Optimize Equivalence: Typically, 1.1 to 1.5 equivalents of the boronic acid are used.[19] Experiment with varying this stoichiometry to see if it improves the product-to-byproduct ratio.
-
Experimental Protocols & Data
General Procedure for Optimizing Suzuki-Miyaura Coupling of Carbazoles:
This protocol provides a starting point for the optimization process.
-
Reaction Setup: To a dry Schlenk tube, add the carbazole halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0-3.0 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a pre-catalyst/ligand combination.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[5] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[20]
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Condition 3 (Mild Conditions) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Pd(OAc)₂ (2 mol%) with an NHC ligand (4 mol%) |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2.5 equiv.) | K₃PO₄ (3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature | 90 °C | 110 °C | 60-80 °C |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Çiçek, B., Çağlı, M., Tülek, R., & Teke, A. (2020). Synthesis and optical characterization of bipod carbazole derivatives. HETEROCYCLIC COMMUNICATIONS. Available at: [Link]
-
In Suzuki coupling can the boronic acid couple with each other? - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. [a] - ResearchGate. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Available at: [Link]
-
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF - ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Cadogan Cyclization for Substituted Carbazole Synthesis
Welcome to the technical support center for the Cadogan cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of substituted carbazoles. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target molecules.
Introduction to the Cadogan Cyclization
The Cadogan cyclization is a powerful method for the synthesis of carbazoles and other N-heterocycles through the reductive cyclization of 2-nitrobiphenyls. The reaction is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite or triphenylphosphine, which act as deoxygenating agents. The generally accepted mechanism involves the formation of a highly reactive nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring system.[1][2]
However, the seemingly straightforward nature of this reaction can be deceptive. Researchers often encounter challenges such as low yields, incomplete reactions, and the formation of undesired byproducts. This guide will address these issues head-on, providing you with the insights and practical steps to master this valuable synthetic transformation.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the Cadogan cyclization for substituted carbazole synthesis.
Issue 1: Low or No Yield of the Desired Carbazole
Q: My Cadogan cyclization is resulting in a very low yield, or I'm only recovering starting material. What are the likely causes and how can I improve the outcome?
A: Low or no yield in a Cadogan cyclization can stem from several factors, ranging from suboptimal reaction conditions to issues with your starting materials. Here’s a systematic approach to troubleshooting this problem:
-
Reaction Temperature and Time: The Cadogan cyclization is a thermally driven process and often requires high temperatures to proceed efficiently.
-
Causality: The deoxygenation of the nitro group by the phosphine reagent and the subsequent C-H insertion of the nitrene intermediate have significant activation energy barriers. Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Solution:
-
Ensure your reaction is heated to a sufficiently high temperature. Many procedures call for temperatures in the range of 150-220 °C.[3] The choice of solvent will dictate the maximum achievable temperature at atmospheric pressure.
-
Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require several hours to reach completion.
-
Consider using a higher-boiling point solvent. Solvents like 1,2-dichlorobenzene (o-dichlorobenzene) or diphenyl ether can be used to achieve higher reaction temperatures.
-
-
-
Purity of Starting Materials and Reagents: The presence of impurities can significantly hinder the reaction.
-
Causality: Impurities in the 2-nitrobiphenyl starting material can lead to side reactions. Water and other protic impurities can react with the phosphine reagent or quench reactive intermediates.
-
Solution:
-
Ensure your 2-nitrobiphenyl is pure. Recrystallize or chromatograph the starting material if necessary.
-
Use freshly distilled or high-purity phosphine reagents. Triethyl phosphite can hydrolyze over time, so using a fresh bottle or distilling it prior to use is recommended.
-
Thoroughly dry your glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
-
-
Stoichiometry of the Phosphine Reagent: The amount of the deoxygenating agent is critical.
-
Causality: The deoxygenation of the nitro group is a stoichiometric process. An insufficient amount of the phosphine reagent will lead to incomplete conversion of the starting material.
-
Solution:
-
Use a stoichiometric excess of the phosphine reagent. Typically, 1.5 to 3 equivalents of triethyl phosphite or triphenylphosphine are used.
-
-
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing the desired carbazole, but I'm also observing significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
A: Byproduct formation is a common challenge in the Cadogan cyclization. Understanding the potential side reactions is key to mitigating them.
-
Common Byproducts and Their Origins:
-
2-Aminobiphenyl: This is a common byproduct resulting from the reduction of the nitro group without subsequent cyclization.
-
Causality: This can occur if the reaction conditions are not vigorous enough to promote the C-H insertion of the nitrene intermediate. It can also be favored by the presence of protic impurities.
-
Solution: Increase the reaction temperature and ensure the reaction is carried out under strictly anhydrous conditions.
-
-
Azoxy- and Azobiphenyls: These can form through the dimerization of nitroso and nitrene intermediates, respectively.
-
Causality: These side reactions are more likely to occur at lower temperatures or if the concentration of the starting material is too high.
-
Solution: Maintain a sufficiently high reaction temperature to favor the intramolecular cyclization over intermolecular side reactions. Running the reaction at a lower concentration may also be beneficial.
-
-
Phenazines: In some cases, unexpected rearrangements can lead to the formation of phenazines.[4][5]
-
Causality: The exact mechanism for phenazine formation can be complex and substrate-dependent.
-
Solution: Careful optimization of reaction conditions, including solvent and temperature, may be necessary to disfavor these rearrangement pathways.
-
-
-
Minimizing Byproduct Formation:
-
Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and solvent can significantly improve the selectivity for the desired carbazole.
-
Use of Catalysts: The use of catalysts, such as molybdenum complexes, in conjunction with a phosphine reagent has been shown to improve the efficiency and selectivity of the Cadogan cyclization, potentially by providing an alternative, lower-energy reaction pathway.[6]
-
Alternative Reagents: In some cases, switching from triethyl phosphite to triphenylphosphine, or vice versa, can alter the product distribution. Catalytic systems using a hydrosilane as the terminal reductant have also been developed to improve the reaction's efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the trivalent phosphorus reagent in the Cadogan cyclization?
A1: The trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine, acts as a deoxygenating agent. It abstracts oxygen atoms from the nitro group of the 2-nitrobiphenyl, ultimately converting it to a highly reactive nitrene intermediate. The phosphorus reagent is oxidized to the corresponding pentavalent phosphine oxide in the process.
Q2: How do electron-donating and electron-withdrawing substituents on the 2-nitrobiphenyl starting material affect the reaction?
A2: The electronic nature of the substituents can have a significant impact on the ease and outcome of the Cadogan cyclization.
-
Electron-donating groups (EDGs) on the non-nitrated aromatic ring can activate the C-H bond for insertion, potentially leading to higher yields and milder reaction conditions.
-
Electron-withdrawing groups (EWGs) on the non-nitrated aromatic ring can deactivate the C-H bond, making the cyclization more difficult and requiring more forcing conditions. EWGs on the nitro-containing ring can facilitate the initial deoxygenation step.
Q3: Can I use microwave irradiation to improve my Cadogan cyclization?
A3: Yes, microwave-assisted organic synthesis can be a very effective technique for the Cadogan cyclization. Microwave heating can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating to the required high temperatures. This can also help to minimize the formation of byproducts that may be favored under prolonged heating.
Q4: Are there any safety precautions I should be aware of when performing a Cadogan cyclization?
A4: Yes, safety is paramount.
-
High Temperatures: The reaction is often conducted at high temperatures, so appropriate precautions should be taken to avoid burns. Use a well-maintained heating mantle and a reliable temperature controller.
-
Organophosphorus Reagents: Trivalent phosphorus compounds like triethyl phosphite have a pungent and unpleasant odor and can be harmful if inhaled or absorbed through the skin.[4][6][7][8][9] They are also flammable.[4][6][7][8][9] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.[4][6][7][8][9]
-
Pressure Build-up: When heating a reaction in a sealed vessel, be aware of the potential for pressure build-up. It is generally recommended to perform the reaction in a flask equipped with a reflux condenser to prevent pressure build-up.
Q5: What are some alternative methods for synthesizing substituted carbazoles?
A5: While the Cadogan cyclization is a valuable tool, other methods for carbazole synthesis exist, including:
-
Fischer Indole Synthesis: This method can be adapted to produce carbazoles from arylhydrazines and cyclohexanone derivatives.
-
Graebe-Ullmann Reaction: This involves the cyclization of 1-aryl-1,2,3-benzotriazoles.
-
Palladium-catalyzed C-N cross-coupling reactions: Modern cross-coupling methods provide a versatile route to carbazoles from appropriately substituted precursors.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Carbazole
| Entry | Starting Material | Phosphine Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitrobiphenyl | P(OEt)₃ (2.0) | Neat | 160 | 6 | 75 | [3] |
| 2 | 2-Nitrobiphenyl | PPh₃ (1.5) | 1,2-Dichlorobenzene | 180 | 8 | 85 | Fictionalized Data |
| 3 | 4'-Methyl-2-nitrobiphenyl | P(OEt)₃ (2.5) | Neat | 160 | 5 | 82 | Fictionalized Data |
| 4 | 4'-Methoxy-2-nitrobiphenyl | P(OEt)₃ (2.0) | Diphenyl ether | 200 | 4 | 90 | Fictionalized Data |
| 5 | 4'-Chloro-2-nitrobiphenyl | PPh₃ (2.0) | 1,2-Dichlorobenzene | 180 | 12 | 70 | Fictionalized Data |
Note: The data in this table is illustrative and may be a composite from various literature sources or fictionalized for demonstrative purposes. Actual yields will vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for the Cadogan Cyclization using Triethyl Phosphite
This protocol provides a general method for the synthesis of carbazole from 2-nitrobiphenyl.
Materials:
-
2-Nitrobiphenyl (1.0 eq)
-
Triethyl phosphite (2.0-3.0 eq)
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene), optional
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-nitrobiphenyl (1.0 eq).
-
Addition of Reagent: Under a positive flow of nitrogen, add triethyl phosphite (2.0-3.0 eq) to the flask. If a solvent is used, add it at this stage.
-
Reaction: Heat the reaction mixture to 160-180 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure carbazole.
Visualization
Diagram 1: Proposed Mechanism of the Cadogan Cyclization
Caption: A systematic workflow for troubleshooting low yields.
References
-
Durham Technical Community College. (n.d.). SAFETY DATA SHEET: Triethyl phosphite. Retrieved from [Link]
-
Gelest, Inc. (2015). TRIETHYLPHOSPHITE SAFETY DATA SHEET. Retrieved from [Link]
-
Cosmos Plastics and Chemicals. (2018). SAFETY DATA SHEET: TRIETHYL PHOSPHITE. Retrieved from [Link]
- Kaur, M., & Kumar, R. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry, 11(6), e202200092.
- Leclerc, M., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705–5711.
- Freeman, A. W., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(12), 5014–5019.
- Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87-137.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
- Dehaen, W., et al. (2005). Microwave-Enhanced Cadogan Cyclization: An Easy Access to the 2-Substituted Carbazoles and other Fused Heterocyclic Systems.
-
National Center for Biotechnology Information. (2023). Organophosphate Toxicity. StatPearls. Retrieved from [Link]
- Movassaghi, M., & Hunt, D. K. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(13), 5489–5499.
- Moffatt, A., Mohammed, F., & Eddleston, M. (2010). Hypothermia and Fever After Organophosphorus Poisoning in Humans—A Prospective Case Series. Journal of Medical Toxicology, 6(4), 399–403.
-
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]
- Kaur, M., & Kumar, R. (2020). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. ChemistrySelect, 5(1), 12-34.
-
MedlinePlus. (2023). Organophosphate poisoning. Retrieved from [Link]
- Petrini, M., & Ballini, R. (2009). The Cadogan reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 449-467). John Wiley & Sons.
-
Medical News Today. (2021). What to know about organophosphate poisoning. Retrieved from [Link]
- Google Patents. (n.d.). CN102627667A - Method for production of tricyclohexylphosphine.
- Cadogan, J. I. G., & Mackie, R. K. (1964). 2-phenylindazole. Organic Syntheses, 44, 87.
-
ResearchGate. (2015). Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aminated products by using Cadogan cyclization. Retrieved from [Link]
- Google Patents. (n.d.). CN102627668A - Preparation method of triphenylphosphine.
Sources
- 1. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. durhamtech.edu [durhamtech.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cosmoschemicals.com [cosmoschemicals.com]
Technical Support Center: Enhancing the Stability of Carbazole-Based Materials in OLEDs
Welcome to the technical support center for researchers and scientists working with carbazole-based materials in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you overcome challenges related to material degradation under electrical stress and enhance the operational lifetime of your devices.
Section 1: Understanding the Degradation of Carbazole-Based Materials
Carbazole derivatives are widely used in OLEDs as host materials in the emissive layer and as hole-transporting materials due to their excellent thermal stability, high triplet energy, and good hole-transporting properties.[1][2] However, under electrical stress, these materials can undergo degradation, leading to a decrease in device performance and lifetime.[3] Understanding the fundamental mechanisms of degradation is the first step toward prevention.
The degradation of carbazole-based materials in OLEDs is a multifaceted process involving several interconnected mechanisms:
-
Exciton-Induced Degradation: High-energy excitons, particularly triplet excitons, can induce chemical bond dissociation within the carbazole molecules.[4] This can lead to the cleavage of critical bonds, such as the carbon-nitrogen (C-N) bond, resulting in the formation of non-emissive species and quenching sites.[5]
-
Polaron-Induced Degradation: The presence of polarons (radical cations and anions) under electrical bias can lead to the chemical decomposition of carbazole-based materials.[6] The formation of unstable radical cations can initiate irreversible chemical reactions, altering the molecular structure and creating defects.[6]
-
Molecular Aggregation: Under electrical stress, interactions between excitons and polarons can induce the formation of molecular aggregates or dimers.[4][5] These aggregates can act as traps for charge carriers and create new, lower-energy emission sites, leading to a shift in the electroluminescence spectrum and a reduction in efficiency.[4][5]
-
Formation of Defects: The degradation processes result in the formation of defects within the organic layers. These defects can act as luminescence quenchers, non-radiative recombination centers, or deep charge traps, all of which contribute to a decrease in luminance and an increase in the driving voltage over time.[6][7]
The following diagram illustrates the primary degradation pathways for carbazole-based materials in OLEDs under electrical stress.
Caption: Primary degradation pathways in carbazole-based OLEDs.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the fabrication and testing of OLEDs with carbazole-based materials.
Q1: My device shows a rapid decrease in luminance (short lifetime). What are the likely causes and how can I fix it?
A1: Rapid luminance decay is a primary indicator of material degradation.
-
Potential Cause 1: Intrinsic Material Instability. The specific carbazole derivative you are using may be prone to exciton- or polaron-induced degradation.
-
Troubleshooting Steps:
-
Material Selection: Consider using carbazole derivatives with enhanced stability. Fused-ring carbazoles, for instance, often exhibit increased rigidity, which can suppress non-radiative decay pathways.[8] Look for materials with high glass transition temperatures (Tg) and high thermal stability.[8]
-
Host-Guest System Optimization: Ensure the triplet energy of your carbazole host is higher than that of the phosphorescent guest emitter to prevent reverse energy transfer, which can accelerate host degradation.[5]
-
-
-
Potential Cause 2: Unbalanced Charge Injection. An imbalance between holes and electrons in the emissive layer can lead to an accumulation of one type of charge carrier, increasing the likelihood of polaron-induced degradation.
-
Troubleshooting Steps:
-
Device Architecture Modification: Adjust the thicknesses of the hole transport layer (HTL) and electron transport layer (ETL) to better balance charge injection.
-
Bipolar Host Materials: Employ a bipolar host material that possesses both hole and electron transporting capabilities to create a more balanced charge distribution within the emissive layer.[8]
-
-
-
Potential Cause 3: Environmental Factors. Exposure to oxygen and moisture can accelerate the degradation of organic materials.
Q2: I am observing a significant increase in the driving voltage of my device over time. What could be the reason?
A2: An increasing driving voltage is often a consequence of defect formation and increased resistance within the device.
-
Potential Cause: Formation of Charge Traps. As the carbazole-based materials degrade, defect states are created within the bandgap of the organic layers. These defects can act as traps for charge carriers, impeding charge transport and increasing the overall resistance of the device.[4][7]
-
Troubleshooting Steps:
-
Reduce Electrical Stress: Operate the device at a lower current density during initial testing to minimize the rate of degradation and defect formation.
-
Improve Interfacial Contacts: Poor interfaces between the organic layers and the electrodes can lead to charge accumulation and localized degradation. Ensure proper substrate cleaning and consider using interfacial layers to improve charge injection and extraction.[10]
-
-
Q3: The emission color of my OLED is shifting during operation. Why is this happening?
A3: A shift in the electroluminescence (EL) spectrum is a strong indication of chemical changes in the emissive layer.
-
Potential Cause: Formation of Emissive Aggregates. As discussed in Section 1, electrical stress can lead to the formation of molecular aggregates of the carbazole host material. These aggregates often have lower energy levels than the monomer and can emit light at longer wavelengths, causing a red-shift in the overall emission spectrum.[4][5]
-
Troubleshooting Steps:
-
Introduce Molecular Spacers: Co-evaporating the carbazole host with a small amount of a wide-bandgap, inert material can act as a molecular spacer, physically separating the host molecules and preventing aggregation.[5]
-
Modify Molecular Structure: Utilize carbazole derivatives with bulky side groups that sterically hinder the formation of aggregates.[11]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key molecular design strategies to improve the stability of carbazole-based materials?
A1: Several molecular design strategies can enhance the intrinsic stability of carbazole-based materials:
-
Increased Rigidity: Introducing fused rings into the carbazole structure increases molecular rigidity, which can suppress vibrational modes that contribute to non-radiative decay and degradation.[8]
-
Steric Hindrance: Attaching bulky substituents to the carbazole core can prevent close packing in the solid state, thereby reducing the likelihood of aggregate formation.[11]
-
High Triplet Energy: For host materials, maintaining a high triplet energy is crucial to confine excitons on the guest emitter and prevent host degradation.[5]
-
Balanced Charge Transport: Incorporating both electron-donating (like carbazole) and electron-withdrawing moieties into the same molecule can lead to bipolar materials with more balanced charge transport, reducing polaron accumulation.[8]
Q2: How does the device architecture impact the stability of carbazole-based OLEDs?
A2: The device architecture plays a critical role in device stability:
-
Exciton Blocking Layers (EBLs): Inserting an EBL between the emissive layer and the hole transport layer can prevent excitons from diffusing out of the emissive layer and causing degradation in adjacent layers.
-
Charge Balance Layers: Optimizing the thicknesses and material properties of the charge transport layers is essential for achieving balanced charge injection and recombination in the emissive layer, which minimizes polaron-induced degradation.[6]
-
Interfacial Layers: The use of hole and electron injection layers can lower the energy barrier for charge injection, leading to a lower operating voltage and reduced electrical stress on the device.[10]
Q3: What are the standard experimental protocols for assessing the operational lifetime of carbazole-based OLEDs?
A3: The operational lifetime of an OLED is typically characterized by the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.[3]
The following diagram outlines a typical workflow for OLED fabrication and stability testing.
Caption: Workflow for OLED fabrication and stability assessment.
Experimental Protocol for Operational Lifetime Testing:
-
Device Fabrication: Fabricate the OLEDs in a high-vacuum thermal evaporation system. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML - carbazole host doped with emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[1]
-
Encapsulation: Immediately after fabrication, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent exposure to air and moisture.[1]
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
-
Accelerated Lifetime Testing: Drive the device at a constant DC current density that results in a high initial luminance (e.g., 1000 cd/m² or higher). Monitor the luminance and voltage as a function of time.[1]
-
Data Analysis: Plot the normalized luminance versus time. The time at which the luminance drops to 50% of its initial value is the LT50.[1]
Section 4: Performance Comparison of Carbazole-Based Host Materials
The choice of the carbazole-based host material significantly impacts device performance and stability. The following table provides a comparative overview of different carbazole derivatives used as hosts in OLEDs.
| Host Material | Emitter (Dopant) | Max EQE (%) | Emission Color | Operational Lifetime (LT50) at initial luminance | Reference |
| CBP | Ir(ppy)3 | ~20% | Green | 57 h at 1000 cd/m² | [1] |
| mCBP | Blue fluorescent | ~5% | Blue | 1.0 h at 1000 cd/m² | [1] |
| CzPPQ | Orange PhOLED | 25.6% | Orange | >26,412 h at 500 cd/m² | [1] |
| ICzPyr | 4CzIPN (TADF) | 13.9% at 1000 cd/m² | Green | 5.5 h | [8] |
| m1BTCBP | Ir(ppy)3 | >20% | Green | ~23,000 h (estimated at 1000 cd/m²) | [8] |
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Lifetime of Organic Light-Emitting Diodes | Encyclopedia MDPI [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficiency in Perovskite Solar Cells Using Carbazole-Based Hole Transporting Materials (HTMs)
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with perovskite solar cells (PSCs) featuring carbazole-based Hole Transporting Materials (HTMs). This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during experimental work. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and validated approach to achieving high-efficiency devices.
I. Frequently Asked Questions (FAQs)
Q1: My perovskite solar cell with a carbazole HTM has very low power conversion efficiency (PCE). What are the most likely causes?
Low PCE in PSCs with carbazole HTMs can stem from a variety of factors, often related to material quality, interfacial properties, and device architecture. The primary culprits are typically poor hole extraction and transport, non-radiative recombination at interfaces, and degradation of the perovskite or HTM layer. A systematic approach to diagnosing the issue is crucial for effective troubleshooting.
Q2: How critical is the purity of the carbazole HTM?
The purity of the carbazole HTM is paramount for achieving high-performance PSCs. Impurities can act as charge traps, leading to increased recombination and reduced charge carrier mobility.[1] Furthermore, residual synthetic reagents or byproducts can negatively impact the morphology and stability of both the HTM and the underlying perovskite layer. It is highly recommended to use HTMs with the highest possible purity, often requiring purification steps like column chromatography or sublimation.
Q3: What are the ideal energy level alignment characteristics between the perovskite and a carbazole HTM?
For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole HTM should be slightly higher than the valence band maximum (VBM) of the perovskite absorber.[2][3] This creates a favorable energetic driving force for holes to move from the perovskite to the HTM. An energy level mismatch can impede this process, leading to charge accumulation at the interface and increased recombination, which ultimately lowers the open-circuit voltage (Voc) and fill factor (FF).[4][5]
Q4: Can the choice of solvent for the carbazole HTM solution affect device performance?
Absolutely. The solvent system used to deposit the carbazole HTM plays a critical role in film formation and morphology. The solvent must effectively dissolve the HTM and any additives, and its evaporation rate should allow for the formation of a uniform, pinhole-free film. Poor solvent choice can lead to issues like aggregation of the HTM, incomplete surface coverage, and the formation of defects at the perovskite/HTM interface, all of which are detrimental to device performance.
Q5: My device shows a high degree of hysteresis in the J-V curve. Is the carbazole HTM a potential cause?
While hysteresis in perovskite solar cells is a complex phenomenon with multiple contributing factors, the HTM can play a role. Poor interfacial contact between the perovskite and the carbazole HTM can lead to charge accumulation and trapping at the interface, contributing to hysteresis.[6] Additionally, ion migration within the perovskite layer, which is a known cause of hysteresis, can be influenced by the properties of the adjacent HTM layer.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues leading to low efficiency in PSCs with carbazole HTMs.
Guide 1: Diagnosing Poor Hole Extraction and Transport
Efficient hole extraction from the perovskite layer and subsequent transport to the electrode are fundamental for high PCE.[7] Issues in this process manifest as low short-circuit current density (Jsc) and a poor fill factor (FF).
Symptoms:
-
Low Jsc (< 20 mA/cm²)
-
Low FF (< 65%)
-
S-shaped J-V curve
Diagnostic Workflow:
Caption: Diagnostic workflow for poor hole extraction.
Experimental Protocols:
-
Protocol 1: Verifying Energy Level Alignment.
-
Ultraviolet Photoelectron Spectroscopy (UPS):
-
Deposit a thin film of the carbazole HTM on a conductive substrate (e.g., ITO).
-
Introduce the sample into the UPS chamber under ultra-high vacuum.
-
Irradiate the sample with a UV light source (typically He I, 21.22 eV).
-
Measure the kinetic energy of the emitted photoelectrons to determine the work function and the energy of the HOMO level relative to the Fermi level.
-
-
Cyclic Voltammetry (CV):
-
Dissolve the carbazole HTM in a suitable solvent with a supporting electrolyte.
-
Use a three-electrode setup (working, counter, and reference electrodes).
-
Scan the potential and record the current to determine the oxidation potential.
-
Calculate the HOMO energy level from the onset of the oxidation peak relative to the reference electrode.
-
-
-
Protocol 2: Assessing HTM Film Quality.
-
Atomic Force Microscopy (AFM):
-
Deposit the carbazole HTM film on a substrate mimicking the device structure.
-
Scan the surface with a sharp tip to obtain a topographical image.
-
Analyze the image for surface roughness, pinholes, and grain structure. A smooth and uniform film is desirable.
-
-
Scanning Electron Microscopy (SEM):
-
Prepare a cross-section of the full device stack.
-
Image the cross-section to visualize the HTM layer and its interface with the perovskite.
-
Assess the layer thickness, uniformity, and conformity to the underlying perovskite.
-
-
Guide 2: Investigating Interfacial Recombination
Non-radiative recombination at the perovskite/HTM interface is a major loss mechanism in PSCs. This is often indicated by a significant reduction in the open-circuit voltage (Voc).
Symptoms:
-
Low Voc (< 1.0 V for common perovskites)
-
High ideality factor in the dark J-V curve
Diagnostic Workflow:
Caption: Diagnostic workflow for interfacial recombination.
Experimental Protocols:
-
Protocol 3: Time-Resolved Photoluminescence (TRPL).
-
Prepare two samples: a perovskite-only film and a perovskite/carbazole HTM bilayer.
-
Excite the samples with a pulsed laser at a wavelength above the perovskite bandgap.
-
Measure the decay of the photoluminescence intensity over time.
-
A significantly faster decay in the bilayer sample compared to the perovskite-only sample indicates efficient charge extraction by the HTM. A slightly faster decay might suggest some non-radiative recombination at the interface.
-
-
Protocol 4: Electrochemical Impedance Spectroscopy (EIS).
-
Measure the impedance of the complete solar cell device under illumination at different forward biases.
-
Fit the resulting Nyquist plots to an equivalent circuit model to extract the recombination resistance.
-
A lower recombination resistance indicates a higher rate of charge recombination within the device. Comparing devices with different HTMs can help isolate the contribution of the perovskite/HTM interface.
-
Guide 3: Addressing Stability and Degradation Issues
The long-term stability of PSCs is a critical challenge. Degradation can be initiated by environmental factors like moisture, oxygen, and UV light, and can be exacerbated by the properties of the carbazole HTM.[8][9]
Symptoms:
-
Rapid decrease in PCE under continuous illumination (light soaking)
-
Changes in the color of the perovskite or HTM layer
-
Degradation of device performance after exposure to ambient air
Diagnostic Workflow:
Caption: Diagnostic workflow for stability and degradation.
Experimental Protocols:
-
Protocol 5: Light Soaking Test.
-
Measure the initial J-V characteristics of the encapsulated device.
-
Expose the device to continuous 1-sun illumination (AM1.5G) at a controlled temperature.
-
Periodically measure the J-V curve to track the changes in PCE, Voc, Jsc, and FF over time.
-
A rapid initial "burn-in" followed by stable performance is acceptable, but a continuous decline indicates an underlying instability.
-
III. Data Interpretation and Benchmarking
To effectively troubleshoot, it's essential to compare your device performance against established benchmarks for similar carbazole HTM-based PSCs.
| Parameter | Poor Performance | Moderate Performance | High Performance |
| PCE (%) | < 12% | 12-18% | > 18%[10][11][12][13] |
| Voc (V) | < 1.0 V | 1.0 - 1.1 V | > 1.1 V |
| Jsc (mA/cm²) | < 20 mA/cm² | 20 - 23 mA/cm² | > 23 mA/cm² |
| FF (%) | < 65% | 65 - 75% | > 75% |
Note: These values are general guidelines and can vary depending on the specific perovskite composition and device architecture.
IV. Concluding Remarks
Troubleshooting low efficiency in perovskite solar cells with carbazole HTMs requires a multi-faceted and systematic approach. By carefully considering the material properties, interfacial engineering, and device stability, researchers can effectively diagnose and address the root causes of poor performance. This guide provides a framework for this process, emphasizing the importance of understanding the underlying scientific principles to make informed experimental decisions.
V. References
-
Characterization of interfaces: Lessons from the past for the future of perovskite solar cells. (URL not available)
-
Characterization of interfaces: Lessons from the past for the future of perovskite solar cells. (URL not available)
-
Characterization of interfaces: Lessons from the past for the future of perovskite solar cells - Researching. (URL not available)
-
Characterization Techniques for Perovskite Solar Cell Materials. Micro and Nano Technologies - Research and Markets. (URL: [Link])
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (URL: [Link])
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing). (URL: [Link])
-
Asymmetric Diphenylamine-Functionalized Carbazole-Phosphonic Acid Derivatives as Hole-Transporting Materials Enabling Inverted Perovskite Solar Cells >20% Efficiency - ACS Publications. (URL: [Link])
-
Microstructural Characterisations of Perovskite Solar Cells – From Grains to Interfaces: Techniques, Features, and C - Monash. (URL: [Link])
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - OSTI. (URL: [Link])
-
Dual‐Interface Engineering in Perovskite Solar Cells with 2D Carbides - ResearchGate. (URL: [Link])
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - ACS Publications. (URL: [Link])
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). (URL: [Link])
-
Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (URL not available)
-
Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC - NIH. (URL: [Link])
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (URL: [Link])
-
(PDF) An Energy Level Alignment Study of 2PACz Molecule on Perovskite Device‐Related Interfaces by Vacuum Deposition - ResearchGate. (URL: [Link])
-
Preview - Interface engineering toward efficient carbon based perovskite solar cells. - Nanomaterials for Emerging Devices (Nano@HMU). (URL: [Link])
-
Perovskite device structure and energy alignment of different device component. - ResearchGate. (URL: [Link])
-
Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing). (URL: [Link])
-
Practical Interface Engineering between Perovskite and Carbon Electrode in Regular Carbon-Based Perovskite Solar Cells | ACS Applied Materials & Interfaces - ACS Publications. (URL: [Link])
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC - PubMed Central. (URL: [Link])
-
High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives - PubMed. (URL: [Link])
-
Practical Interface Engineering between Perovskite and Carbon Electrode in Regular Carbon-Based Perovskite Solar Cells - ResearchGate. (URL: [Link])
-
(PDF) Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self‐Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells - ResearchGate. (URL: [Link])
-
14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials - ResearchGate. (URL: [Link])
-
Optimization of Band Alignment by Organic Molecules for Perovskite Solar Cells | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
-
Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives | ACS Applied Materials & Interfaces. (URL: [Link])
-
Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells | Request PDF - ResearchGate. (URL: [Link])
-
Rational Molecular Design of Soluble Carbazole Phosphonic Acid for Hybrid Hole Transport Layers Enabling High-Efficiency Sky-Blue Perovskite LEDs - CityUHK Scholars. (URL: [Link])
-
Synthesis of carbazole-based HTM PCz1 | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Multi-layered hybrid perovskites templated with carbazole derivatives: optical properties, enhanced moisture stability and solar cell characteristics - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
-
Multi-layered hybrid perovskites templated with carbazole derivatives: Optical properties, enhanced moisture stability and solar cell characteristics - ResearchGate. (URL: [Link])
-
Efficient All-Perovskite Tandem Solar Cells with Low-Optical-Loss Carbazolyl Interconnecting Layers - PubMed. (URL: [Link])
-
Theoretical investigation of efficient perovskite Solar cells employing simple carbazole as hole transporting materials | Request PDF - ResearchGate. (URL: [Link])
-
Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle - DOI. (URL: [Link])
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - ACS Publications. (URL: [Link])
-
Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells - MDPI. (URL: [Link])
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. (URL: [Link])
-
Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - ResearchGate. (URL: [Link])
-
(PDF) Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - ResearchGate. (URL: [Link])
-
Unraveling the Reasons for Efficiency Loss in Perovskite Solar Cells - ResearchGate. (URL: [Link])
-
Interface engineering of a hole-transport layer/perovskite with low-band-gap 2D-carbon nitrides for solar cell fabrication - Sustainable Energy & Fuels (RSC Publishing). (URL: [Link])
-
Enhanced Efficiency of Mixed-Halide Perovskite Solar Cells Through Optimization of the Layer Thicknesses, Defect Density, and Metal Contact Work Function - MDPI. (URL: [Link])
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How to avoid impurities in the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde
Technical Support Center: Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Impurities
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues that can arise during the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde, leading to the formation of impurities. Each question is followed by a detailed explanation of the root cause and actionable solutions.
Question 1: My final product is predominantly 9-ethyl-9H-carbazole-3-carbaldehyde. How can I selectively synthesize the 2-carbaldehyde isomer?
Root Cause: The direct formylation of 9-ethyl-9H-carbazole using methods like the Vilsmeier-Haack reaction inherently favors substitution at the 3 and 6 positions.[1] This is due to the electronic properties of the carbazole nucleus, where the nitrogen atom's lone pair of electrons increases the electron density at these positions, making them more susceptible to electrophilic attack.[1]
Solution: A Multi-Step Regioselective Synthesis
To achieve selective formylation at the C-2 position, a multi-step approach is recommended. This involves directing the substitution through a less electronically-driven method.[2]
Experimental Protocol:
-
Bromination of 9-ethylcarbazole: Introduce a bromine atom, which can later be converted to the desired functional group.
-
Dissolve 9-ethylcarbazole in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) and stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-water and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to isolate 2-bromo-9-ethylcarbazole.[2]
-
-
Lithium-Halogen Exchange: Convert the C-Br bond to a more reactive C-Li bond.
-
Formylation: Introduce the aldehyde group at the C-2 position.
Question 2: I'm observing a significant amount of a di-formylated byproduct, likely 9-ethyl-9H-carbazole-3,6-dicarbaldehyde. What causes this and how can I prevent it?
Root Cause: The formation of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde is a common side reaction, particularly during the Vilsmeier-Haack reaction.[1] It occurs when an excess of the Vilsmeier reagent is used or when the reaction is carried out at elevated temperatures, leading to a second formylation on the highly activated carbazole ring.[1]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use a slight excess (around 1.05 equivalents) of phosphorus oxychloride (POCl₃) relative to 9-ethyl-9H-carbazole to minimize the amount of unreacted starting material without promoting di-formylation.[1]
-
Temperature Management: Maintain a low reaction temperature, typically 0°C, during the addition of POCl₃ to the DMF and during the subsequent addition of the carbazole substrate.[1][3] While some protocols suggest stirring for an extended period at 0°C[3], others allow the reaction to proceed at room temperature after the initial cooling.[1] It is crucial to monitor the reaction by TLC to find the optimal temperature that favors mono-formylation.
-
Order of Addition: Slowly add the POCl₃ solution to the cooled solution of 9-ethyl-9H-carbazole in DMF. This ensures that the carbazole is not exposed to a large excess of the Vilsmeier reagent at any given time.[3]
Question 3: My purified product still contains unreacted 9-ethyl-9H-carbazole. How can I improve the reaction conversion and purification?
Root Cause: Incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the Vilsmeier reagent by moisture.[1] Inefficient purification can also lead to the carryover of the starting material.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous DMF to prevent moisture from decomposing the Vilsmeier reagent.[1]
-
Reaction Monitoring: Regularly monitor the reaction's progress using TLC with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to determine the point of maximum conversion.[1]
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting material and other impurities. Use a silica gel column with a gradient of hexane and ethyl acetate as the eluent.[2]
-
Recrystallization: Recrystallization from ethanol can be an effective method for purifying the final product, especially for removing less soluble impurities.[3][4]
-
Question 4: My final product has a yellowish or brownish tint, even after purification. What is the source of this coloration and how can I remove it?
Root Cause: Colored impurities can arise from side reactions or the degradation of reagents or products. These are often highly conjugated, colored organic molecules.
Solution:
-
Activated Charcoal Treatment: During the recrystallization process, you can treat the solution of your crude product with a small amount of activated charcoal.[1] The activated charcoal will adsorb the colored impurities.
-
Procedure: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.
-
Workflow Diagrams
Caption: General workflow for the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole.
Sources
Technical Support Guide: Enhancing the Thermal Stability of Carbazole-Based Hole Transporting Materials (HTMs)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced material science. This guide is designed for researchers, chemists, and materials scientists encountering challenges with the thermal stability of carbazole-based Hole Transporting Materials (HTMs). Poor thermal stability is a critical bottleneck that can lead to device degradation, reduced operational lifetime, and inconsistent experimental results in applications like Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the root causes of thermal instability and detail scientifically-grounded strategies to mitigate them, moving from fundamental molecular design to practical film processing techniques.
Frequently Asked Questions & Troubleshooting
Q1: My device performance drops significantly after thermal stress or annealing. What are the primary indicators and causes of poor thermal stability in my carbazole-HTM?
A1: This is a classic symptom of thermal instability. The two primary indicators you should investigate are the Glass Transition Temperature (Tg) and the Decomposition Temperature (Td) of your HTM.
-
Low Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. If the operating or annealing temperature of your device exceeds the Tg of the HTM, the material can undergo morphological changes, such as crystallization or phase separation. This disrupts the uniformity of the HTM layer, leading to short circuits, reduced charge mobility, and overall device failure. Carbazole derivatives are known for their potential to exhibit high thermal stability, but this is highly dependent on their molecular structure.[1][2]
-
Low Decomposition Temperature (Td): The Td is the temperature at which the molecule begins to chemically break down. Thermal decomposition leads to the irreversible degradation of the HTM, creating charge traps and compromising the electronic integrity of your device. Carbazole cores themselves are generally very thermally stable, so decomposition often originates from less stable peripheral functional groups or linkages.[3][4]
Troubleshooting Steps:
-
Characterize Your Material: Use Differential Scanning Calorimetry (DSC) to determine the Tg and Thermogravimetric Analysis (TGA) to measure the Td (often reported as Td5, the temperature at 5% weight loss).[5]
-
Analyze Film Morphology: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to examine the HTM film morphology before and after annealing. Look for signs of crystallization or pinhole formation.
-
Correlate with Device Performance: Map the degradation of your device's key parameters (e.g., Power Conversion Efficiency (PCE), Fill Factor) to the temperatures at which you observe thermal transitions (Tg) or degradation (Td).
Q2: How can I fundamentally improve the thermal stability of my HTM through molecular design?
A2: Enhancing thermal stability begins at the molecular level. The key is to restrict molecular motion and increase the energy required to induce phase changes or break chemical bonds. Here are three field-proven molecular engineering strategies:
-
Increase Molecular Rigidity and Weight: Increasing the molecular weight and incorporating rigid, bulky structural units are effective ways to raise both Tg and Td.[6][7] Rigid structures, such as those incorporating spirobifluorene or dibenzo[b,d]furan, can significantly restrict torsional motion, leading to higher Tg values, often exceeding 190 °C.[4]
-
Create 3D Architectures (Spiro and Dendritic Structures): Moving from linear, planar molecules to three-dimensional structures is a powerful strategy.
-
Spiro Centers: Introducing a spiro-carbon center (a carbon atom connecting two rings) creates a rigid, orthogonal 3D geometry. This sterically hinders molecules from packing too closely, which suppresses crystallization and raises the Tg.
-
Dendritic Structures: Building dendrimers with a carbazole core or as peripheral units increases molecular weight and creates a globular shape that inhibits close packing. Higher generation dendrimers have been shown to possess significantly higher thermal stability.[8][9]
-
-
Optimize Linking Topology: The connection points on the carbazole core matter. Studies have shown that substituting functional arms at the 2 and 7 positions of the carbazole unit generally leads to higher glass transition temperatures compared to substitutions at the 3 and 6 positions.[10]
Below is a diagram illustrating these core design concepts.
Caption: Molecular design strategies to enhance HTM thermal stability.
Q3: I want to try crosslinking to improve thermal stability. What is a reliable protocol for this?
A3: Crosslinking is an excellent strategy to dramatically boost the thermal and solvent stability of your HTM film. The process involves introducing reactive functional groups (e.g., vinyl, acrylate, or oxetane) onto the HTM molecule, which can then be triggered by heat or UV light to form a robust, interconnected polymer network.[11] This network structure is highly resistant to morphological changes even at elevated temperatures.
Here is a general protocol for the thermal crosslinking of a carbazole-HTM functionalized with vinyl groups.
-
HTM Solution Preparation:
-
Dissolve the vinyl-functionalized carbazole HTM in a suitable organic solvent (e.g., chlorobenzene, toluene) at a typical concentration of 10-20 mg/mL.
-
(Optional) Add a thermal initiator, such as AIBN (Azobisisobutyronitrile), at a low concentration (e.g., 1-2 wt% relative to the HTM) to lower the required crosslinking temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Film Deposition:
-
Deposit the HTM solution onto your substrate (e.g., Perovskite/ETL stack) via spin-coating. Optimize the spin speed and time to achieve the desired film thickness.
-
-
Thermal Crosslinking (Polymerization):
-
Transfer the substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Heat the substrate to the crosslinking temperature. This temperature is dependent on the specific HTM and the presence of an initiator but typically ranges from 100 °C to 160 °C.
-
Maintain this temperature for a specified time, typically 10-30 minutes, to allow the polymerization reaction to complete.
-
-
Verification of Crosslinking:
-
Prepare a control sample on a plain glass or silicon substrate.
-
After the thermal crosslinking step, perform a solvent resistance test. Submerge or rinse the film with the same solvent used for deposition (e.g., chlorobenzene).
-
An uncrosslinked film will readily dissolve, while a successfully crosslinked film will remain intact.
-
The workflow for this process is visualized below.
Caption: Experimental workflow for thermal crosslinking of an HTM film.
Q4: Are there alternatives to modifying the HTM molecule itself? Can I use an additive or another layer?
A4: Yes, while molecular design is the most fundamental approach, you can also enhance device stability using external layers. A highly effective strategy is to deposit a thin inorganic capping layer on top of the organic carbazole-HTM.[12]
Inorganic materials like Molybdenum Oxide (MoOx), Tungsten Oxide (WOx), or Nickel Oxide (NiOx) are wide-bandgap p-type semiconductors that offer several advantages:[13]
-
High Thermal Stability: These materials are inherently stable at much higher temperatures than organic molecules.
-
Morphological Barrier: The inorganic layer acts as a physical barrier, preventing the underlying organic HTM from flowing or crystallizing at elevated temperatures.
-
Environmental Protection: It can also serve as an effective barrier against moisture and oxygen, further enhancing the long-term stability of the entire device.[14]
-
Electronic Function: These layers can also function as a hole-injection or hole-extraction layer, improving charge transfer at the HTM/electrode interface.
-
Substrate Preparation: Fabricate your device up to the carbazole-HTM layer. Ensure the HTM layer is pristine and free of contaminants.
-
Loading into Evaporator: Immediately transfer the substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Evaporation Parameters:
-
Source Material: High-purity MoO₃ powder or pellets.
-
Deposition Rate: A slow deposition rate of 0.1-0.2 Å/s is recommended to minimize thermal damage to the underlying organic layer.
-
Final Thickness: Deposit a thin layer, typically 5-10 nm. This is sufficient to provide a protective barrier without significantly increasing series resistance or reducing optical transparency.
-
-
Top Electrode Deposition: Without breaking vacuum, proceed to deposit the final metal electrode (e.g., Gold, Silver) on top of the MoOx capping layer.
This device architecture is illustrated below.
Caption: Device stack featuring an inorganic capping layer for stability.
Data Summary: Thermal Properties of Selected Carbazole HTMs
The following table summarizes the reported thermal properties of various carbazole-based HTMs, illustrating the impact of different molecular design strategies.
| HTM Name/Type | Key Structural Feature | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% loss) | Reference(s) |
| V1209, V1221, V1225 | Carbazole-terminated | Not reported | > 440 °C | [15][16] |
| FCzTPA, FCzDPNA | Rigid Dibenzo[b,d]furan | > 190 °C | ~ 400 °C | [4] |
| Spiro-Carbazole | Spiro-core, Carbazole arms | 196 °C | Not reported | [17] |
| 1,4-bis(carbazole)benzene derivatives | Linear, rigid backbone | 141 - 157 °C | Not reported | [5] |
| PCzMS Polymer | Carbazole on polymer side chain | ~ 416 °C (Td) | ~ 450 °C | [7] |
| 2,7-CPFDA-based Polyimide | Carbazole in polyimide backbone | 354 - 456 °C | 552 - 563 °C | [18] |
References
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-
Sun, Y., et al. (2020). Impact of Linking Topology on the Properties of Carbazole‐Based Hole‐Transport Materials and their Application in Solid‐State Mesoscopic Solar Cells. ResearchGate. Available at: [Link]
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Ibrayeva, A., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules. Available at: [Link]
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Velasco, I.A., et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: [Link]
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Yusoff, A.R.M., et al. (2015). Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation. ResearchGate. Available at: [Link]
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Muniyasamy, H., et al. (2021). Eight star-shaped HTMs with carbazole or phenothiazine cores: step-saving synthesis and application for perovskite solar cells. ResearchGate. Available at: [Link]
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Haque, A., et al. (2018). Impact of Molecular Weight on the Thermal Stability and the Miscibility of Poly(ε-caprolactone)/Polystyrene Binary Blends. ResearchGate. Available at: [Link]
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Chan, C.T.L., et al. (2021). Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices. PubMed Central. Available at: [Link]
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Wang, Z., et al. (2025). Synthesis and Characterization of High Glass Transition Temperature Colorless Polyimides Containing Hydrogen Bonding Carbazole Diamine for Optoelectronic Devices. ACS Applied Polymer Materials. Available at: [Link]
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Kloster, J.P., et al. (2015). A supramolecular approach for designing emissive solid-state carbazole arrays. PubMed. Available at: [Link]
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Daskeviciene, M., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. Available at: [Link]
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Ayagoz Ibrayeva, et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]
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Yu, W., & Li, X. (2018). Inorganic Hole Transporting Materials for Stable and High Efficiency Perovskite Solar Cells. The Journal of Physical Chemistry C. Available at: [Link]
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Sharma, G., et al. (2025). Impact of hole transport layer on the performance of all-inorganic tin (Sn) based perovskite solar cells. ResearchGate. Available at: [Link]
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N, S., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels. Available at: [Link]
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Boyle, R.W., et al. (2017). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. NIH. Available at: [Link]
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Notsuka, T., et al. (2023). Thermally activated delayed fluorescence carbazole‐triazine dendrimer with bulky substituents. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Ružigaj, A., et al. (2017). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Polymer Sciences. Available at: [Link]
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Chen, K., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Available at: [Link]
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Thapa, J., et al. (2023). Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Photon etc. Available at: [Link]
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Bergman, S.L., et al. (2020). Cycling Stability of Poly(ethylene glycol) of Six Molecular Weights: Influence of Thermal Conditions for Energy Applications. ACS Publications. Available at: [Link]
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Hopmann, E., et al. (2024). Strategies for the fast optimization of the glass transition temperature of sustainable epoxy resin systems via machine learning. EPub Bayreuth. Available at: [Link]
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Wang, C., et al. (2016). Highly uniform supramolecular nano-films derived from carbazole-containing perylene diimide via surface-supported self-assembly and their electrically bistable memory behavior. RSC Publishing. Available at: [Link]
-
Macías-Paterna, G., et al. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Research, Society and Development. Available at: [Link]
-
Bubniene, G., et al. (2021). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate. Available at: [Link]
-
Lin, T., et al. (2023). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. Available at: [Link]
-
Chen, X., et al. (2025). Synthesis of high molecular weight poly(carbazole) s via click polymerization. ResearchGate. Available at: [Link]
-
Ma, C., et al. (2016). Design Strategy for High-Performance Dendritic Carbazole-Containing Alkynylplatinum(II) Complexes and Their Application in Solution-Processable Organic Light-Emitting Devices. PubMed. Available at: [Link]
-
Daskeviciene, M., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PubMed Central. Available at: [Link]
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Babazadeh, M. (2006). Thermal stability and high glass transition temperature of 4-chloromethyl styrene polymers bearing carbazolyl moieties. ResearchGate. Available at: [Link]
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Wang, R., et al. (2022). Organic Hole-Transport Layers for Efficient, Stable, and Scalable Inverted Perovskite Solar Cells. PubMed. Available at: [Link]
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Wang, Y., et al. (2025). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. NIH. Available at: [Link]
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Moustafa, M.E., et al. (2024). CPE-Na-Based Hole Transport Layers for Improving the Stability in Nonfullerene Organic Solar Cells: A Comprehensive Study. ACS Applied Materials & Interfaces. Available at: [Link]
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Vasile, C., et al. (2005). A new strategy for the preparation of supramolecular neutral hydrogels. PubMed. Available at: [Link]
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Li, Y., et al. (2022). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I- and Hg2. PubMed. Available at: [Link]
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Khan, M.A., et al. (2017). Thermal stability of Ultra High Molecular Weight Polyethylene Nano Composites with Mg 0.15 Ni 0.15 Zn 0.70 Fe 2 O 3. Materials Today: Proceedings. Available at: [Link]
-
Griniene, R., et al. (2020). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications. Available at: [Link]
-
Erguven, M., et al. (2016). Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. Polymers. Available at: [Link]
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Technical Support Center: Optimizing Carbazole Layer Film Morphology in Optoelectronic Devices
Welcome to the technical support center for researchers and scientists working with carbazole-based materials in optoelectronic devices. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for overcoming the common challenge of poor film morphology in carbazole layers. Achieving a uniform, well-ordered thin film is critical for efficient charge transport and overall device performance. This resource synthesizes field-proven insights and experimental data to help you navigate the complexities of carbazole film deposition.
Troubleshooting Guide: From Pinholes to Aggregates
This section addresses specific morphological defects you may encounter during your experiments, providing not just solutions, but also the scientific reasoning behind them.
Issue 1: My spin-coated carbazole film appears non-uniform, with pinholes and streaks.
Q: What are the primary causes of pinholes and streaks in spin-coated carbazole films, and how can I mitigate them?
A: Pinholes and streaks are common indicators of issues with solution preparation, substrate wetting, or the spin-coating process itself. Here’s a breakdown of the likely culprits and their solutions:
-
Incomplete Solubilization or Aggregation in Solution: Carbazole derivatives, especially those with planar structures, have a tendency to aggregate in solution, leading to particulate matter that gets flung out during spin coating, creating voids or streaks.[1][2]
-
Underlying Cause: Insufficient solubility in the chosen solvent or intermolecular attractions causing molecules to clump together.
-
Protocol:
-
Solvent Screening: Experiment with a range of solvents to find one that offers optimal solubility for your specific carbazole derivative. Common choices include chloroform, chlorobenzene, THF, and toluene.[3][4] Sometimes a mixed solvent system can improve film quality.[5]
-
Sonication and Heating: Gently sonicate the solution to break up aggregates. Slight heating can also improve solubility, but be cautious of thermal degradation.
-
Filtration: Always filter your solution through a PTFE or similar solvent-resistant syringe filter (e.g., 0.2 µm pore size) immediately before spin coating to remove any remaining particulates.
-
-
-
Poor Substrate Wettability: If the surface energy of your substrate is not compatible with the solvent, the solution will not spread evenly, leading to de-wetting and the formation of islands or pinholes.[6][7]
-
Underlying Cause: A mismatch between the surface tension of the solution and the surface energy of the substrate.
-
Protocol:
-
Substrate Cleaning: A rigorous substrate cleaning protocol is non-negotiable. This typically involves sequential sonication in detergents, deionized water, acetone, and isopropanol.[8][9][10]
-
Surface Treatment: Employ a UV-Ozone or plasma treatment to remove organic residues and increase the surface energy of substrates like ITO or FTO, promoting better wetting.[11][12]
-
-
-
Inappropriate Spin-Coating Parameters: The speed and duration of the spin-coating steps directly influence solvent evaporation rate and film thickness, which in turn affect morphology.[13][14][15]
-
Underlying Cause: An evaporation rate that is too fast can "freeze" in a disordered morphology, while a rate that is too slow can lead to excessive aggregation on the substrate before the film is dry.
-
Protocol:
-
Two-Step Spin-Coating: Utilize a lower speed for a short duration to allow the solution to spread evenly across the substrate, followed by a higher speed to achieve the desired thickness.
-
Parameter Optimization: Systematically vary the spin speeds and times to find the optimal conditions for your specific solution and substrate.
-
-
Issue 2: My carbazole film shows evidence of crystalline aggregates or a globular morphology.
Q: I'm observing crystalline aggregates or a globular structure in my carbazole film under AFM/SEM. What causes this, and how can I achieve a smoother, more amorphous film?
A: The formation of aggregates or a globular morphology is often related to the intrinsic properties of the carbazole material, solvent choice, and post-deposition processing.[16][17]
-
Molecular Aggregation and Crystallization: The planar nature of the carbazole core promotes π-π stacking, leading to the formation of crystalline domains or aggregates within the film.[1][18]
-
Underlying Cause: Strong intermolecular forces driving the molecules to self-assemble into ordered, but often discontinuous, structures.
-
Protocol:
-
Solvent Engineering: The choice of solvent can influence the degree of aggregation. A solvent that evaporates too slowly may provide enough time for molecules to form large aggregates on the substrate.[4][19] Experiment with solvents with different boiling points and polarities.
-
Introducing "Kinked" Structures: Incorporating bulky side groups or creating copolymers with "kinked" linkages can disrupt the planarity and hinder close packing, thus reducing aggregation.[1]
-
Blending with a Polymer Matrix: For some applications, blending the carbazole derivative with an inert polymer like PMMA can physically separate the molecules, preventing aggregation and leading to a more uniform, amorphous film.[20]
-
-
-
Post-Deposition Annealing: Thermal annealing is a double-edged sword. While it can improve film density and charge transport, excessive temperatures or durations can induce crystallization and roughen the surface.[21]
-
Underlying Cause: Providing thermal energy that allows molecules to rearrange into more thermodynamically stable crystalline structures.
-
Protocol:
-
Systematic Annealing Study: Anneal the films at various temperatures and for different durations to find the optimal conditions that improve morphology without causing excessive crystallization.
-
Characterization is Key: Use techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to monitor the changes in surface morphology and crystallinity as a function of annealing parameters.
-
-
Experimental Workflow & Visualization
To systematically address film morphology issues, a logical experimental workflow is essential.
Workflow for Optimizing Carbazole Film Morphology
Caption: A systematic workflow for troubleshooting and optimizing carbazole film morphology.
Frequently Asked Questions (FAQs)
Q1: Can the concentration of my carbazole solution affect the film morphology?
A1: Absolutely. A higher concentration can lead to a more viscous solution, which may result in a thicker and potentially rougher film. It can also increase the likelihood of aggregation in the solution before deposition.[16] It is crucial to optimize the concentration in conjunction with spin-coating parameters to achieve the desired thickness and uniformity.
Q2: How does the substrate temperature during deposition impact the film quality?
A2: While less common for spin-coating, for techniques like thermal evaporation, the substrate temperature is a critical parameter. A heated substrate can promote the mobility of molecules upon arrival, potentially leading to larger crystalline domains and a rougher surface. Conversely, a cooled substrate can result in a more amorphous and smoother film.
Q3: Are there any additives I can use to improve film quality?
A3: Yes, in some cases, small molecule additives or surfactants can be used to modify the solvent properties or influence the self-assembly of the carbazole molecules on the substrate. However, it is important to ensure that these additives do not negatively impact the electronic properties of the layer or the overall device performance.
Q4: My carbazole layer is used as a Hole Transport Layer (HTL) in a perovskite solar cell, and the perovskite solution de-wets on top of it. What can I do?
A4: This is a common issue due to the hydrophobic nature of many carbazole-based HTLs and the polar nature of perovskite precursor solutions.[6][7][22] One effective strategy is to modify the surface of the carbazole layer to make it more hydrophilic. This can be achieved by introducing a self-assembled monolayer with a more polar surface or by carefully selecting carbazole derivatives with functional groups that improve wettability.[6]
Q5: How can I be sure that my substrate cleaning procedure is effective?
A5: A good indicator of a clean and high-energy surface is the contact angle of a droplet of deionized water. A low contact angle (typically < 20°) indicates a hydrophilic surface that is generally free of organic contaminants.[23] You can perform contact angle measurements as a quality control step before depositing your carbazole layer.
Quantitative Data Summary
| Parameter | Typical Range | Effect on Morphology | Reference |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration can increase roughness and aggregation. | [16] |
| Spin Speed | 1000 - 6000 RPM | Higher speeds lead to thinner films; affects solvent evaporation rate. | [14][15] |
| Annealing Temperature | 50 - 160 °C | Can improve film density but may induce crystallization at higher temperatures. | [21] |
| UV-Ozone/Plasma Time | 5 - 20 min | Increases surface energy, improving wettability. | [11] |
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Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid - MDPI. Available at: [Link]
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The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films - DergiPark. Available at: [Link]
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Decreased Aggregation Phenomena in Polyfluorenes by Introducing Carbazole Copolymer Units. Available at: [Link]
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Conductivity and nanoscale morphology of thin films prepared from indolo[2,3-a]carbazole and 11,12-dioctylindolo[2,3-a]carbazole | Request PDF - ResearchGate. Available at: [Link]
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Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films - MDPI. Available at: [Link]
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Inhibition of beta-amyloid peptide aggregation by multifunctional carbazole-based fluorophores - PubMed. Available at: [Link]
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(PDF) Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self‐Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells - ResearchGate. Available at: [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - OSTI.gov. Available at: [Link]
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Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. Available at: [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - ResearchGate. Available at: [Link]
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - ACS Publications. Available at: [Link]
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Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - PubMed. Available at: [Link]
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Common Defects in Film Coating Process: Causes and Possible Solutions. Available at: [Link]
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Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells - Apollo. Available at: [Link]
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Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing). Available at: [Link]
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Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - Frontiers. Available at: [Link]
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The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Publishing. Available at: [Link]
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Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects | Request PDF - ResearchGate. Available at: [Link]
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Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing). Available at: [Link]
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ACS Applied Materials & Interfaces Journal - ACS Publications - American Chemical Society. Available at: [Link]
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Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors - ResearchGate. Available at: [Link]
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Cleaning substrates and subsequent deposition of coatings with coaxial magnetron discharge - ResearchGate. Available at: [Link]
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(PDF) Optoelectronic properties of a new luminescent-synthesized organic material based on carbazole and thiophene rings for a new generation of OLEDs devices: experimental investigations and DFT modeling - ResearchGate. Available at: [Link]
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Substrate Cleaning Processes and Their Influence on the Laser Resistance of Anti-Reflective Coatings - MDPI. Available at: [Link]
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Composition and Band Structures for Static and Dynamic Spin-Coating HTLs | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Control of thin liquid film morphology during solvent-assisted film deposition - PubMed. Available at: [Link]
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Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies - RSC Publishing. Available at: [Link]
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Controlling Thin Film Morphology Formation during Gas Quenching of Slot-Die Coated Perovskite Solar Modules | Request PDF - ResearchGate. Available at: [Link]
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Optimisation of spin coating parameters for the preparation of ZnO thin films by Grey-Taguchi method | Request PDF - ResearchGate. Available at: [Link]
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OPTIMIZATION OF SPIN COATING PARAMETERS FOR ENHANCED STRUCTURAL AND OPTICAL PROPERTIES OF CZTS THIN FILMS | Journal of East-West Thought (JET) ISSN (O) : 2168-2259 UGC CARE I. Available at: [Link]
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The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC - NIH. Available at: [Link]
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Effects of Annealing Temperature on Structural and Optical Properties Of CIGS Thin Films for Using in Solar Cell Applications - ResearchGate. Available at: [Link]
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The Influence of Annealing and Film Thickness on the Specific Properties of Co 40 Fe 40 Y 20 Films - MDPI. Available at: [Link]
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Validation & Comparative
The Definitive Guide to Structural Validation of 9H-Carbazole-2-carboxylic Acid Derivatives: An X-ray Crystallography-Centric Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 9H-carbazole-2-carboxylic acid and its derivatives represent a class of compounds with significant therapeutic and photophysical potential. Their rigid, planar structure and rich electronic properties make them attractive scaffolds for the development of novel anti-cancer, anti-inflammatory, and neuroprotective agents. However, the precise three-dimensional arrangement of atoms within these molecules, dictated by subtle synthetic modifications, governs their biological activity and material properties. Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of rational drug design and materials engineering.
This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation of 9H-carbazole-2-carboxylic acid derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers in their quest for definitive structural characterization.
The Indisputable Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid.[1][2] It provides a detailed and precise map of atomic positions and intermolecular interactions, offering an unparalleled level of structural detail. For 9H-carbazole-2-carboxylic acid derivatives, this translates to a wealth of information, including:
-
Unambiguous Confirmation of Constitution and Stereochemistry: X-ray crystallography provides definitive proof of the covalent framework, including the precise location of substituents on the carbazole ring system.
-
Detailed Conformational Analysis: The technique reveals the exact conformation of flexible side chains and the dihedral angles between different ring systems within the molecule. For instance, in the crystal structure of ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate, the carbazole ring system is nearly orthogonal to the benzenesulfonyl group, with a dihedral angle of 79.7(2)°.[3] This type of precise conformational data is crucial for understanding structure-activity relationships.
-
Insight into Intermolecular Interactions: The crystal packing reveals a network of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are vital for understanding the solid-state properties of the material and can influence solubility and bioavailability. In the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains and stacks that stabilize the crystal lattice.[4]
The workflow for single-crystal X-ray diffraction is a multi-step process that demands careful execution and a foundational understanding of the principles involved.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, it is not without its limitations, the most significant being the requirement for high-quality single crystals.[5] Therefore, a multi-technique approach, incorporating solution-state and gas-phase methods, is often essential for a comprehensive structural validation.
| Technique | Principle | Advantages for Carbazole Derivatives | Disadvantages & Causality |
| Single-Crystal X-ray Diffraction (XRD) | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Provides unambiguous 3D molecular structure, including stereochemistry and intermolecular interactions.[1] | Requires high-quality single crystals , which can be challenging and time-consuming to grow. The solid-state conformation may differ from the solution-state conformation relevant to biological activity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed information about the covalent structure and connectivity of the molecule in solution.[6] Essential for confirming the presence and chemical environment of protons and carbons. | Does not provide direct 3D structural information in the same way as XRD. Interpretation can be complex for highly substituted or isomeric carbazole derivatives. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Accurately determines the molecular weight of the compound, confirming its elemental composition.[7] | Provides no information about the 3D structure or connectivity. Fragmentation patterns can sometimes be used to infer structural features, but this is not definitive. |
| Density Functional Theory (DFT) Calculations | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Can be used to predict and corroborate experimental data from XRD and NMR.[8] Helps in understanding the electronic properties and reactivity of the molecule. | Is a theoretical model and its accuracy is dependent on the level of theory and basis set used. It is not a substitute for experimental validation. |
Experimental Protocols: A Practical Guide
Protocol 1: Single-Crystal Growth of a 9H-Carbazole-2-carboxylic Acid Derivative
The successful growth of diffraction-quality single crystals is often the most challenging aspect of X-ray crystallography.[5] The following is a generalized protocol that can be adapted for various 9H-carbazole-2-carboxylic acid derivatives.
1. Purity is Paramount:
-
Ensure the sample is of the highest possible purity (>95%), as impurities can inhibit crystal nucleation and growth. Purification can be achieved through recrystallization or column chromatography.
2. Solvent Selection:
-
The ideal solvent system is one in which the compound has moderate solubility.
-
Slow Evaporation Method: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation in a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.[9][10]
-
Vapor Diffusion Method: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is sparingly soluble) in which the good solvent is miscible. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[10]
3. Crystal Harvesting and Mounting:
-
Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully extract them from the mother liquor using a cryoloop.
-
Mount the crystal on a goniometer head for data collection.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the general steps for data collection and structure solution.
1. Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
2. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
3. Structure Solution and Refinement:
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
A Synergistic Approach to Structural Validation
The most robust structural validation comes from the synergistic use of multiple analytical techniques. The logical flow of this integrated approach ensures a self-validating system where the results from one technique corroborate and complement the others.
Conclusion
The structural validation of 9H-carbazole-2-carboxylic acid derivatives is a critical endeavor that underpins their development as therapeutic agents and advanced materials. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography remains the undisputed authority for delivering a complete and unambiguous three-dimensional picture. By understanding the strengths and limitations of each technique and adopting a synergistic approach, researchers can confidently establish the structure-property and structure-activity relationships that are essential for innovation in drug discovery and materials science.
References
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SOP: CRYSTALLIZATION. Available from: [Link]
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Gunaseelan, K., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 925-929. Available from: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available from: [Link]
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Comparison of NMR and X-ray crystallography. Available from: [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available from: [Link]
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Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. (2026). Available from: [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available from: [Link]
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Limitations and lessons in the use of X-ray structural information in drug design. PMC. Available from: [Link]
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Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Available from: [Link]
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Synthesis, Characterization and biological evaluation of some newer carbazole derivatives. Available from: [Link]
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A Comparative Guide to 9H-Carbazole-2-carboxylic Acid and its Isomers for Advanced OLED Applications
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the design and selection of high-performance organic materials are paramount. Carbazole derivatives have long been recognized as a cornerstone in the architecture of efficient and stable OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1][2] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties, thereby optimizing device performance.[3][4]
This guide provides an in-depth comparative analysis of 9H-Carbazole-2-carboxylic acid and its positional isomers—1-, 3-, and 4-carboxylic acids—as potential materials in OLEDs. While direct, comprehensive experimental comparisons of all four isomers in OLED devices are not extensively documented in current literature, this guide synthesizes available data and established structure-property relationships to provide a scientifically grounded perspective for researchers and materials scientists.
The Critical Influence of Substituent Positioning on the Carbazole Core
The location of a substituent on the carbazole ring profoundly impacts the molecule's electronic structure, which in turn dictates its performance in an OLED.[5] Key properties influenced by the substitution pattern include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability.
Substitution at the 3 and 6 positions of the carbazole core generally extends the π-conjugation of the molecule, which can be beneficial for charge transport.[6] Conversely, substitution at the 2 and 7 positions can also lead to effective charge-transporting materials. The nitrogen atom at the 9-position offers a convenient site for attaching various groups to modify solubility and morphological stability.[6] The introduction of an electron-withdrawing group, such as a carboxylic acid, will influence the HOMO and LUMO energy levels, impacting charge injection and transport balance within the OLED.[6]
Caption: Influence of substituent positions on the carbazole core.
Comparative Analysis of 9H-Carbazole-Carboxylic Acid Isomers
This section delves into the known properties and expected performance of 9H-Carbazole-2-carboxylic acid and its isomers. The data presented is a combination of reported experimental values and theoretical extrapolations based on established principles of carbazole chemistry.
| Property | 9H-Carbazole-1-carboxylic acid | 9H-Carbazole-2-carboxylic acid | 9H-Carbazole-3-carboxylic acid | 9H-Carbazole-4-carboxylic acid |
| CAS Number | 1304130-05-9 (as boronic acid) | 51094-28-1 | 57102-98-4 (as 9-Ethyl derivative) | Not readily available |
| Expected HOMO Level | Deeper (more negative) | Deeper (more negative) | Deeper (more negative) | Deeper (more negative) |
| Expected LUMO Level | Lower | Lower | Lower | Lower |
| Expected Charge Transport | Predominantly hole transport | Bipolar potential | Predominantly hole transport | Predominantly hole transport |
| Expected Impact on OLED Performance | Potential as a blue host material due to disrupted conjugation. May require a co-host to balance charge transport. | The asymmetric nature could lead to unique charge transport properties, potentially enabling use in single-emitter devices. | Extended conjugation could enhance hole mobility, making it a good candidate for a hole transport layer (HTL). | Disrupted conjugation suggests potential as a host material with a high triplet energy, suitable for blue phosphorescent OLEDs (PhOLEDs). |
Note: The properties for the 1- and 4-carboxylic acid isomers are largely extrapolated based on the known effects of substituent positions on the carbazole core, as direct experimental data in an OLED context is limited.
Experimental Protocols
Synthesis of 9H-Carbazole-Carboxylic Acids
A general method for the synthesis of 9H-carbazole-carboxylic acids involves the reaction of the corresponding bromo-9H-carbazole with a bromoester under microwave irradiation, followed by hydrolysis.[7]
Caption: General synthesis workflow for 9H-carbazole-carboxylic acids.
Step-by-Step Protocol:
-
Reaction Setup: In a microwave-safe vessel, combine the respective bromo-9H-carbazole isomer, a bromoester (e.g., ethyl bromoacetate), and a suitable solvent such as dimethylformamide (DMF).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time to facilitate the N-alkylation reaction.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide). Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain the final product.
OLED Fabrication and Characterization
The performance of the synthesized carbazole-carboxylic acid isomers can be evaluated by fabricating and characterizing OLED devices.
Caption: Workflow for OLED fabrication and characterization.
Step-by-Step Protocol for OLED Fabrication: [8]
-
Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized carbazole-carboxylic acid isomer in a suitable solvent (e.g., chlorobenzene) and spin-coat it onto the PEDOT:PSS layer. Anneal the film at an appropriate temperature to remove the residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber. Sequentially deposit an electron transport layer (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi), a thin layer of lithium fluoride (LiF), and an aluminum (Al) cathode.
Step-by-Step Protocol for OLED Characterization: [9][10]
-
Current-Voltage-Luminance (IVL) Measurement: Use a source meter and a photodetector to measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectroscopy: Record the EL spectra of the devices at different driving voltages using a spectroradiometer.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the IVL data.
-
Lifetime Measurement: Operate the device at a constant current density and monitor the luminance decay over time to determine the operational lifetime (e.g., LT50, the time it takes for the luminance to drop to 50% of its initial value).
Concluding Remarks for the Field
The exploration of positional isomers of functionalized carbazoles, such as 9H-Carbazole-carboxylic acid, represents a promising avenue for the development of novel OLED materials. While this guide has provided a comparative framework based on available data and established scientific principles, further dedicated experimental and computational studies are necessary to fully elucidate the potential of each isomer. The electron-withdrawing nature of the carboxylic acid group, combined with the distinct electronic environments at the 1, 2, 3, and 4 positions of the carbazole core, offers a rich design space for tuning the optoelectronic properties of these materials. Future research focusing on the synthesis, characterization, and device integration of these specific isomers will undoubtedly contribute to the advancement of OLED technology, leading to more efficient, stable, and color-pure displays and lighting solutions.
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A Head-to-Head Battle of Hole Transport Materials: 9H-Carbazole-2-carboxylic Acid Derivatives Versus Spiro-OMeTAD in Perovskite Solar Cells
In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commercially known as spiro-OMeTAD, has been the undisputed champion, consistently delivering high power conversion efficiencies (PCEs). However, the reign of spiro-OMeTAD is not without its challenges, primarily its complex multi-step synthesis, high cost, and concerns regarding long-term stability.[1] This has catalyzed a fervent search for alternative HTMs that can match or even surpass the performance of spiro-OMeTAD without its associated drawbacks. Among the most promising contenders are materials based on the 9H-carbazole scaffold, particularly derivatives of 9H-Carbazole-2-carboxylic acid.[1] These materials offer the allure of simpler synthesis, lower cost, and tunable electronic properties, making them a compelling area of research.[1]
This guide provides a comprehensive performance evaluation of 9H-Carbazole-2-carboxylic acid-based HTMs against the benchmark spiro-OMeTAD, grounded in experimental data and scientific insights. We will delve into a comparative analysis of their photovoltaic performance, explore the underlying structure-property relationships, and provide detailed experimental protocols for the fabrication and characterization of high-performance PSCs.
Performance at a Glance: Key Photovoltaic Parameters
The ultimate measure of an HTM's efficacy lies in the performance of the solar cell it inhabits. The following table summarizes key photovoltaic parameters for PSCs incorporating carbazole-based HTMs and the industry-standard spiro-OMeTAD. It is important to note that while data for a wide range of carbazole derivatives are available, this table provides a representative overview of the performance that can be expected from this class of materials.
| Parameter | 9H-Carbazole-2-carboxylic acid-based HTMs | Spiro-OMeTAD |
| Power Conversion Efficiency (PCE) | 12.41% - 22% | 12.58% - 22.61% |
| Open-Circuit Voltage (Voc) | ~1.1 V | ~1.1 V |
| Short-Circuit Current Density (Jsc) | Varies with perovskite and device architecture | Varies with perovskite and device architecture |
| Fill Factor (FF) | >80% in optimized devices | Typically high, often used as a benchmark |
Carbazole-based HTMs have demonstrated the potential to achieve PCEs comparable to, and in some cases exceeding, those of spiro-OMeTAD.[2][3] For instance, devices incorporating certain carbazole derivatives have reached efficiencies of over 22%.[2] The open-circuit voltage is largely determined by the energy level alignment between the perovskite and the HTM, and carbazole derivatives can be chemically modified to achieve optimal alignment.[4] The fill factor, a measure of the "squareness" of the J-V curve, can also be significantly high in devices with carbazole-based HTMs, indicating efficient charge extraction and minimal recombination.[2]
Delving Deeper: The Science Behind the Performance
The performance of an HTM is intrinsically linked to its molecular structure, which dictates its electronic and physical properties. Understanding these structure-property relationships is crucial for designing novel and more efficient materials.
Energy Level Alignment: The Key to Efficient Charge Extraction
For efficient hole extraction from the perovskite layer and effective blocking of electrons, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-aligned with the valence band maximum (VBM) of the perovskite.[5][6] The carbazole moiety provides a versatile platform for tuning the HOMO level through chemical functionalization.[1] By introducing electron-donating or electron-withdrawing groups at various positions on the carbazole core, the electronic properties can be precisely controlled to achieve optimal energy level alignment with different perovskite compositions.[7]
Caption: Energy level alignment in a perovskite solar cell.
Hole Mobility and Film Morphology
Besides appropriate energy levels, high hole mobility is essential for efficient charge transport to the electrode, minimizing charge recombination.[8] Carbazole-based HTMs have been shown to exhibit high hole mobilities, in some cases surpassing that of spiro-OMeTAD.[3][9] Furthermore, the ability to form smooth and uniform films is critical for ensuring good interfacial contact with the perovskite and the top electrode, which is crucial for device performance and stability. The molecular design of carbazole derivatives can be tailored to improve their solubility and film-forming properties.[9]
Experimental Protocols: From Synthesis to Device Characterization
To provide a practical guide for researchers, this section outlines the key experimental procedures for fabricating and evaluating perovskite solar cells with 9H-Carbazole-2-carboxylic acid-based HTMs and spiro-OMeTAD.
Synthesis of a Representative 9H-Carbazole-2-carboxylic acid-based HTM
The synthesis of carbazole-based HTMs is often more straightforward and cost-effective compared to the multi-step synthesis of spiro-OMeTAD.[10][11] A general synthetic route for a 9H-Carbazole-2-carboxylic acid derivative might involve a few key steps, such as N-alkylation or arylation of the carbazole nitrogen, followed by functionalization at other positions. For instance, a common approach involves the reaction of a halogenated 9H-carbazole with an appropriate bromoester under microwave irradiation to yield the desired carboxylic acid derivative.[12][13]
Perovskite Solar Cell Fabrication Workflow
The fabrication of a typical n-i-p planar perovskite solar cell involves the sequential deposition of several layers onto a transparent conductive oxide (TCO) coated glass substrate.
Caption: A typical workflow for the fabrication of perovskite solar cells.
Step-by-Step Methodology:
-
Substrate Cleaning: The TCO-coated glass substrates (e.g., FTO or ITO) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: An ETL, such as a compact layer of TiO₂ or SnO₂, is deposited onto the cleaned substrate. This can be done by various methods, including spin-coating, spray pyrolysis, or chemical bath deposition.[14]
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed to induce rapid crystallization and form a high-quality perovskite film. The film is then annealed at a specific temperature.
-
Hole Transport Material (HTM) Deposition:
-
For 9H-Carbazole-2-carboxylic acid-based HTM: A solution of the carbazole HTM is prepared in a suitable solvent (e.g., chlorobenzene) with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance conductivity. The solution is then spin-coated on top of the perovskite layer.
-
For spiro-OMeTAD: A similar procedure is followed, using a spiro-OMeTAD solution in chlorobenzene with the same additives.
-
-
Metal Electrode Deposition: A top metal electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization: The photovoltaic performance of the fabricated devices is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The current density-voltage (J-V) characteristics are recorded to determine the PCE, Voc, Jsc, and FF.
Stability Assessment
A crucial advantage of some carbazole-based HTMs is their enhanced stability compared to spiro-OMeTAD.[15] The long-term stability of the unencapsulated devices is often tested by storing them in a controlled environment (e.g., in the dark at a specific humidity) and periodically measuring their photovoltaic performance over time. The hydrophobicity of the HTM layer can play a significant role in protecting the underlying perovskite from moisture-induced degradation.[15][16]
Conclusion and Future Outlook
The research into 9H-Carbazole-2-carboxylic acid-based HTMs has demonstrated their immense potential as a cost-effective and high-performance alternative to the incumbent spiro-OMeTAD.[1][17] Their tunable electronic properties, simpler synthesis, and, in many cases, superior stability make them a highly attractive option for the future commercialization of perovskite solar cell technology.[1][10] While spiro-OMeTAD has been instrumental in achieving record efficiencies, the development of novel carbazole-based materials is paving the way for a new generation of more affordable and durable perovskite photovoltaics. Further research will likely focus on the fine-tuning of molecular structures to optimize performance for different perovskite compositions and device architectures, as well as on scaling up the synthesis of the most promising candidates.
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A Senior Application Scientist's Guide to the Electrochemical Nuances of Substituted Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the electrochemical behavior of substituted carbazole derivatives. This guide, designed for professionals in research and development, moves beyond a simple recitation of facts to provide an in-depth understanding of how molecular structure dictates electrochemical properties and, consequently, performance in a range of applications. As a senior application scientist, my goal is to not only present data but to illuminate the underlying principles that govern the fascinating world of carbazole electrochemistry.
Introduction: The Allure of the Carbazole Core
Carbazole, a nitrogen-containing heterocyclic aromatic compound, has garnered significant attention across various scientific disciplines, from materials science to medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature make it an exceptional building block for functional materials.[2] The ease with which the carbazole core can be functionalized at various positions—primarily the N-9, C-3, C-6, C-2, and C-7 positions—allows for precise tuning of its electronic and photophysical properties.[3] This has led to the development of a vast library of carbazole derivatives with applications in organic light-emitting diodes (OLEDs), photovoltaics, sensors, and pharmaceuticals.[1][2] Understanding the electrochemical characteristics of these derivatives is paramount to designing next-generation materials with tailored functionalities.
The Electrochemical Landscape: Unveiling Redox Behavior
The electrochemical behavior of carbazole derivatives is predominantly governed by the nature and position of their substituents. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
The Influence of Substituents on Redox Potentials
The introduction of substituents onto the carbazole core profoundly impacts its oxidation and reduction potentials. This is a direct consequence of the substituent's ability to either donate or withdraw electron density from the π-conjugated system.
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR), amino (-NR₂), and alkyl groups increase the electron density on the carbazole ring. This increased electron density makes it easier to remove an electron, resulting in a lower oxidation potential . In essence, EDGs stabilize the resulting radical cation.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) pull electron density away from the carbazole core. This makes the removal of an electron more difficult, leading to a higher oxidation potential .
The position of the substituent also plays a crucial role. Substitution at the 3 and 6 positions, which have high electron density, generally has a more pronounced effect on the electrochemical properties compared to substitution at other positions.[4]
This relationship between substituent electronic character and redox potential is a cornerstone of molecular engineering in this field. For instance, in the design of hole-transport materials for OLEDs, a lower oxidation potential is desirable to facilitate efficient injection of holes from the anode.[5]
Comparative Electrochemical Data of Substituted Carbazole Derivatives
To provide a clearer, quantitative understanding, the following table summarizes the electrochemical data for a selection of substituted carbazole derivatives. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are often estimated from the onset of the first oxidation and reduction peaks in cyclic voltammetry, respectively.[6]
| Derivative | Substituent(s) | Position(s) | Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Application Highlight | Reference |
| Unsubstituted Carbazole | -H | - | ~1.12 | -5.4 to -5.8 | Parent Compound | [7] |
| N-phenylcarbazole | Phenyl | N-9 | ~1.05 | -5.7 | OLED Host Material | [8] |
| 3,6-di-tert-butyl-9H-carbazole | tert-butyl | 3, 6 | ~0.95 | -5.3 | Enhanced Solubility | [9] |
| 3,6-dibromo-9H-carbazole | Bromo | 3, 6 | ~1.25 | -5.9 | Precursor for further functionalization | [7] |
| 3,6-dicyano-9H-carbazole | Cyano | 3, 6 | ~1.5 | -6.2 | Electron-deficient core | [10] |
| 3,6-dimethoxy-9H-carbazole | Methoxy | 3, 6 | ~0.7 | -5.1 | Lowered oxidation potential | [11] |
| N-(4-methoxyphenyl)carbazole | Methoxy-phenyl | N-9 | ~0.9 | -5.4 | Hole-transport material | [11] |
Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The HOMO levels are estimated from the oxidation potentials and are therefore also subject to these variations.
Key Electrochemical Characterization Techniques
A multi-technique approach is often employed to gain a comprehensive understanding of the electrochemical properties of carbazole derivatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone technique for investigating the redox behavior of these compounds. It provides crucial information about oxidation and reduction potentials, the reversibility of redox processes, and the stability of the generated radical ions.[12]
Experimental Protocol: Cyclic Voltammetry of a Carbazole Derivative
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[13]
-
The choice of solvent is critical and should be based on the solubility of the carbazole derivative and its electrochemical window.
-
-
Analyte Preparation:
-
Dissolve the carbazole derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
-
Electrochemical Cell Setup:
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected oxidation and reduction events. A typical starting range could be from -2.0 V to +2.0 V.
-
Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide insights into the kinetics of the electron transfer process.
-
Record the cyclic voltammogram.
-
It is good practice to record a blank voltammogram of the electrolyte solution before adding the analyte.
-
-
Internal Standard:
-
After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). Record the voltammogram again. This allows for accurate referencing of the measured potentials.
-
Workflow for Cyclic Voltammetry Experiment
Caption: A streamlined workflow for conducting a cyclic voltammetry experiment on carbazole derivatives.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for determining accurate peak potentials and for analyzing mixtures of electroactive species.[16] It discriminates against the charging current, resulting in a peaked output that is easier to quantify.[16] For carbazole derivatives, DPV can be employed to obtain more precise oxidation and reduction potentials, which is crucial for accurate HOMO/LUMO level determination.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the interfacial properties of materials.[17] In the context of carbazole derivatives, EIS is often used to study the charge transfer resistance at the electrode-material interface or within a device stack.[18] For example, when a carbazole derivative is used as a hole-transport layer in a perovskite solar cell, EIS can provide insights into the efficiency of hole extraction and the recombination processes occurring at the interface.[14]
Conceptual Diagram of Electrochemical Techniques
Caption: Key electrochemical techniques and the properties they elucidate for carbazole derivatives.
Spectroelectrochemistry: Watching Electrons in Action
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its redox state is altered. For carbazole derivatives, UV-Vis-NIR spectroelectrochemistry is particularly insightful.[2] By applying a potential to a solution of a carbazole derivative in a specialized cell, one can generate the radical cation or anion and simultaneously record its absorption spectrum. This provides direct evidence for the formation of these species and offers a deeper understanding of the electronic transitions within the oxidized or reduced molecule. The emergence of new absorption bands in the visible or near-infrared region upon oxidation is a characteristic feature of many carbazole derivatives and is indicative of the formation of the radical cation.[2]
Applications and the Role of Electrochemistry
The electrochemical properties of carbazole derivatives are not merely academic curiosities; they are critical determinants of their performance in a variety of applications.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are widely used as host materials for the emissive layer and as hole-transport materials.[18]
-
Host Materials: The HOMO and LUMO energy levels of the carbazole host must be appropriately aligned with those of the dopant emitter to ensure efficient energy transfer. The triplet energy of the host is also a critical parameter, especially for phosphorescent OLEDs.[5]
-
Hole-Transport Materials (HTMs): A suitable HOMO level, as determined by the oxidation potential, is crucial for efficient hole injection from the anode and transport to the emissive layer. The stability of the radical cation, which can be assessed by the reversibility of the oxidation peak in CV, is also vital for the operational lifetime of the device.[19] A lower oxidation potential generally correlates with improved device efficiency.[6]
Solar Cells
In perovskite solar cells, carbazole-based self-assembled monolayers are emerging as effective hole-transport layers.[20] The electrochemical properties of these materials influence the charge extraction efficiency and can passivate defects at the perovskite interface, leading to enhanced device performance and stability.[20][21]
Electrochemical Sensors
The ease of oxidation of the carbazole moiety makes it an attractive platform for the development of electrochemical sensors.[8] For example, carbazole-modified electrodes have been used for the sensitive and selective detection of neurotransmitters like dopamine.[8] The sensing mechanism often relies on the electrocatalytic oxidation of the analyte at the modified electrode surface.
Conclusion
The electrochemical comparison of substituted carbazole derivatives reveals a rich and tunable landscape of redox properties. By judiciously selecting and positioning substituents on the carbazole core, researchers can precisely engineer the HOMO and LUMO energy levels, oxidation and reduction potentials, and the stability of the corresponding radical ions. This fine-tuning is the key to optimizing the performance of these versatile molecules in a wide array of applications, from next-generation displays and lighting to advanced solar cells and sensitive chemical sensors. A thorough understanding and application of the electrochemical characterization techniques detailed in this guide are indispensable for the continued advancement of carbazole-based materials and technologies.
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A Comparative Guide to the Photophysical Properties of Carbazole-2-Carboxylic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbazole Derivatives
Carbazole and its derivatives are a well-established class of heterocyclic aromatic compounds renowned for their unique electronic and photophysical characteristics.[1] Their rigid, planar structure and electron-rich nature give rise to strong fluorescence, making them ideal candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and as scaffolds in the design of pharmacologically active molecules.[2][3] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its photophysical properties to suit specific needs.
This guide focuses on the comparative photophysical analysis of carbazole-2-carboxylic acid and its simple ester derivatives, methyl carbazole-2-carboxylate and ethyl carbazole-2-carboxylate. The seemingly subtle modification of the carboxylic acid group to an ester can significantly impact the molecule's electronic structure and, consequently, its interaction with light. Understanding these differences is crucial for the rational design of carbazole-based compounds with tailored photophysical performance.
Structural Comparison and Electronic Effects
The key structural difference between carbazole-2-carboxylic acid and its esters lies in the nature of the substituent at the 2-position of the carbazole ring. The carboxylic acid group (-COOH) is a well-known electron-withdrawing group, capable of participating in hydrogen bonding. In contrast, the methyl (-COOCH₃) and ethyl (-COOCH₂CH₃) ester groups are also electron-withdrawing, but their hydrogen bonding capabilities are significantly diminished. This difference in electronic character and intermolecular interaction potential directly influences the energy levels of the molecules and their resulting photophysical behavior.
Caption: Structural relationship between carbazole-2-carboxylic acid and its esters.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for carbazole-2-carboxylic acid and its esters. It is important to note that direct side-by-side comparative studies are limited in the literature, and the data presented here is compiled from various sources. The solvent can significantly influence photophysical properties; therefore, the solvent used for each measurement is indicated.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Reference |
| Carbazole (for baseline) | Ethanol | 323 | 351 | - | - | [4] |
| Carbazole-2-carboxylic acid | - | - | - | - | - | Data not available in searches |
| Methyl carbazole-2-carboxylate | - | - | - | - | - | Data not available in searches |
| Ethyl carbazole-2-carboxylate | - | - | - | - | - | Data not available in searches |
While specific data for a direct comparison is not available, general trends for carbazole derivatives can be discussed. The position of the substituent on the carbazole ring is known to affect the optical and electrical properties.[2]
Analysis of Photophysical Behavior
Absorption and Emission Spectra
The absorption spectra of carbazole derivatives typically exhibit multiple bands in the UV region, corresponding to π-π* transitions within the aromatic system.[5] The position and intensity of these bands are sensitive to the electronic nature of the substituents. For carbazole-2-carboxylic acid, the electron-withdrawing nature of the carboxylic acid group is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted carbazole. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Upon esterification, the electron-withdrawing effect is maintained, but the potential for intermolecular hydrogen bonding is reduced. In protic solvents, carbazole-2-carboxylic acid can form hydrogen bonds with the solvent, which can further influence its electronic structure and photophysical properties. The absence of this strong interaction in the esters may lead to subtle differences in their absorption and emission profiles compared to the parent acid. Generally, a red shift in emission is observed in more polar solvents, a phenomenon known as positive solvatochromism.[6]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[7] The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.[8] These parameters are highly sensitive to the molecular structure and environment.
For carbazole derivatives, factors that promote non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, will lead to a lower quantum yield. The presence of the carboxylic acid group in carbazole-2-carboxylic acid can, in some cases, lead to fluorescence quenching through mechanisms like excited-state proton transfer, especially in certain solvents. Esterification would eliminate this specific quenching pathway, potentially leading to higher quantum yields in the ester derivatives. However, other factors, such as the flexibility of the ester group, could introduce new non-radiative decay channels. For some carbazole derivatives, high fluorescence quantum yields, in the range of 0.88–1.00, have been reported in solution.[9]
Experimental Protocols
Synthesis of Carbazole-2-Carboxylate Esters
The synthesis of methyl and ethyl carbazole-2-carboxylates can be achieved through standard esterification procedures starting from carbazole-2-carboxylic acid. A common method is the Fischer esterification, which involves reacting the carboxylic acid with the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst.
Step-by-Step Protocol for Fischer Esterification:
-
Dissolution: Dissolve carbazole-2-carboxylic acid in an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of carbazole-2-carboxylate esters.
Measurement of Photophysical Properties
Accurate determination of photophysical parameters is essential for a meaningful comparison. Standardized protocols should be followed.
1. UV-Visible Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare dilute solutions of the carbazole derivatives in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) in quartz cuvettes.
-
Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
2. Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Using the same solutions from the absorption measurements, excite the sample at its λ_abs.
-
Record the emission spectrum over a suitable wavelength range.
-
Identify the wavelength of maximum emission (λ_em).
-
3. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7][10]
-
Standard Selection: Choose a standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]
-
Measure the absorbance at the excitation wavelength for each solution.
-
Measure the integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the plot and 'η' is the refractive index of the solvent.[12]
-
4. Fluorescence Lifetime (τ_F) Measurement:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and reliable technique.[8][13]
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Detect the emitted photons using a high-speed detector.
-
The time difference between the excitation pulse and the detected photon is measured and histogrammed to build up the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
-
Caption: Workflow for the determination of key photophysical parameters.
Conclusion and Future Directions
This guide has outlined the fundamental photophysical properties of carbazole-2-carboxylic acid and its esters, providing a framework for their comparative analysis. While a direct side-by-side quantitative comparison is hampered by the lack of consolidated data in the existing literature, the principles discussed herein provide a strong basis for understanding the expected trends. The conversion of the carboxylic acid to an ester group is anticipated to influence the absorption and emission characteristics, as well as the fluorescence quantum yield and lifetime, primarily through the modulation of electronic effects and intermolecular interactions.
For researchers in the field, a systematic study investigating the photophysical properties of carbazole-2-carboxylic acid and a series of its alkyl esters in various solvents would be of significant value. Such a study would provide a much-needed comprehensive dataset, enabling a more precise understanding of the structure-property relationships and facilitating the rational design of novel carbazole-based materials and therapeutics.
References
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ResearchGate. (2021). Emission (left) and absorption (right) spectra of carbazoles 2 a–b and 3 a–b (in THF). [Link]
-
ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. [Link]
-
PubMed Central. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. [Link]
-
Scribd. (n.d.). Carbazol 2. [Link]
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National Institutes of Health. (2025). Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. [Link]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
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Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. [Link]
-
MDPI. (n.d.). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. [Link]
-
ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. [Link]
-
Eastern Mediterranean University. (n.d.). Electron Donating 2,7-Carbazole Derivatives: Synthesis and Characterization. [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]
-
University of Strathclyde. (n.d.). Instrumentation for fluorescence lifetime measurement using photon counting. [Link]
-
ResearchGate. (n.d.). Photophysical Study of Blue, Green, and Orange-Red Light-Emitting Carbazoles. [Link]
-
MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. [Link]
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-
Edinburgh Instruments. (2023). Determining Fluorescence Lifetimes. [Link]
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PubMed. (n.d.). Synthesis and spectral studies of 2-[(N-ethyl carbazole)-3-sulfonyl ethylenediamine]-1-N,N-2-(2-methypyridy) as a fluorescence probe for Zn²⁺. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylcarbazole. [Link]
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Semantic Scholar. (n.d.). Spectral study, stability and protein labeling of two Carbazole–Benzothiazole derivatives. [Link]
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RSC Publishing. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. [Link]
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MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. [Link]
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Benchmarking the Stability of Perovskite Solar Cells: A Comparative Guide to Carbazole-Based Hole Transporting Materials
The ascent of perovskite solar cells (PSCs) in the photovoltaic landscape has been nothing short of remarkable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon technologies. However, the Achilles' heel of PSCs remains their long-term operational stability, a critical bottleneck hindering their widespread commercialization. At the heart of this stability challenge lies the intricate interplay of materials within the device architecture, with the Hole Transporting Material (HTM) playing a particularly pivotal role. The HTM is tasked with the efficient extraction of holes from the perovskite absorber layer and their subsequent transport to the electrode, and its intrinsic properties are intrinsically linked to the longevity of the entire device.
This guide provides an in-depth comparative analysis of a promising class of organic semiconductors for this application: carbazole-based HTMs. We will explore the nuances of their chemical structures, benchmark their performance against the long-standing incumbent, spiro-OMeTAD, and provide detailed, field-proven experimental protocols for rigorous stability assessment. This document is intended to serve as a valuable resource for researchers and scientists in the field, offering the technical insights necessary to navigate the complex landscape of HTM selection and development for the next generation of stable and efficient perovskite solar cells.
The Critical Influence of the Hole Transporting Material on Perovskite Solar Cell Longevity
The HTM is far more than a simple charge conduit. Its highest occupied molecular orbital (HOMO) energy level must be meticulously aligned with the valence band of the perovskite to ensure efficient hole extraction and minimize energy loss. Furthermore, high hole mobility is essential for rapid charge transport, thereby reducing the probability of charge recombination. Crucially, the chemical and thermal stability of the HTM itself, along with its ability to form a dense, uniform layer, are paramount in protecting the sensitive perovskite layer from degradation induced by environmental stressors such as moisture and oxygen.
Carbazole-based molecules have garnered significant attention as a highly promising class of HTMs. This is attributed to their inherent advantages, including excellent thermal stability, high hole mobility, and the tunability of their electronic properties through molecular design. The rigid and planar carbazole core facilitates efficient intermolecular π-π stacking, a key factor in promoting efficient charge transport.
A Comparative Analysis of Carbazole-Based HTMs
The pursuit of an ideal HTM has led to the synthesis and evaluation of a diverse array of carbazole derivatives. Below is a comparative overview of the stability performance of several prominent carbazole-based HTMs in comparison to the benchmark, spiro-OMeTAD.
| Hole Transporting Material (HTM) | Molecular Structure | Power Conversion Efficiency (PCE) | Stability (T80) | Key Advantages | Disadvantages |
| Spiro-OMeTAD | >25% | Variable, often <1000 h under stress | High initial efficiency, well-established | High cost, prone to degradation | |
| VNPB | ~21-23% | >1500 h under thermal stress | Excellent thermal and morphological stability | Can have lower initial PCE than spiro-OMeTAD | |
| X60 | ~22-24% | >1000 h under illumination | High glass transition temperature, good film formation | More complex synthesis | |
| MeO-TPD | ~18-20% | <500 h under stress | Simpler synthesis, lower cost | Lower efficiency and stability |
Note: The presented PCE and T80 values are approximate and can vary significantly based on the specific perovskite composition, device architecture, and testing conditions.
The data underscores a critical trend in HTM development: while spiro-OMeTAD often yields the highest initial efficiencies, its long-term stability can be a significant liability. In contrast, carbazole-based HTMs like VNPB and X60 offer a compelling alternative, demonstrating substantially improved resilience to environmental stressors, albeit sometimes at the cost of a slightly lower initial PCE. This trade-off between initial performance and operational lifetime is a central consideration in the ongoing research and development of new HTMs. A key factor contributing to the enhanced stability of many carbazole-based HTMs is their increased hydrophobicity, which provides a more effective barrier against moisture ingress, a primary degradation pathway for the perovskite layer.
Rigorous Experimental Protocols for Benchmarking HTM Stability
To ensure a fair and accurate comparison of the long-term stability of different HTMs, a standardized and rigorous set of accelerated aging protocols is indispensable. The following methodologies, based on the internationally recognized ISOS protocols, are designed to simulate the key environmental stressors that PSCs encounter in real-world operation.
Device Fabrication (A Standardized Approach)
To minimize variability between different batches of devices, a consistent fabrication procedure is crucial.
-
Substrate Preparation: Begin with meticulously cleaned fluorine-doped tin oxide (FTO) coated glass substrates.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ followed by a mesoporous TiO₂ layer via spin-coating.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite active layer (e.g., a mixed-cation, mixed-halide formulation) using a one- or two-step solution-based method.
-
HTM Layer Deposition: Dissolve the carbazole-based HTM and any requisite dopants (e.g., Li-TFSI, tBP) in a suitable solvent such as chlorobenzene and spin-coat onto the perovskite layer.
-
Electrode Deposition: Complete the device by thermally evaporating a gold (Au) or silver (Ag) back electrode.
Initial Performance Characterization (The Baseline)
Immediately following fabrication, the initial performance of the devices must be thoroughly characterized.
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Record the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) to ascertain the device's spectral response.
Accelerated Aging Protocols (The Stress Tests)
The following stress tests are designed to accelerate the degradation mechanisms that occur over the lifetime of a solar cell.
a) Thermal Stress (ISOS-D-2/3)
-
Objective: To evaluate the intrinsic thermal stability of the HTM and its impact on the overall device.
-
Procedure:
-
Place the encapsulated devices in a temperature-controlled oven in a dark, inert atmosphere (e.g., nitrogen).
-
Set the temperature to a constant 85°C.
-
At predetermined intervals (e.g., every 100 hours), remove the devices and allow them to cool to room temperature before re-measuring their J-V and EQE characteristics.
-
b) Light Soaking (ISOS-L-2)
-
Objective: To assess the stability of the device under continuous illumination, simulating daytime operation.
-
Procedure:
-
Place the encapsulated devices in a light-soaking setup equipped with a solar simulator that provides continuous 1-sun illumination (AM 1.5G, 100 mW/cm²).
-
Maintain the temperature of the devices at a constant 60-65°C.
-
Periodically interrupt the light exposure to measure the J-V and EQE characteristics.
-
c) Humidity Stress (Damp-Heat Test)
-
Objective: To evaluate the device's resistance to moisture and heat, a critical test for real-world durability.[1]
-
Procedure:
-
Place the encapsulated devices in a climate chamber.
-
Set the conditions to 85% relative humidity and 85°C.[1]
-
At regular intervals, remove the devices from the chamber, allow them to return to ambient conditions, and measure their performance.
-
Data Analysis and Interpretation
The degradation of the key photovoltaic parameters should be plotted as a function of time for each stress test. The T80 lifetime, defined as the time it takes for the PCE to decrease to 80% of its initial value, is a key metric for comparing the stability of different HTMs.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key stages of the experimental workflow for benchmarking the stability of perovskite solar cells with different hole transporting materials.
The Rationale Behind Experimental Choices: A Deeper Dive
The selection of these specific stress conditions is rooted in a deep understanding of the primary degradation pathways in perovskite solar cells.
-
Thermal Stress: Elevated temperatures can accelerate thermally activated degradation processes, such as ion migration within the perovskite lattice and chemical reactions at the interfaces between layers. The choice of 85°C is a widely accepted standard for accelerated testing in the electronics industry.
-
Light Soaking: Continuous illumination mimics the operational stress a solar cell experiences. This can induce photochemical degradation, where light acts as a catalyst for detrimental chemical reactions, particularly in the presence of trace oxygen or moisture.
-
Humidity Stress: The "damp-heat" test is arguably the most challenging for perovskite devices. Moisture is a well-known enemy of most perovskite compositions, leading to their rapid decomposition. This test rigorously evaluates the effectiveness of the HTM and the device encapsulation in providing a robust barrier against water ingress.
By systematically subjecting devices to these distinct stressors, a comprehensive picture of the HTM's contribution to the overall device stability can be constructed.
Conclusion and Future Directions
The journey towards commercially viable perovskite solar cells is inextricably linked to the development of highly stable and efficient hole transporting materials. Carbazole-based HTMs have unequivocally demonstrated their potential to surpass the limitations of the long-standing benchmark, spiro-OMeTAD, particularly in terms of long-term operational stability. Their inherent thermal resilience and the versatility of their chemical structure offer a fertile ground for further innovation.
The future of HTM research will likely focus on the design of novel carbazole derivatives with even greater hydrophobicity, improved charge mobility, and more cost-effective and scalable synthetic routes. A deeper understanding of the fundamental degradation mechanisms at the perovskite/HTM interface, elucidated through advanced characterization techniques, will be instrumental in guiding these molecular design efforts. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly accelerate the transition of perovskite solar cells from the laboratory to large-scale, real-world applications.
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A Technical Guide to Validating Hole-Transporting Properties of Novel Carbazole Compounds for Advanced Photovoltaic Applications
In the pursuit of next-generation solar energy and display technologies, the role of hole-transporting materials (HTMs) is paramount. These materials are critical for efficiently extracting and transporting positive charge carriers (holes) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commercially known as spiro-OMeTAD, has been the benchmark HTM, particularly in the burgeoning field of PSCs.[1][2] However, its complex synthesis, high cost, and relatively low hole mobility have spurred a fervent search for superior alternatives.[1][2]
Among the most promising contenders are carbazole-based compounds.[2] The carbazole moiety offers a unique combination of advantages: it is an electron-rich aromatic structure with excellent hole-transporting capabilities, high thermal and chemical stability, and can be easily functionalized at various positions to fine-tune its optoelectronic properties.[3][4] This guide provides a comprehensive comparison of novel carbazole-based HTMs against the incumbent spiro-OMeTAD, supported by experimental data and detailed validation protocols for researchers in the field.
Comparative Analysis of Key Performance Metrics
The efficacy of an HTM is determined by a confluence of its electrochemical, optical, and charge-transport properties, which ultimately dictate the performance of the final device. Here, we compare three promising novel carbazole derivatives—SGT-405, 2PACz, and the V-series isomers—against the industry-standard spiro-OMeTAD.
| Parameter | Spiro-OMeTAD | SGT-405 | 2PACz | V1221/V1225 |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -5.2 eV[1][5] | -5.09 eV[6] | Favorable alignment for reduced recombination[7][8] | -5.26 eV[9] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.5 to -2.3 eV[1][5] | -2.03 eV[6] | N/A (SAM) | -1.82 eV[9] |
| Hole Mobility (μh) | ~10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹[1][5][10] | Higher than Spiro-OMeTAD[11] | N/A (SAM) | ~10⁻⁵ cm² V⁻¹ s⁻¹[9] |
| Power Conversion Efficiency (PCE) in PSCs | Up to ~23% (doped)[12] | 14.79%[6][13] | 20.9%[7][8] | 17.81%[9] |
| Thermal Stability (Td) | ~248 °C (melting point)[10] | >400 °C[6] | High | ~440 °C[9] |
| Key Structural Feature | Spirobifluorene core | Three-arm carbazole structure[13] | Self-assembled monolayer (SAM) with phosphonic acid anchor[7] | Isomeric structure with extended π-conjugation through carbazole units[9] |
Insights from the Data:
-
Energy Level Alignment: A critical factor for efficient hole extraction is the alignment of the HTM's HOMO level with the valence band of the active layer (e.g., perovskite, typically around -5.4 eV). The featured carbazole compounds exhibit well-matched HOMO levels, facilitating efficient charge transfer.
-
Charge Mobility: While spiro-OMeTAD often requires chemical doping to enhance its conductivity, many novel carbazole derivatives are being designed to exhibit inherently high hole mobility, potentially simplifying device fabrication and improving long-term stability.
-
Device Performance: The power conversion efficiencies achieved with these novel carbazole HTMs are highly competitive and, in some cases like 2PACz, surpass those of spiro-OMeTAD-based devices, highlighting their immense potential.[7][8]
-
Thermal Stability: The high decomposition temperatures of the V-series and SGT-405 compounds suggest greater operational stability for devices under thermal stress.[6][9]
-
Structural Innovation: The diversity in molecular design, from the three-arm structure of SGT-405 to the self-assembled monolayer of 2PACz, demonstrates the versatility of the carbazole platform in creating tailored HTMs for specific applications.[7][13]
Experimental Validation Protocols
To ensure the scientific rigor of our findings, we outline the key experimental procedures for characterizing the hole-transporting properties of novel compounds.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Causality: CV is a fundamental technique to determine the HOMO and LUMO energy levels of a material. By measuring the onset oxidation and reduction potentials, we can assess the energetic landscape for charge injection and transport, which is crucial for predicting device performance.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve the carbazole compound (approx. 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3][14][15]
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[3]
-
Measurement: Scan the potential from an initial value to a vertex potential and back. The scan rate is typically set between 50 and 100 mV/s.
-
Data Analysis: Determine the onset oxidation potential (E_ox) from the voltammogram. The HOMO level can be estimated using the empirical formula: HOMO = -[E_ox - E_(Fc/Fc+) + 4.8] eV, where E_(Fc/Fc+) is the redox potential of the ferrocene/ferrocenium internal standard. The LUMO level can be similarly determined from the reduction potential or calculated from the optical bandgap.
Optical Characterization: UV-Vis and Photoluminescence (PL) Spectroscopy
Causality: UV-Vis spectroscopy helps determine the optical bandgap of the material by identifying the absorption onset. This is essential to ensure that the HTM does not absorb a significant amount of light in the visible region, which would otherwise compete with the light-absorbing layer of a solar cell. PL spectroscopy provides insights into the radiative recombination processes within the material.
Step-by-Step Protocol for Thin Films:
-
Sample Preparation: Prepare a thin film of the carbazole compound on a suitable transparent substrate (e.g., quartz or glass) by spin-coating or other deposition techniques.[16]
-
UV-Vis Measurement:
-
Place the thin-film sample in a UV-Vis spectrophotometer.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 300-900 nm).
-
The optical bandgap can be estimated from the absorption edge using a Tauc plot.
-
-
PL Measurement:
-
Excite the sample with a monochromatic light source at a wavelength where the material absorbs.
-
Record the emission spectrum using a suitable detector.
-
Charge Transport Characterization: Space-Charge-Limited Current (SCLC) Method
Causality: The SCLC method is a reliable technique for directly measuring the charge carrier mobility in a semiconductor. By fabricating a single-carrier device and analyzing its current-voltage (J-V) characteristics, we can quantify how efficiently holes move through the material.
Step-by-Step Protocol:
-
Device Fabrication: Fabricate a hole-only device with the structure: Substrate/Anode/HTM/Cathode. The electrodes must be chosen to ensure ohmic contact for hole injection and to block electron injection.
-
J-V Measurement: Apply a voltage across the device and measure the resulting current density in the dark.
-
Data Analysis: The J-V curve will exhibit a space-charge-limited region where the current follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the HTM layer.[17]
-
Mobility Calculation: Plot J vs. V² on a log-log scale. In the SCLC regime, this plot will be linear, and the hole mobility (μ) can be extracted from the slope. It is crucial to perform these measurements on devices of varying thicknesses to ensure the reliability of the extracted mobility values.[18]
Visualizing the Framework for HTM Validation
To provide a clearer understanding of the molecular structures and the validation workflow, the following diagrams are presented.
Molecular Structures of Compared HTMs
Caption: Molecular structures of the benchmark and novel carbazole-based HTMs.
Experimental Workflow for HTM Validation
Caption: A streamlined workflow for the comprehensive validation of novel HTMs.
Energy Level Diagram of a Perovskite Solar Cell
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A Comparative Guide to the Long-Term Operational Stability of Devices Featuring Carbazole-Based Hole Transport Materials
For researchers and professionals in optoelectronics and materials science, the long-term operational stability of a device is a paramount concern, often eclipsing even peak initial efficiency. This guide provides an in-depth assessment of devices utilizing hole transport materials (HTMs) derived from the 9H-Carbazole scaffold. It is designed to offer a clear, evidence-based comparison with alternative materials, focusing on the underlying mechanisms of degradation and the standardized protocols for evaluating device lifetime.
The Role of Carbazole Derivatives in Modern Optoelectronics
9H-Carbazole is a nitrogen-containing heterocyclic compound that serves as a versatile building block for advanced organic electronic materials.[1][2] Its derivatives are not typically used in their simple acid form but are functionalized to create materials with tailored properties.[1][3][4] Key advantages of the carbazole moiety include:
-
High Hole Mobility: The electron-rich nature of the pyrrole ring within the carbazole structure facilitates efficient transport of positive charge carriers (holes).[5][6]
-
Thermal and Chemical Stability: The aromatic system of carbazole imparts good thermal and electrochemical stability.[5][6]
-
Tunability: The carbazole molecule can be chemically modified at various positions, allowing for precise tuning of its optical and electrical properties to match the energy levels of other device layers.[1]
These characteristics make carbazole derivatives prime candidates for use as HTMs in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), where they play a critical role in extracting and transporting holes to the anode.[2][5]
Framework for Assessing Operational Stability
To move beyond simple efficiency metrics and generate meaningful lifetime data, standardized stress testing is essential. The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of protocols that provide a framework for comparing device stability across different labs and material systems.[7][8] These protocols are designed to simulate real-world stressors in an accelerated manner.[7][9]
-
ISOS-D-2 (Dark Stability, High Temperature): This test evaluates the intrinsic thermal stability of the device in the absence of light. Devices are stored at elevated temperatures, typically 65°C or 85°C, and their performance is monitored over time.[10] This helps isolate material degradation from photo-induced effects.
-
ISOS-L-2 (Light Soaking, High Temperature): This is a more stringent test that assesses operational stability under simultaneous light and thermal stress.[8] Encapsulated devices are operated continuously at their maximum power point under 1-sun equivalent illumination at an elevated temperature (e.g., 85°C).[8] This protocol is highly relevant for predicting the lifetime of photovoltaic cells.[8][11]
The primary figure of merit derived from these tests is the T80 lifetime , which is the time it takes for the device's power conversion efficiency (PCE) to drop to 80% of its initial value. However, modern high-stability devices often report T95 or even T99 lifetimes.[12]
Comparative Stability Analysis: Carbazole HTMs vs. Alternatives
The long-term stability of a device is not determined by the HTM alone but by the interplay of all layers. However, the choice of HTM is a critical factor. The benchmark organic HTM, especially in PSCs, has long been Spiro-OMeTAD . While enabling high efficiencies, its long-term stability is often a point of concern.
| Material Class | Representative Material(s) | Typical T80 Lifetime (ISOS-L-2 Conditions) | Key Strengths | Primary Stability Challenges |
| Carbazole-Based HTMs | 2PACz, MeO-2PACz | >1000 hours reported in optimized devices[13][14] | High hole mobility, good thermal stability, tunable energy levels.[5][6] | Susceptible to degradation via C-N bond cleavage under energetic stress (excitons, UV light).[15] |
| Spirofluorene-Based HTMs | Spiro-OMeTAD | Variable, often <1000 hours without additives | High efficiency potential, well-established processing. | Prone to morphological changes (crystallization) and oxidation, often requires hygroscopic additives. |
| Inorganic HTMs | NiOₓ, CuSCN, CuI | Can exceed 1000 hours | Excellent thermal and chemical stability, low cost.[16] | Can have interfacial recombination issues, may require higher processing temperatures.[16][17] |
| Polymeric HTMs | PTAA, P3HT | >1000 hours reported | Excellent film formation, enhanced hydrophobicity.[18] | Lower mobility compared to small molecules, batch-to-batch variability. |
Note: Lifetimes are highly dependent on the full device stack, encapsulation, and specific test conditions. The values above represent typical performance reported in scientific literature.
Recent studies have demonstrated that devices incorporating carbazole-based HTMs can achieve remarkable stability. For instance, some perovskite solar cells have shown stable operation for over 1450 hours at elevated temperatures, retaining 99% of their initial efficiency.[19][20] Similarly, other research highlights carbazole-based materials displaying better stability than Spiro-OMeTAD over hundreds of days.[13]
Mechanisms of Degradation in Carbazole-Based Materials
Understanding the failure modes is crucial for designing more robust materials. For carbazole derivatives, a primary degradation pathway involves the carbon-nitrogen (C-N) bond.[15]
Causality of Degradation: In OLEDs and PSCs, the recombination of electrons and holes creates high-energy species called excitons. If the energy of these excitons is comparable to or greater than the bond dissociation energy of the C-N bond in the carbazole molecule, it can lead to bond cleavage.[15] This process creates reactive radical species that can further react within the device, leading to a breakdown of the HTM layer and a decline in device performance.[15] This is particularly relevant for blue-emitting OLEDs where high-energy excitons are present.[15]
// Nodes stress [label="Operational Stress\n(Light, Heat, Bias)", fillcolor="#FBBC05", fontcolor="#202124"]; exciton [label="Exciton Formation\n(e⁻ + h⁺ recombination)", fillcolor="#FFFFFF", fontcolor="#202124"]; energy_transfer [label="Energy Transfer to HTM", fillcolor="#FFFFFF", fontcolor="#202124"]; bond_scission [label="C-N Bond Scission\n(E_exciton > E_bond)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; radicals [label="Formation of\nReactive Radicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="Chemical Degradation\nof HTM Layer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aggregation [label="Molecular Aggregation\n& Morphological Change", fillcolor="#EA4335", fontcolor="#FFFFFF"]; failure [label="Device Failure:\n- Reduced PCE\n- Increased Resistance", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges stress -> exciton; exciton -> energy_transfer; energy_transfer -> bond_scission; bond_scission -> radicals; radicals -> degradation; degradation -> failure; bond_scission -> aggregation [style=dashed]; aggregation -> failure; } dot Caption: Key degradation pathway in carbazole-based HTMs under operational stress.
Furthermore, the accumulation of these excitons can induce molecular aggregation, forming new electronic states that can alter the device's emission spectrum and affect charge transport.[15][21]
Experimental Protocol: Accelerated Thermal Stability Test (ISOS-D-2)
This protocol is designed to be a self-validating system for assessing the intrinsic thermal stability of a device stack.
Objective: To determine the device lifetime under accelerated thermal stress in an inert atmosphere, isolating heat-induced degradation from photo-induced effects.
Methodology:
-
Device Selection & Baseline Characterization:
-
Select a statistically relevant number of devices (e.g., 8-10) from the same fabrication batch.
-
Causality: Using multiple devices accounts for fabrication variability and ensures the results are representative.
-
Measure the initial current density-voltage (J-V) curve for each device under 1-sun simulated illumination to determine the initial PCE, open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). This is the t=0 reference point.
-
-
Environmental Chamber Setup:
-
Place the devices inside a temperature-controlled chamber with an inert atmosphere (e.g., nitrogen or argon).
-
Causality: An inert atmosphere is critical to prevent oxidation, ensuring that the observed degradation is due to thermal effects on the materials themselves, not reactions with oxygen or moisture.
-
Set the temperature to a standard accelerated aging value, typically 85°C.[10]
-
-
Aging and Periodic Testing:
-
Initiate the aging process. The devices are kept in the dark at 85°C.
-
At predefined intervals (e.g., 24, 48, 100, 200, 500, 1000 hours), remove the devices from the chamber.
-
Allow the devices to cool to room temperature for a consistent period before measurement.
-
Causality: A consistent cool-down period is essential for measurement reproducibility, as photovoltaic parameters are temperature-dependent.
-
Perform J-V scans under the same conditions as the baseline measurement.
-
-
Data Analysis and Reporting:
-
For each device, calculate the normalized PCE at each time point (PCE(t) / PCE(t=0)).
-
Plot the average normalized PCE versus time for the set of devices. Error bars should be included to show the standard deviation.
-
Determine the T80 lifetime from the plot, which is the time at which the average normalized PCE crosses the 0.8 threshold.
-
Report all test conditions, including temperature, atmosphere, and measurement parameters, as specified by ISOS guidelines.[7]
-
References
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Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design Source: ResearchGate URL: [Link]
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Safety Operating Guide
Navigating the Disposal of 9H-Carbazole-2-carboxylic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Foundation of Safety
The core principle of safe disposal is a thorough understanding of the compound's potential hazards. Based on data from structurally similar carbazole compounds, 9H-Carbazole-2-carboxylic acid should be handled as a hazardous substance.[2] Key potential hazards include:
-
Suspected Carcinogenicity: The parent compound, 9H-Carbazole, is suspected of causing cancer.[3][4][5]
-
Irritation: It may cause skin, eye, and respiratory irritation.[3][4][6][7]
-
Aquatic Toxicity: Carbazole and its derivatives can be very toxic to aquatic life with long-lasting effects.[3][4][6]
Therefore, all handling and disposal procedures must be conducted with the assumption that 9H-Carbazole-2-carboxylic acid poses these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any work with 9H-Carbazole-2-carboxylic acid, including disposal, ensure the appropriate Personal Protective Equipment (PPE) is worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact, which can lead to irritation.[3][4][7] |
| Body Protection | A lab coat and closed-toe shoes.[2] | Minimizes skin exposure to spills and contamination. |
| Respiratory Protection | All handling should be performed within a certified chemical fume hood.[2] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[3][4][6] |
Step-by-Step Disposal Protocol
The primary method for the disposal of 9H-Carbazole-2-carboxylic acid is to manage it as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]
Waste Segregation: The Principle of Purity
Proper segregation is critical to prevent dangerous chemical reactions.[2]
-
Designate as Hazardous Waste: All materials contaminated with 9H-Carbazole-2-carboxylic acid, including solid residues, contaminated labware (e.g., pipette tips, vials, filter paper), and solutions, must be treated as hazardous waste.[1]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible materials can include strong oxidizing agents.[2][8]
Waste Containerization: Secure and Labeled
The integrity of the waste container is paramount for safe storage and transport.
-
Solid Waste: Collect solid 9H-Carbazole-2-carboxylic acid waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][3] A high-density polyethylene (HDPE) container is generally suitable.[1] The container must be kept securely closed at all times, except when adding waste.[1][3]
-
Liquid Waste: Collect solutions containing 9H-Carbazole-2-carboxylic acid in a separate, sealed, and labeled container.[1]
-
Labeling: The label must be comprehensive and include:
-
Full Chemical Name: "9H-Carbazole-2-carboxylic acid" and any other components in the mixture with their approximate percentages.[1]
-
Hazard Identification: Clearly indicate the primary hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").[1]
-
Contact Information: Include the name of the principal investigator or lab manager and the date the waste was first added to the container.[1][9]
-
Storage: Safe Accumulation
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the direct control of laboratory personnel.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[3]
Disposal: Professional Handover
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time according to your institutional and local regulations, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Follow Regulations: Adhere to all institutional, local, state, and federal regulations for the transfer and disposal of hazardous waste.[10]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.[1]
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: If it is safe to do so, prevent the further spread of the spill.[1]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your EHS department.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for 9H-Carbazole-2-carboxylic acid.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to these detailed procedures for the disposal of 9H-Carbazole-2-carboxylic acid, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
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National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Database. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2017, June 30). 9H-Carbazole: Human health tier II assessment. Retrieved from [Link]
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Emory University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, May 14). Carbazole Safety Data Sheet. Retrieved from [Link]
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Salam, L. B., Ilori, M. O., & Amund, O. O. (2017). Properties, environmental fate and biodegradation of carbazole. Rendiconti Lincei, 28(Suppl 1), 155–165. [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Salam, L. B., Ilori, M. O., & Amund, O. O. (2017). Properties, environmental fate and biodegradation of carbazole. DSpace Repository. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Esteve-Romero, J., et al. (2005). Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. Luminescence, 20(3), 159-66. [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 9H-Carbazole-2-carboxylic Acid
For professionals in research and drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling of 9H-Carbazole-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.
Hazard Assessment: Understanding the Risks of 9H-Carbazole-2-carboxylic Acid
The carbazole moiety is a key structural feature. Safety data for 9H-Carbazole indicates several potential hazards that must be addressed.[4]
Table 1: Hazard Profile of 9H-Carbazole (Parent Compound)
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity | Harmful if swallowed.[5] | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Redness, itching, and inflammation upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Coughing, sneezing, and irritation of the respiratory tract if inhaled as a dust. |
| Carcinogenicity | Suspected of causing cancer.[4][5] | Long-term or repeated exposure may increase the risk of cancer. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[4][5] | Poses a significant environmental risk if released into waterways. |
Given this profile, it is prudent to treat 9H-Carbazole-2-carboxylic acid with a high degree of caution, assuming it presents similar or additional hazards. The "RAMP" principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—provides a reliable framework for safe laboratory operations.[2][3]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the appropriate PPE for each work area.[7]
Routine Handling (e.g., Weighing, Solution Preparation)
For routine procedures involving small quantities of 9H-Carbazole-2-carboxylic acid in a well-ventilated laboratory or under a chemical fume hood, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that meet the American National Standards Institute (ANSI) Z87.1 standard are required.[7] Safety glasses with side shields offer a minimum level of protection.[7]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling many solid chemicals.[8][9] It is crucial to check the glove manufacturer's compatibility chart for specific chemical resistance information. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against splashes and spills. Closed-toe shoes are also required.[8]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of airborne particles.[9] All work with the solid should ideally be conducted within a fume hood to minimize exposure.[7][10]
Enhanced Protection Scenarios (e.g., Large Quantities, Spill Cleanup)
For situations involving larger quantities of the compound or in the event of a spill, enhanced PPE is necessary to mitigate the increased risk.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is strongly recommended.
-
Body Protection: A chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Hand Protection: Double-gloving can provide extra protection against contamination.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
Safe Handling Procedures
-
Preparation: Before beginning work, ensure that a current Safety Data Sheet (SDS) for a similar carbazole compound is accessible.[7] Designate a specific work area for handling 9H-Carbazole-2-carboxylic acid.[11]
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][10]
-
Weighing: Use a disposable weighing boat to contain the powder. Tare the balance with the weighing boat before adding the compound.
-
Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work area.
Waste Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[8]
-
Segregation: All waste contaminated with 9H-Carbazole-2-carboxylic acid, including gloves, weighing boats, and filter paper, must be collected in a dedicated, clearly labeled hazardous waste container.[9]
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").[8]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8] Under no circumstances should this chemical be disposed of down the drain.[8]
Visualization of Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the waste disposal stream.
Caption: PPE Selection Workflow Diagram.
Caption: Waste Disposal Workflow Diagram.
Conclusion: Fostering a Culture of Safety
Adherence to these guidelines is not merely about compliance; it is about fostering a proactive safety culture within the laboratory.[3] By understanding the "why" behind each safety protocol, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource for the safe handling of 9H-Carbazole-2-carboxylic acid, empowering you to conduct your research with the highest standards of safety and scientific excellence.
References
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- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- BenchChem. (n.d.). Proper Disposal of 9-(4-Nitrophenyl)-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
